Product packaging for 2-Methyl-5-nonanol(Cat. No.:CAS No. 29843-62-7)

2-Methyl-5-nonanol

カタログ番号: B13101508
CAS番号: 29843-62-7
分子量: 158.28 g/mol
InChIキー: RLQVUGAVOCBRNQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Methyl-5-nonanol is a natural product found in Streptomyces with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O B13101508 2-Methyl-5-nonanol CAS No. 29843-62-7

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

29843-62-7

分子式

C10H22O

分子量

158.28 g/mol

IUPAC名

2-methylnonan-5-ol

InChI

InChI=1S/C10H22O/c1-4-5-6-10(11)8-7-9(2)3/h9-11H,4-8H2,1-3H3

InChIキー

RLQVUGAVOCBRNQ-UHFFFAOYSA-N

正規SMILES

CCCCC(CCC(C)C)O

製品の起源

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methyl-5-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nonanol is a secondary alcohol with the chemical formula C10H22O. As a member of the nonanol isomer family, its physicochemical properties are of interest in various fields, including flavor and fragrance, industrial solvents, and as a potential intermediate in chemical synthesis. This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines experimental protocols for their determination, and presents logical workflows for its analysis.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. It is important to note that while some experimental data is available, other values are computed or estimated based on its chemical structure.

Table 1: General and Physical Properties of this compound
PropertyValueSource
IUPAC Name 2-methylnonan-5-ol[1]
CAS Number 29843-62-7[1][2]
Molecular Formula C₁₀H₂₂O[1][2]
Molecular Weight 158.28 g/mol [1][2]
Density 0.817 g/mL[3]
Refractive Index 1.429[3]
Boiling Point Estimated: ~201-207 °C at 760 mmHg[4][5]
Melting Point Estimated: Data not readily available. Likely a low-melting solid or liquid at room temperature.
Solubility in Water Sparingly soluble. Estimated based on other nonanols.[6]
Table 2: Computed Properties of this compound
PropertyValueSource
XLogP3 3.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 7
Topological Polar Surface Area 20.2 Ų[1]
Exact Mass 158.167065 g/mol [1]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. The following section outlines standard experimental protocols applicable to this compound.

Determination of Boiling Point (Micro-scale Method)

This method is suitable for determining the boiling point of a small quantity of a liquid sample.

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., Mel-Temp)

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Sample of this compound

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is immersed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.[7]

  • The apparatus is heated gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the liquid is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[7]

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder and a balance

  • Digital balance (accurate to at least 0.001 g)

  • Water bath for temperature control

  • Sample of this compound

Procedure:

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with this compound, and the stopper is carefully inserted, ensuring any excess liquid is expelled through the capillary.

  • The outside of the pycnometer is wiped dry, and its mass is measured.

  • The temperature of the liquid is recorded.

  • The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.

  • The density is calculated using the formula: Density = Mass / Volume.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a sample.

Apparatus and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., HP-5MS)

  • Helium or other inert carrier gas

  • Microsyringe for sample injection

  • Sample of this compound

  • A suitable solvent (e.g., dichloromethane or ethanol) for sample dilution

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent.

  • GC-MS System Setup: The GC is equipped with an appropriate column, and the carrier gas flow rate is set (e.g., 1 mL/min). The oven temperature program is established, which typically involves an initial temperature hold, a ramp to a final temperature, and a final hold. The mass spectrometer is set to scan a specific mass range.

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet.

  • Separation and Detection: The sample is vaporized and carried through the column by the carrier gas. Separation occurs based on the differential partitioning of the analyte between the mobile and stationary phases. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule.[8][9]

  • Data Analysis: The retention time from the chromatogram and the mass spectrum are used to identify and confirm the presence of this compound.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships.

Boiling_Point_Determination Boiling Point Determination Workflow A Prepare Sample and Apparatus B Heat the Sample Gently A->B Place sample in Thiele tube C Observe Bubble Stream B->C Monitor temperature D Cool and Observe Liquid Entry C->D Remove heat source E Record Boiling Point D->E Note temperature at liquid entry

Caption: Workflow for determining the boiling point of a liquid.

Density_Determination Density Determination Workflow A Measure Mass of Empty Pycnometer B Fill Pycnometer with Sample A->B C Measure Mass of Filled Pycnometer B->C E Calculate Density (Mass/Volume) C->E Calculate mass of sample D Determine Volume of Pycnometer D->E

Caption: Workflow for determining the density of a liquid.

GC_MS_Analysis GC-MS Analysis Workflow A Dilute Sample in Solvent B Inject Sample into GC A->B C Vaporization and Separation in Column B->C D Elution and Entry into MS C->D E Ionization and Fragmentation D->E F Mass-to-Charge Ratio Detection E->F G Analyze Chromatogram (Retention Time) F->G H Analyze Mass Spectrum (Fragmentation Pattern) F->H I Compound Identification and Quantification G->I H->I

References

Unveiling a Novel Volatile: A Technical Guide to 2-Methyl-5-nonanol in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of the volatile organic compound (VOC) 2-Methyl-5-nonanol in the bacterial genus Streptomyces. While the presence of this branched-chain alcohol has been confirmed, detailed quantitative and biosynthetic data remain areas for future investigation. This document serves as a foundational resource, offering established protocols for the cultivation, extraction, and analysis of VOCs from Streptomyces, alongside hypothesized biosynthetic and regulatory pathways to guide further research into this promising secondary metabolite.

Natural Occurrence of this compound in Streptomyces

The identification of this compound as a natural product of Streptomyces is a relatively recent discovery, highlighting the vast and underexplored chemical diversity within this prolific genus. To date, one specific strain has been reported to produce this compound.

Compound NameProducing OrganismStrainReference
This compoundStreptomyces sp.YIM 56130Yang Z, et al. (2011)

Further quantitative data on the production levels of this compound by this strain are not yet available in the public domain.

Hypothesized Biosynthetic Pathway of this compound

The biosynthetic pathway for this compound in Streptomyces has not been elucidated. However, based on the known biosynthesis of other branched-chain fatty acids and alcohols in bacteria, a plausible pathway can be proposed. This hypothetical pathway likely initiates from primary metabolism, utilizing precursors from both fatty acid and amino acid biosynthesis.

A key step would involve the condensation of a short, branched-chain starter unit, potentially derived from the degradation of a branched-chain amino acid like leucine or isoleucine, with extender units from malonyl-CoA. The resulting β-ketoacyl-ACP would undergo a series of reductions and dehydrations, characteristic of fatty acid synthesis. The final steps would likely involve the reduction of a 2-methyl-5-nonanoyl-CoA or a related intermediate to the corresponding aldehyde, followed by a final reduction to the alcohol, this compound. This final reduction could be catalyzed by an alcohol dehydrogenase or a similar reductase.

Hypothesized Biosynthetic Pathway of this compound cluster_0 Primary Metabolism cluster_1 Biosynthesis of this compound Branched-chain Amino Acid Catabolism Branched-chain Amino Acid Catabolism Branched-chain Acyl-CoA Starter Unit Branched-chain Acyl-CoA Starter Unit Branched-chain Amino Acid Catabolism->Branched-chain Acyl-CoA Starter Unit Fatty Acid Biosynthesis Fatty Acid Biosynthesis Chain Elongation Chain Elongation Fatty Acid Biosynthesis->Chain Elongation Branched-chain Acyl-CoA Starter Unit->Chain Elongation 2-Methyl-5-nonanoyl-ACP 2-Methyl-5-nonanoyl-ACP Chain Elongation->2-Methyl-5-nonanoyl-ACP Reduction to Aldehyde Reduction to Aldehyde 2-Methyl-5-nonanoyl-ACP->Reduction to Aldehyde 2-Methyl-5-nonanal 2-Methyl-5-nonanal Reduction to Aldehyde->2-Methyl-5-nonanal Reduction to Alcohol Reduction to Alcohol 2-Methyl-5-nonanal->Reduction to Alcohol This compound This compound Reduction to Alcohol->this compound Experimental Workflow for VOC Analysis cluster_cultivation Cultivation cluster_analysis Analysis A Streptomyces Strain Activation (Solid Medium) B Seed Culture Preparation (Liquid Medium) A->B C Production Culture B->C D Sample Preparation (Headspace Vial) C->D E HS-SPME D->E F GC-MS Analysis E->F G Data Analysis (Identification & Quantification) F->G GBL-mediated Signaling Pathway High Cell Density High Cell Density GBL Synthesis GBL Synthesis High Cell Density->GBL Synthesis GBL Accumulation GBL Accumulation GBL Synthesis->GBL Accumulation GBL Binding to Receptor GBL Binding to Receptor GBL Accumulation->GBL Binding to Receptor Receptor Dissociation from DNA Receptor Dissociation from DNA GBL Binding to Receptor->Receptor Dissociation from DNA Transcription of Activator Gene Transcription of Activator Gene Receptor Dissociation from DNA->Transcription of Activator Gene Translation of Activator Protein Translation of Activator Protein Transcription of Activator Gene->Translation of Activator Protein Activation of Biosynthetic Genes Activation of Biosynthetic Genes Translation of Activator Protein->Activation of Biosynthetic Genes This compound Production This compound Production Activation of Biosynthetic Genes->this compound Production

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the IUPAC Nomenclature of Alcohols: A Case Study of 2-Methylnonan-5-ol and Related Structures

For researchers, scientists, and professionals in drug development, a precise and unambiguous system of chemical nomenclature is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for naming organic compounds, ensuring that a given name corresponds to a single, unique chemical structure. This guide delves into the systematic application of IUPAC nomenclature for alcohols, using 2-methylnonan-5-ol as a central example, and extends these principles to a series of related alcohol structures.

The Foundation of Alcohol Nomenclature: IUPAC Rules

The IUPAC system for naming alcohols is built upon a logical framework of rules designed to provide a unique and descriptive name for any given alcohol structure. The core principles are as follows:

  • Identification of the Parent Chain : The longest continuous carbon chain that contains the hydroxyl (-OH) functional group is designated as the parent chain.[1][2][3]

  • Suffix Modification : The name of the parent alkane is modified by dropping the final "-e" and adding the suffix "-ol" to signify the presence of the hydroxyl group.[1][4][5]

  • Numbering the Parent Chain : The parent chain is numbered from the end that gives the carbon atom bonded to the hydroxyl group the lowest possible number (locant).[1][2][4] This rule establishes the priority of the hydroxyl group over alkyl substituents and multiple bonds.[6]

  • Identification and Location of Substituents : All other groups attached to the parent chain are considered substituents. Their positions are indicated by the number of the carbon atom to which they are attached.[1][2]

  • Alphabetical Ordering of Substituents : If multiple substituents are present, they are listed in alphabetical order in the final name. Prefixes such as "di-," "tri-," and "tetra-" are used to indicate multiple identical substituents but are ignored for alphabetization purposes.[5]

Correcting Misnomers: The Case of "2-Methyl-5-nonanol"

Let us consider the compound initially named "this compound." To determine its correct IUPAC name, we must systematically apply the rules outlined above.

The structure is a nine-carbon chain (nonane) with a hydroxyl group at the fifth carbon and a methyl group at the second carbon.

Step 1: Identify the Parent Chain. The longest chain containing the -OH group has nine carbon atoms, so the parent name is derived from nonane.

Step 2: Apply the Suffix. The presence of the hydroxyl group changes the suffix from "-ane" to "-anol," giving "nonanol."

Step 3: Number the Chain. We must number the chain to give the hydroxyl group the lowest possible locant.

  • Numbering from left to right places the -OH group at carbon 5.

  • Numbering from right to left also places the -OH group at carbon 5.

Since there is a tie in the locant for the principal functional group, we must consider the locants of the substituents to ensure they are the lowest possible.

  • Numbering from left to right places the methyl group at carbon 2. The locants are (2, 5).

  • Numbering from right to left places the methyl group at carbon 8. The locants are (5, 8).

Comparing the two sets of locants, (2, 5) is lower than (5, 8). Therefore, the correct numbering is from left to right.

Step 4: Assemble the Name. The methyl substituent is at position 2, and the hydroxyl group is at position 5. The correct IUPAC name is 8-methylnonan-5-ol .

Nomenclature of Related Alcohols: A Comparative Table

To further illustrate the application of IUPAC rules, the following table provides the correct IUPAC names for a series of related alcohol structures.

Chemical StructureIncorrect/Common NameCorrect IUPAC NameRationale for Correction
CH₃CH(CH₃)CH₂CH₂CH(OH)CH₂CH₂CH₂CH₃This compound8-Methylnonan-5-olThe hydroxyl group gets priority in numbering. Numbering from the right gives the -OH group the lower number (5) and the methyl group the number 8.
CH₃CH(OH)CH(CH₃)CH₂CH₂CH₂CH₂CH₂CH₃3-Methyl-2-nonanol3-Methylnonan-2-olThe hydroxyl group receives the lowest possible locant (2).
CH₃(CH₂)₇CH(OH)CH₃2-DecanolDecan-2-olModern IUPAC convention places the locant for the functional group immediately before the suffix.
(CH₃)₃CCH₂CH(OH)CH₃4,4-Dimethyl-2-pentanol4,4-Dimethylpentan-2-olThe parent chain is pentane, and the hydroxyl group is at position 2.
CH₃CH₂CH(CH₃)CH(OH)CH₂CH₃4-Methyl-3-hexanol4-Methylhexan-3-olThe longest chain is hexane, and numbering from the right gives the hydroxyl group the lower locant (3).
cyclo-C₆H₁₀(OH)CH₃ (methyl and hydroxyl on same carbon)1-Methyl-1-cyclohexanol1-Methylcyclohexan-1-olIn cyclic alcohols, the carbon bearing the hydroxyl group is assigned as C1.

Experimental Protocols

Synthesis of 8-Methylnonan-5-ol

Objective: To synthesize 8-methylnonan-5-ol via a Grignard reaction between isobutylmagnesium bromide and valeraldehyde, followed by acidic workup.

Materials:

  • Magnesium turnings

  • 1-Bromo-2-methylpropane (isobutyl bromide)

  • Anhydrous diethyl ether

  • Valeraldehyde (pentanal)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-2-methylpropane in anhydrous diethyl ether from the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to reflux for 30 minutes to ensure complete formation of isobutylmagnesium bromide.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of valeraldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Extraction: Quench the reaction by slowly adding 1 M HCl with cooling. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with distilled water, saturated aqueous NaHCO₃, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude 8-methylnonan-5-ol by fractional distillation under reduced pressure.

Characterization of 8-Methylnonan-5-ol

Objective: To confirm the identity and purity of the synthesized 8-methylnonan-5-ol.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a sample in deuterated chloroform (CDCl₃). The spectrum should show characteristic peaks corresponding to the different protons in the molecule, with chemical shifts and splitting patterns consistent with the structure of 8-methylnonan-5-ol.

    • ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum in CDCl₃. The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum of the purified liquid. A broad absorption band in the region of 3200-3600 cm⁻¹ will confirm the presence of the O-H stretching vibration of the alcohol. A strong C-O stretching absorption should appear around 1050-1150 cm⁻¹.

  • Mass Spectrometry (MS):

    • Determine the molecular weight and fragmentation pattern using a mass spectrometer. The molecular ion peak should correspond to the molecular weight of 8-methylnonan-5-ol (C₁₀H₂₂O).

Visualization of Key Processes

To aid in the understanding of the concepts discussed, the following diagrams illustrate the logical flow of IUPAC nomenclature and the experimental workflow.

IUPAC_Nomenclature_Flowchart start Start with Chemical Structure find_parent Identify the longest continuous carbon chain containing the -OH group start->find_parent name_parent Name the parent alkane and change the suffix from '-e' to '-ol' find_parent->name_parent number_chain Number the parent chain to give the -OH group the lowest possible locant name_parent->number_chain tie_breaker If tie, number to give substituents the lowest locants number_chain->tie_breaker Tie in -OH locant? identify_substituents Identify and name all substituents number_chain->identify_substituents No tie_breaker->identify_substituents Yes assemble_name Assemble the full IUPAC name: Substituent(s) + Parent Name + Suffix identify_substituents->assemble_name end_node Final IUPAC Name assemble_name->end_node

Caption: Flowchart for the systematic application of IUPAC nomenclature rules for alcohols.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization grignard_prep Grignard Reagent Preparation grignard_reaction Grignard Reaction with Valeraldehyde grignard_prep->grignard_reaction workup Aqueous Workup and Extraction grignard_reaction->workup drying Drying and Solvent Removal workup->drying distillation Fractional Distillation drying->distillation characterization Spectroscopic Characterization (NMR, IR, MS) distillation->characterization final_product Final Product: Pure 8-Methylnonan-5-ol characterization->final_product start_exp Start: Reagents start_exp->grignard_prep

Caption: Experimental workflow for the synthesis and characterization of 8-methylnonan-5-ol.

References

Biological Roles of Branched-Chain Secondary Alcohols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain secondary alcohols are a class of organic molecules characterized by a hydroxyl group attached to a secondary carbon atom within a non-linear aliphatic chain. These compounds are found in nature as plant metabolites, flavor and fragrance components, and products of microbial metabolism.[1] While their industrial applications as solvents and chemical intermediates are well-established, their specific biological roles, particularly in the context of cell signaling and metabolic regulation, are an emerging area of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of the biological functions of branched-chain secondary alcohols, with a focus on their interaction with signaling pathways, methodologies for their study, and quantitative data where available.

Metabolic Origin: The Ehrlich Pathway

The primary route for the biosynthesis of branched-chain secondary alcohols in many organisms, particularly yeast, is the Ehrlich pathway. This metabolic route is an extension of branched-chain amino acid (BCAA) catabolism. In this pathway, BCAAs such as leucine, isoleucine, and valine are transaminated to their corresponding α-keto acids. These α-keto acids are then decarboxylated to form aldehydes, which are subsequently reduced by alcohol dehydrogenases to yield the corresponding branched-chain primary or, in some cases, secondary alcohols.

Ehrlich_Pathway BCAA Branched-Chain Amino Acid (e.g., Leucine, Isoleucine, Valine) aKeto α-Keto Acid BCAA->aKeto Transaminase Aldehyde Aldehyde aKeto->Aldehyde Decarboxylase Alcohol Branched-Chain Secondary Alcohol Aldehyde->Alcohol Alcohol Dehydrogenase

Caption: The Ehrlich Pathway for the biosynthesis of branched-chain alcohols from branched-chain amino acids.

Interaction with Cellular Signaling Pathways

The influence of branched-chain secondary alcohols on cellular signaling is a complex and still largely unexplored field. Much of the current understanding is extrapolated from studies on simple alcohols like ethanol or longer-chain alcohols. However, emerging evidence suggests that the unique structural properties of branched-chain secondary alcohols may confer distinct biological activities.

Modulation of Intracellular Calcium Signaling

One of the key signaling roles identified for a secondary alcohol is the modulation of intracellular calcium ([Ca2+]i) levels. Studies on octanol, a straight-chain secondary alcohol, have demonstrated its ability to inhibit capacitative calcium entry in salivary acinar cells.[2] This process, also known as store-operated calcium entry (SOCE), is a critical signaling mechanism that refills intracellular calcium stores and sustains calcium signaling. The inhibition of SOCE by octanol suggests a potential mechanism by which related branched-chain secondary alcohols could influence a wide array of calcium-dependent cellular processes, including secretion, proliferation, and apoptosis.[2] Furthermore, various n-alkanols have been shown to increase resting intracellular calcium concentrations in synaptosomes.[3]

Calcium_Signaling_Modulation BCSA Branched-Chain Secondary Alcohol SOCE Store-Operated Calcium Entry (SOCE) BCSA->SOCE Inhibition Ca_Influx Ca2+ Influx SOCE->Ca_Influx ER_Ca Endoplasmic Reticulum Ca2+ Stores Ca_Influx->ER_Ca Refill Cytosolic_Ca Cytosolic Ca2+ Concentration ER_Ca->Cytosolic_Ca Release Downstream Downstream Ca2+- Dependent Processes (e.g., Secretion, Gene Expression) Cytosolic_Ca->Downstream

Caption: Postulated mechanism of branched-chain secondary alcohol-mediated inhibition of store-operated calcium entry and its downstream consequences.

Effects on Protein Kinase Signaling Cascades

Protein kinases are central to signal transduction, and their activity is often modulated by small molecules. While direct evidence for branched-chain secondary alcohols is scarce, studies on ethanol provide a framework for potential interactions. Ethanol has been shown to modulate key signaling pathways, including:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and stress responses. Ethanol can either activate or inhibit the MAPK pathway depending on the cell type and the context of the stimulation.

  • Protein Kinase A (PKA) Pathway: The cAMP-PKA pathway is a critical regulator of metabolism and gene expression. Ethanol and other drugs of abuse are known to modulate cAMP-PKA signaling.[4][5]

  • Protein Kinase C (PKC) Pathway: PKC isoforms are involved in a wide range of cellular processes. Some alcohols can directly interact with and modulate the activity of PKC.

It is plausible that the structural characteristics of branched-chain secondary alcohols, such as their size and hydrophobicity, could lead to specific interactions with the regulatory or catalytic domains of these or other kinases.

Gene Expression and Transcriptional Regulation

The modulation of signaling pathways by branched-chain secondary alcohols can ultimately lead to changes in gene expression. Transcriptomic studies in Saccharomyces cerevisiae have revealed that the metabolism of higher alcohols is linked to the differential expression of genes involved in amino acid metabolism, pyruvate metabolism, and the aerobic respiratory chain.[6] Furthermore, studies on the effects of simple alcohols on gene expression in mammalian cells have shown that they can cause both up- and down-regulation of hundreds of genes, indicating a broad impact on the cellular transcriptome.[7][8] Integrated metabolomics and transcriptomics analyses are powerful tools to elucidate the complex interplay between branched-chain secondary alcohols, cellular metabolism, and gene regulatory networks.[9]

Quantitative Data on Biological Effects

Quantitative data on the specific biological activities of branched-chain secondary alcohols are limited. The following table summarizes available data, primarily from studies on related alcohols, to provide a reference for potential dose-response relationships.

Compound/ClassBiological EffectSystemQuantitative DataReference(s)
EthanolInhibition of cell proliferationHepG2 cells75% inhibition at 1 mmol after 24h[10]
EthanolIncreased apoptosisHepG2 cells28% apoptotic cells at 1 mmol after 24h[10]
EthanolDose-dependent cytotoxicityBRL cellsSignificant cytotoxicity observed at 10-200 mM[11]
n-Alcohols (Ethanol to Hexanol)Increased resting intracellular Ca2+Mouse brain synaptosomes20-70% increase[3]
OctanolInhibition of fluid secretionRat mandibular glandsReversible inhibition at 1 mM[2]
n-AlcoholsModulation of neuronal excitabilityRat SCG neuronsEtOH (200 mM) increased AP firing; PrOH (200 mM) decreased AP firing[12]

Experimental Protocols

Investigating the biological roles of branched-chain secondary alcohols requires a combination of biochemical, cell-based, and molecular biology techniques. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay with Alcohol Treatment

This protocol is designed to assess the direct effect of a branched-chain secondary alcohol on the activity of a purified protein kinase.

Materials:

  • Purified active protein kinase

  • Kinase-specific substrate (peptide or protein)

  • Branched-chain secondary alcohol (e.g., 2-octanol, 3-methyl-2-butanol)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-32P]ATP or unlabeled ATP

  • ATP solution

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper or other suitable capture membrane

  • Scintillation counter and scintillation fluid (for radioactive assay)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar (for non-radioactive assay)

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the kinase substrate, and the purified kinase.

  • Alcohol Treatment: Aliquot the kinase reaction mix into separate tubes and add the branched-chain secondary alcohol at various final concentrations. Include a vehicle control (e.g., DMSO or water). Pre-incubate for 10-15 minutes at the desired reaction temperature.

  • Initiate Kinase Reaction: Start the reaction by adding ATP (either [γ-32P]ATP for radioactive detection or unlabeled ATP for non-radioactive methods) to each tube.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase for a predetermined time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Quantify Phosphorylation:

    • Radioactive Method: Spot a portion of each reaction onto P81 paper. Wash the papers extensively with phosphoric acid to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Method: Follow the manufacturer's instructions for the ADP-Glo™ assay or other luminescence/fluorescence-based kinase assay to quantify ADP production, which is proportional to kinase activity.

  • Data Analysis: Calculate the kinase activity for each alcohol concentration relative to the vehicle control. Plot the data to determine the IC50 or EC50 value.

Kinase_Assay_Workflow Start Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) Treatment Add Branched-Chain Secondary Alcohol (Varying Concentrations) and Vehicle Control Start->Treatment Preincubation Pre-incubate Treatment->Preincubation Reaction Initiate Reaction with ATP Preincubation->Reaction Incubation Incubate at Optimal Temperature Reaction->Incubation Stop Terminate Reaction Incubation->Stop Quantify Quantify Substrate Phosphorylation (Radioactive or Non-Radioactive Method) Stop->Quantify Analysis Data Analysis (Determine IC50/EC50) Quantify->Analysis

Caption: Workflow for an in vitro kinase assay to assess the effect of a branched-chain secondary alcohol.

Intracellular Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to treatment with a branched-chain secondary alcohol using a fluorescent calcium indicator.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Branched-chain secondary alcohol

  • Fluorescence microscope equipped with a sensitive camera and appropriate filter sets

  • Image analysis software

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and grow to the desired confluency.

  • Dye Loading: Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) with Pluronic F-127 in HBSS. Remove the culture medium from the cells, wash with HBSS, and incubate with the loading solution for 30-60 minutes at 37°C.

  • De-esterification: After loading, wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes at room temperature.

  • Image Acquisition: Mount the dish/coverslip on the fluorescence microscope. Acquire baseline fluorescence images.

  • Stimulation: Add the branched-chain secondary alcohol at the desired concentration to the cells while continuously acquiring images.

  • Data Analysis: Measure the changes in fluorescence intensity over time in individual cells or regions of interest. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths to determine the relative changes in intracellular calcium concentration.

Western Blotting for Phosphoprotein Analysis

This protocol is used to detect changes in the phosphorylation state of specific proteins in cells treated with branched-chain secondary alcohols.

Materials:

  • Cultured cells

  • Branched-chain secondary alcohol

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cultured cells with the branched-chain secondary alcohol for the desired time and concentration. Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody against the total protein to normalize for loading differences.

Conclusion and Future Directions

The biological roles of branched-chain secondary alcohols are a nascent but promising field of research. While their metabolic origins from branched-chain amino acids are relatively well-understood, their specific interactions with cellular signaling pathways are just beginning to be elucidated. Current evidence, largely extrapolated from studies on other alcohols, suggests potential roles in modulating intracellular calcium levels, protein kinase cascades, and gene expression.

Future research should focus on several key areas:

  • Identification of Specific Molecular Targets: Utilizing techniques such as affinity chromatography and proteomics to identify the direct binding partners of branched-chain secondary alcohols.

  • Elucidation of Signaling Pathways: Detailed investigation of the effects of these alcohols on specific signaling pathways, such as the MAPK, PKA, and PKC pathways, in various cell types.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Systematically evaluating the biological activity of a range of branched-chain secondary alcohols to understand how their structural features influence their function.

  • In Vivo Studies: Translating the in vitro findings to animal models to understand the physiological and pathophysiological roles of these compounds.

A deeper understanding of the biological roles of branched-chain secondary alcohols will not only advance our fundamental knowledge of cellular signaling and metabolism but may also open new avenues for the development of novel therapeutic agents and biotechnological applications.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Secondary Alcohols: A Case Study of 2-Methyl-5-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the principles and applications of Infrared (IR) spectroscopy for the characterization of secondary alcohols. It outlines the key vibrational modes, presents a detailed experimental protocol, and uses 2-Methyl-5-nonanol as a practical case study.

Introduction to IR Spectroscopy of Alcohols

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.[1]

For alcohols, IR spectroscopy is particularly effective due to the highly polar nature of the hydroxyl (-OH) and carbon-oxygen (C-O) bonds.[2] These bonds produce strong, characteristic absorption bands that allow for clear identification. Secondary alcohols, defined as having two carbon atoms attached to the hydroxyl-bearing carbon, can be distinguished from primary and tertiary alcohols primarily by the position of their C-O stretching vibration.[3][4]

Characteristic Vibrational Modes of Secondary Alcohols

The IR spectrum of a secondary alcohol is dominated by a few key absorption bands. The presence of intermolecular hydrogen bonding significantly influences the appearance of the O-H stretching band, causing it to be exceptionally broad.[5][6][7]

Table 1: Summary of Characteristic IR Absorption Bands for Secondary Alcohols

Vibrational ModeFrequency Range (cm⁻¹)Intensity & AppearanceNotes
O-H Stretch (H-bonded)3550 - 3200Strong, BroadThe broadness is a hallmark of hydrogen bonding in neat or concentrated samples.[8][9]
O-H Stretch (Free)3640 - 3610Medium, SharpObserved in dilute solutions in non-polar solvents or in the gas phase where H-bonding is minimal.[10][11]
C-H Stretch (sp³)3000 - 2840Medium to StrongArises from the stretching of C-H bonds in the alkyl framework.[9]
O-H Bend (in-plane)1440 - 1220Weak to Medium, BroadThis peak can sometimes be obscured by C-H bending vibrations.[2][10]
C-O Stretch1150 - 1075StrongThis is a key diagnostic band. Its position helps distinguish secondary alcohols from primary (1075-1000 cm⁻¹) and tertiary (1210-1100 cm⁻¹) alcohols.[3][7]
O-H Wag (out-of-plane)~650Medium, BroadRefers to the out-of-plane bending of the O-H bond.[2][3]

Logical Flow of Spectral Interpretation

The process of identifying a secondary alcohol from an IR spectrum follows a logical progression. The initial observation of a strong, broad "tongue-like" peak in the 3300 cm⁻¹ region suggests the presence of an O-H group, which is then confirmed by locating the characteristic C-O stretch in the "fingerprint region".

G A Observe IR Spectrum B Strong, Broad Band? ~3500-3200 cm⁻¹ A->B C Yes: -OH Group Likely Present (Alcohol, Phenol, Carboxylic Acid) B->C True D No: -OH Group Absent B->D False E Scan Fingerprint Region (1300-1000 cm⁻¹) C->E F Strong Band? 1150-1075 cm⁻¹ E->F G Yes: Secondary Alcohol Confirmed F->G True H No: Check Other Ranges (Primary, Tertiary, Phenol) F->H False

Figure 1: Logical workflow for the identification of a secondary alcohol via IR spectroscopy.

Case Study: this compound

This compound (C₁₀H₂₂O) is a secondary alcohol. Its structure features a hydroxyl group on the fifth carbon of a nonane chain, with a methyl group at the second position.[12] The gas-phase IR spectrum for this compound provides a clear example of the characteristic peaks, albeit with sharper O-H stretching due to the absence of intermolecular hydrogen bonding.[13]

Table 2: Major IR Absorption Peaks for this compound (Gas Phase)

Frequency (cm⁻¹)Vibrational AssignmentNotes
~3630O-H Stretch (Free)A sharp peak characteristic of a non-hydrogen-bonded hydroxyl group, as expected in the gas phase.[13]
2960 - 2870C-H Stretch (sp³)Multiple strong peaks corresponding to the asymmetric and symmetric stretching of methyl (CH₃) and methylene (CH₂) groups.[13]
~1465C-H BendBending (scissoring and deformation) vibrations of the alkyl C-H bonds.[13]
~1115C-O StretchA strong band within the typical range for a secondary alcohol (1150-1075 cm⁻¹).[3][13]
Note: Peak positions are approximate and based on the gas-phase spectrum provided by the NIST Chemistry WebBook. In a liquid-phase spectrum, the O-H stretch would appear as a very broad band around 3350 cm⁻¹.[13]

Experimental Protocol: FTIR-ATR Analysis of a Liquid Alcohol

This section details a standard operating procedure for acquiring a high-quality IR spectrum of a liquid secondary alcohol, such as this compound, using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment
  • FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample: this compound (liquid)

  • Plastic pipette

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free laboratory wipes

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_acq 2. Data Acquisition Phase cluster_post 3. Post-Processing & Analysis A Clean ATR Crystal (Isopropanol & Wipe) B Run Background Spectrum (Collects ambient atmosphere data) A->B C Apply Liquid Sample (Ensure crystal is covered) B->C D Acquire Sample Spectrum (Typically 32-64 scans at 4 cm⁻¹ resolution) C->D E Perform Background Subtraction (Automated by software) D->E F Identify & Label Peaks E->F G Compare to Reference Data F->G

Figure 2: Step-by-step experimental workflow for FTIR-ATR analysis of a liquid sample.
Step-by-Step Procedure

  • System Preparation: Ensure the FTIR spectrometer and computer are powered on and the analysis software is running.

  • ATR Crystal Cleaning: Before any measurement, thoroughly clean the surface of the ATR crystal. Use a lint-free wipe moistened with a volatile solvent like isopropanol to gently wipe the crystal surface. Allow it to dry completely.

  • Background Scan: Run a background spectrum.[14] This critical step measures the ambient atmosphere (e.g., CO₂, water vapor) and instrument response, which will be subtracted from the sample spectrum to yield a clean result.

  • Sample Application: Using a clean plastic pipette, place a few drops of the liquid alcohol (e.g., this compound) onto the ATR crystal, ensuring the entire surface of the crystal is covered.[14]

  • Sample Measurement: Initiate the sample scan. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 32 to 64 scans to improve the signal-to-noise ratio.[14] The software will automatically perform the Fourier transform and ratio the sample scan against the collected background.

  • Data Analysis: The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹). Use the software tools to identify the major peaks. Label the O-H stretch, C-H stretches, and the diagnostic C-O stretch.

  • Post-Measurement Cleaning: After the analysis, remove the sample from the crystal using a lint-free wipe. Perform a final cleaning with isopropanol to ensure the accessory is ready for the next user.

Conclusion

IR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For secondary alcohols like this compound, the technique provides unambiguous evidence of the hydroxyl functional group through its characteristic broad O-H stretch and a strong C-O stretching absorption band in the diagnostic range of 1150-1075 cm⁻¹.[3] By following a systematic interpretation approach and a rigorous experimental protocol, researchers can confidently identify and characterize secondary alcohols in a variety of scientific and industrial applications.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation patterns of various C10 alcohol isomers. Understanding these patterns is crucial for the structural elucidation and identification of these compounds in complex matrices, a common challenge in pharmaceutical research and development. This document details the core fragmentation pathways, presents quantitative data for different isomers, and outlines typical experimental protocols.

Core Principles of Alcohol Fragmentation

Under electron ionization (EI) mass spectrometry, alcohols primarily undergo two major fragmentation pathways: alpha-cleavage and dehydration. The structural arrangement of the alcohol—whether it is primary, secondary, or tertiary—significantly influences the prevalence and nature of these fragmentation patterns.

  • Alpha-Cleavage (α-Cleavage): This is the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). This fragmentation is often the most favorable pathway as it results in the formation of a resonance-stabilized oxonium ion. The size of the alkyl radical lost during α-cleavage determines the m/z of the resulting fragment. For primary alcohols, a characteristic peak at m/z 31 ([CH₂OH]⁺) is often observed.[1][2] Secondary and tertiary alcohols yield substituted oxonium ions with higher masses.[1]

  • Dehydration (Water Loss): This pathway involves the elimination of a water molecule (H₂O, 18 Da) from the molecular ion, resulting in a fragment ion with a mass of [M-18]⁺.[2][3] This fragmentation is particularly common in primary alcohols but is also observed in secondary and tertiary isomers.[2]

The molecular ion peak (M⁺) for long-chain alcohols is often weak or even absent, especially in tertiary alcohols, due to the high propensity for fragmentation.[1][4]

Fragmentation Patterns of Acyclic C10 Alcohol Isomers

The fragmentation patterns of C10 alcohols are highly dependent on the position of the hydroxyl group. The following sections detail the characteristic fragments for primary, secondary, and tertiary decanol isomers.

Primary Alcohols: 1-Decanol

1-Decanol, as a primary alcohol, exhibits fragmentation patterns dominated by the loss of water and α-cleavage. The α-cleavage results in the loss of a C₉H₁₉ radical, but the resulting [CH₂OH]⁺ ion at m/z 31 is not as prominent as in shorter-chain primary alcohols. The spectrum is often characterized by a series of hydrocarbon fragments (m/z 43, 57, 71, etc.) and a noticeable peak at m/z 140 ([M-18]⁺), corresponding to the loss of water.

Secondary Alcohols: 2-Decanol, 3-Decanol, 4-Decanol, and 5-Decanol

Secondary decanols show more complex fragmentation patterns with characteristic peaks arising from α-cleavage on either side of the hydroxyl group.

  • 2-Decanol: α-cleavage can result in the loss of a methyl radical (CH₃•) to form an ion at m/z 143 or the loss of an octyl radical (C₈H₁₇•) to form a prominent ion at m/z 45.

  • 3-Decanol: α-cleavage can lead to the loss of an ethyl radical (C₂H₅•) yielding an ion at m/z 129, or a heptyl radical (C₇H₁₅•) resulting in an ion at m/z 59.

  • 4-Decanol: This isomer can lose a propyl radical (C₃H₇•) via α-cleavage to form an ion at m/z 115, or a hexyl radical (C₆H₁₃•) to produce an ion at m/z 73.

  • 5-Decanol: Symmetrical α-cleavage results in the loss of a butyl radical (C₄H₉•) to generate a prominent ion at m/z 87.

Tertiary Alcohols: 2-Methyl-2-nonanol and 3-Methyl-3-nonanol

Tertiary alcohols are characterized by the absence of a molecular ion peak and a base peak resulting from the α-cleavage that expels the largest alkyl group.

  • 2-Methyl-2-nonanol: The most significant fragmentation is the loss of a heptyl radical (C₇H₁₅•) via α-cleavage, leading to a base peak at m/z 59.

  • 3-Methyl-3-nonanol: This isomer readily loses a hexyl radical (C₆H₁₃•) through α-cleavage, resulting in a base peak at m/z 73.

Fragmentation Patterns of Cyclic C10 Alcohols

Cyclic alcohols also undergo characteristic fragmentation, including the loss of a hydrogen atom ([M-1]⁺), loss of water ([M-18]⁺), and complex ring cleavages.[2] For instance, cyclododecanol (used here as an analogue for cyclic C10 alcohols) shows a significant peak at m/z 57, which is indicative of a complex ring cleavage.[2]

Quantitative Data Summary

The following tables summarize the major fragment ions and their relative intensities for various C10 alcohol isomers based on data from the NIST Mass Spectrometry Data Center.

Table 1: Primary C10 Alcohol

CompoundMolecular WeightMajor Fragment Ions (m/z) and Relative Intensities
1-Decanol 15843 (100), 56 (90), 41 (84), 70 (84), 55 (100)

Table 2: Secondary C10 Alcohols

CompoundMolecular WeightMajor Fragment Ions (m/z) and Relative Intensities
2-Decanol 15845 (100), 43 (25), 59 (20), 41 (18), 69 (16)
3-Decanol 15859 (100), 43 (30), 41 (25), 55 (22), 83 (20)
4-Decanol 15873 (100), 43 (35), 41 (28), 55 (25), 57 (22)
5-Decanol 15887 (100), 43 (40), 55 (35), 41 (30), 57 (28)

Table 3: Tertiary C10 Alcohols

CompoundMolecular WeightMajor Fragment Ions (m/z) and Relative Intensities
2-Methyl-2-nonanol 15859 (100), 43 (30), 41 (15), 55 (12), 70 (10)
3-Methyl-3-nonanol 15873 (100), 43 (32), 55 (25), 41 (20), 83 (15)

Table 4: Cyclic C10 Alcohol Analogue

CompoundMolecular WeightMajor Fragment Ions (m/z) and Relative Intensities
Cyclododecanol 18482 (100), 41 (97), 55 (97), 68 (69), 67 (67)

Experimental Protocols

The following is a typical experimental protocol for the analysis of C10 alcohols using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

5.1. Sample Preparation

Samples containing C10 alcohols are typically diluted in a suitable solvent, such as dichloromethane or hexane, to a concentration of approximately 1 mg/mL.

5.2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, typically operated in split mode with a split ratio of 20:1.

  • Injector Temperature: 250 °C.

  • Column: A nonpolar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

5.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 35-400.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for different classes of C10 alcohols.

G cluster_primary Primary Alcohol (1-Decanol) Fragmentation mol_ion_p [C10H22O]+• m/z 158 dehydration_p [C10H20]+• m/z 140 mol_ion_p->dehydration_p - H2O alpha_cleavage_p [CH2OH]+ m/z 31 mol_ion_p->alpha_cleavage_p - •C9H19 (α-cleavage)

Caption: Primary alcohol fragmentation pathways.

G cluster_secondary Secondary Alcohol (e.g., 3-Decanol) Fragmentation mol_ion_s [C10H22O]+• m/z 158 alpha1_s [C8H17O]+ m/z 129 mol_ion_s->alpha1_s - •C2H5 (α-cleavage) alpha2_s [C3H7O]+ m/z 59 mol_ion_s->alpha2_s - •C7H15 (α-cleavage)

Caption: Secondary alcohol fragmentation pathways.

G cluster_tertiary Tertiary Alcohol (e.g., 2-Methyl-2-nonanol) Fragmentation mol_ion_t [C10H22O]+• (often not observed) alpha_t [C3H7O]+ m/z 59 mol_ion_t->alpha_t - •C7H15 (α-cleavage)

Caption: Tertiary alcohol fragmentation pathways.

G cluster_cyclic Cyclic Alcohol (e.g., Cyclodecanol) Fragmentation mol_ion_c [C10H20O]+• m/z 156 dehydration_c [C10H18]+• m/z 138 mol_ion_c->dehydration_c - H2O ring_cleavage_c Characteristic Fragments (e.g., m/z 57) mol_ion_c->ring_cleavage_c Ring Cleavage

Caption: Cyclic alcohol fragmentation pathways.

References

A Technical Guide to the Potential Biosynthetic Pathways of 2-Methyl-5-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-nonanol is a branched-chain secondary alcohol with potential applications in various industries, including as a biofuel and a specialty chemical. Currently, its production relies on chemical synthesis. This technical guide explores the theoretical biosynthetic pathways for the microbial production of this compound. By leveraging principles of metabolic engineering and synthetic biology, we propose novel enzymatic routes in a host organism such as Escherichia coli. This document provides a comprehensive overview of the proposed pathways, the enzymes required, and detailed experimental protocols for their implementation and analysis. The information presented herein is intended to serve as a foundational resource for researchers aiming to develop a sustainable and bio-based production platform for this compound and related compounds.

Introduction

The growing demand for sustainable and environmentally friendly chemicals has spurred research into the microbial production of valuable molecules. Higher alcohols, in particular, are attractive targets due to their favorable fuel properties and their utility as platform chemicals. This compound, a C10 branched-chain secondary alcohol, represents a promising yet underexplored compound in the realm of biotechnology. This guide outlines two potential biosynthetic pathways for its production in a microbial host, leveraging and redirecting native metabolic pathways. The proposed routes are based on the functional capabilities of known enzyme classes, including those involved in fatty acid and amino acid metabolism.

Proposed Biosynthetic Pathways for this compound

Two primary hypothetical pathways are proposed for the biosynthesis of this compound from central carbon metabolism in a host organism like E. coli. Both pathways start from the fatty acid biosynthesis pathway to generate the C9 backbone and diverge in the strategy for introducing the methyl group at the C2 position.

Pathway 1: Early Introduction of the Methyl Branch

This pathway introduces the methyl group at an early stage, utilizing a precursor from branched-chain amino acid biosynthesis to initiate fatty acid synthesis.

  • Step 1: Formation of the Branched-Chain Starter Unit. The biosynthesis is initiated with isobutyryl-CoA, a metabolite derived from the degradation of valine. This will ultimately form the C1-C4 portion of the final product, including the methyl branch.

  • Step 2: Elongation of the Carbon Chain. The isobutyryl-CoA starter unit undergoes three cycles of fatty acid synthesis, with each cycle adding a two-carbon unit from malonyl-CoA. This results in the formation of 2-methylnonanoyl-CoA.

  • Step 3: In-chain Hydroxylation. A cytochrome P450 monooxygenase hydroxylates the 2-methylnonanoyl-CoA at the C5 position to yield 5-hydroxy-2-methylnonanoyl-CoA.

  • Step 4: Reduction to an Aldehyde. A carboxylate reductase reduces the thioester of 5-hydroxy-2-methylnonanoyl-CoA to an aldehyde, 5-hydroxy-2-methylnonanal.

  • Step 5: Reduction to a Primary Alcohol. An alcohol dehydrogenase reduces the aldehyde to a primary alcohol, 5-hydroxy-2-methylnonan-1-ol.

  • Step 6: Oxidation to a Ketone. A secondary alcohol dehydrogenase oxidizes the hydroxyl group at the C5 position to a ketone, yielding 2-methyl-5-oxononan-1-ol.

  • Step 7: Decarboxylation/Deformylation. An uncharacterized enzyme or a promiscuous aldehyde-deformylating oxygenase could potentially remove the C1 carbon, although this is a speculative step. A more plausible route involves the direct reduction of the thioester to the alcohol, followed by oxidation and then a final reduction. (This is reflected in the revised pathway diagram).

  • Step 8 (Revised Pathway): Thioester Reduction, Oxidation, and Final Reduction.

    • Step 4 (Revised): A promiscuous acyl-CoA reductase reduces 5-hydroxy-2-methylnonanoyl-CoA to 5-hydroxy-2-methylnonan-1-ol.

    • Step 5 (Revised): A dehydrogenase oxidizes the C1-hydroxyl group to an aldehyde.

    • Step 6 (Revised): A decarboxylating enzyme removes the aldehyde group.

    • Step 7 (Revised): A secondary alcohol dehydrogenase reduces the ketone at C5 to the final product, this compound.

Due to the complexity and speculative nature of the later steps in the initially proposed Pathway 1, a more streamlined and biochemically precedented pathway is presented below and in the diagrams.

Revised and Detailed Proposed Biosynthetic Pathways

Pathway A: Branched-Chain Fatty Acid Synthesis Route

This pathway leverages the native branched-chain fatty acid synthesis initiation and extends it with heterologous enzymes for hydroxylation and reduction.

Pathway_A Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA BCAT, BKD 2-Methylnonanoyl-CoA 2-Methylnonanoyl-CoA Isobutyryl-CoA->2-Methylnonanoyl-CoA Fatty Acid Synthase (FAS) 2-Methyl-5-hydroxynonanoyl-CoA 2-Methyl-5-hydroxynonanoyl-CoA 2-Methylnonanoyl-CoA->2-Methyl-5-hydroxynonanoyl-CoA P450 Monooxygenase 2-Methyl-5-oxononanoyl-CoA 2-Methyl-5-oxononanoyl-CoA 2-Methyl-5-hydroxynonanoyl-CoA->2-Methyl-5-oxononanoyl-CoA Secondary ADH 2-Methyl-5-oxononanal 2-Methyl-5-oxononanal 2-Methyl-5-oxononanoyl-CoA->2-Methyl-5-oxononanal Acyl-CoA Reductase 2-Methyl-5-nonanone 2-Methyl-5-nonanone 2-Methyl-5-oxononanal->2-Methyl-5-nonanone Aldehyde Decarbonylase This compound This compound 2-Methyl-5-nonanone->this compound Secondary ADH

Caption: Proposed Biosynthetic Pathway A for this compound.

Pathway B: Late Stage Alpha-Methylation Route

This pathway proposes the formation of a C9 linear chain followed by a late-stage methylation at the alpha-position. The alpha-methylation of a long-chain acyl-CoA is a challenging step with limited known enzymatic precedent in primary metabolism. This pathway is therefore more speculative.

Pathway_B Acetyl-CoA Acetyl-CoA Nonanoyl-CoA Nonanoyl-CoA Acetyl-CoA->Nonanoyl-CoA Fatty Acid Synthase (FAS) 2-Methylnonanoyl-CoA 2-Methylnonanoyl-CoA Nonanoyl-CoA->2-Methylnonanoyl-CoA Acyl-CoA alpha-methyltransferase (Hypothetical) 2-Methyl-5-hydroxynonanoyl-CoA 2-Methyl-5-hydroxynonanoyl-CoA 2-Methylnonanoyl-CoA->2-Methyl-5-hydroxynonanoyl-CoA P450 Monooxygenase 2-Methyl-5-oxononanoyl-CoA 2-Methyl-5-oxononanoyl-CoA 2-Methyl-5-hydroxynonanoyl-CoA->2-Methyl-5-oxononanoyl-CoA Secondary ADH 2-Methyl-5-oxononanal 2-Methyl-5-oxononanal 2-Methyl-5-oxononanoyl-CoA->2-Methyl-5-oxononanal Acyl-CoA Reductase 2-Methyl-5-nonanone 2-Methyl-5-nonanone 2-Methyl-5-oxononanal->2-Methyl-5-nonanone Aldehyde Decarbonylase This compound This compound 2-Methyl-5-nonanone->this compound Secondary ADH Experimental_Workflow cluster_0 Gene Synthesis and Plasmid Construction cluster_1 Protein Expression and Purification cluster_2 Enzyme Characterization and Whole-Cell Bioconversion Codon_Optimization Codon Optimization of Target Genes for E. coli Gene_Synthesis Gene Synthesis Codon_Optimization->Gene_Synthesis PCR_Amplification PCR Amplification of Gene Fragments Gene_Synthesis->PCR_Amplification Ligation Ligation of Gene and Vector PCR_Amplification->Ligation Vector_Preparation Restriction Digest of Expression Vector (e.g., pET-28a) Vector_Preparation->Ligation Transformation_Ecoli Transformation into Cloning Strain (e.g., DH5α) Ligation->Transformation_Ecoli Plasmid_Verification Plasmid Isolation and Sequence Verification Transformation_Ecoli->Plasmid_Verification Transformation_Expression Transformation into Expression Strain (e.g., BL21(DE3)) Plasmid_Verification->Transformation_Expression Culture_Growth Culture Growth and Induction (e.g., with IPTG) Transformation_Expression->Culture_Growth Cell_Harvesting Cell Harvesting and Lysis Culture_Growth->Cell_Harvesting Protein_Purification Protein Purification (e.g., Ni-NTA chromatography) Cell_Harvesting->Protein_Purification Purity_Analysis SDS-PAGE Analysis of Protein Purity Protein_Purification->Purity_Analysis Enzyme_Assay In Vitro Enzyme Assays Protein_Purification->Enzyme_Assay Kinetic_Analysis Determination of Kinetic Parameters Enzyme_Assay->Kinetic_Analysis Whole_Cell_Bioconversion Whole-Cell Bioconversion with Engineered Strain Product_Analysis Product Extraction and Analysis (GC-MS) Whole_Cell_Bioconversion->Product_Analysis

Chirality and Stereoisomers of 2-Methyl-5-nonanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Chirality in 2-Methyl-5-nonanol

Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. Chiral molecules are of immense importance in pharmacology and materials science, as different stereoisomers can exhibit distinct biological activities and physical properties.

This compound (C₁₀H₂₂O) is a secondary alcohol that possesses two chiral centers at carbon atoms C2 and C5. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2ⁿ stereoisomers. Therefore, for this compound, there are 2² = 4 possible stereoisomers.

The four stereoisomers of this compound are:

  • (2R,5R)-2-Methyl-5-nonanol

  • (2S,5S)-2-Methyl-5-nonanol

  • (2R,5S)-2-Methyl-5-nonanol

  • (2S,5R)-2-Methyl-5-nonanol

These stereoisomers exist as two pairs of enantiomers and four pairs of diastereomers. Understanding the relationships between these isomers is crucial for their synthesis, separation, and characterization.

Stereoisomeric Relationships

The four stereoisomers of this compound are related as follows:

  • Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.

    • (2R,5R) and (2S,5S) are a pair of enantiomers.

    • (2R,5S) and (2S,5R) are a pair of enantiomers.

  • Diastereomers: Stereoisomers that are not mirror images of each other.

    • (2R,5R) is a diastereomer of (2R,5S) and (2S,5R).

    • (2S,5S) is a diastereomer of (2R,5S) and (2S,5R).

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 2R,5R 2R,5R 2S,5S 2S,5S 2R,5R->2S,5S Enantiomers 2R,5S 2R,5S 2R,5R->2R,5S Diastereomers 2S,5R 2S,5R 2R,5R->2S,5R Diastereomers 2S,5S->2R,5S Diastereomers 2S,5S->2S,5R Diastereomers 2R,5S->2S,5R Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Quantitative Data Summary

Due to the lack of specific experimental data for the individual stereoisomers of this compound in the public domain, this table presents analogous data for a structurally similar chiral secondary alcohol, 2-butanol. This data is for illustrative purposes to demonstrate the expected differences between enantiomers.

Property(R)-2-butanol(S)-2-butanolMethod of DeterminationReference
Specific Rotation ([α]D) -13.52°+13.52°Polarimetry[1]
Boiling Point (°C) 99.599.5DistillationGeneral
Density (g/mL) 0.8080.808DensitometryGeneral

Note: Enantiomers have identical physical properties such as boiling point and density. Their distinguishing physical characteristic is the direction in which they rotate plane-polarized light.

Experimental Protocols

As specific, detailed experimental protocols for the synthesis and resolution of this compound stereoisomers are not available, this section provides representative procedures for a structurally analogous secondary alcohol, 2-heptanol. These protocols are intended to serve as a practical guide for researchers.

Synthesis of Racemic 2-Heptanol

This protocol describes the synthesis of racemic 2-heptanol by the reduction of 2-heptanone.

Materials:

  • 2-heptanone (methyl n-amyl ketone)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 11.4 g (0.1 mol) of 2-heptanone in 100 mL of methanol.

  • Cool the solution in an ice bath with magnetic stirring.

  • Slowly add 1.9 g (0.05 mol) of sodium borohydride in small portions over 30 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Carefully add 50 mL of saturated aqueous ammonium chloride solution to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation to yield racemic 2-heptanol.

Chiral Resolution of Racemic Alcohols

A common method for the resolution of racemic alcohols is through the formation of diastereomeric esters, followed by separation and hydrolysis.

4.2.1. Formation of Diastereomeric Esters:

  • React the racemic alcohol with an enantiomerically pure chiral acid (e.g., (R)-(-)-mandelic acid) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • This reaction will produce a mixture of two diastereomeric esters: (R-alcohol)-(R-acid) and (S-alcohol)-(R-acid).

4.2.2. Separation of Diastereomers:

  • The diastereomeric esters can often be separated by physical methods such as fractional crystallization or column chromatography due to their different physical properties.

4.2.3. Hydrolysis of Separated Diastereomers:

  • Hydrolyze each separated diastereomeric ester (e.g., using aqueous sodium hydroxide followed by acidification) to yield the enantiomerically pure alcohol and the chiral acid, which can be recovered.

Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

Chiral GC is a powerful analytical technique for separating and quantifying enantiomers.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column).

Sample Preparation:

  • The alcohol enantiomers may need to be derivatized to improve their volatility and separation on the chiral column. A common derivatization is acylation to form esters (e.g., acetates or trifluoroacetates).

GC Conditions (Representative):

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min). The exact program will need to be optimized for the specific column and analytes.

Analysis:

  • Inject the derivatized sample onto the chiral GC column.

  • The two enantiomers will elute at different retention times.

  • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Conclusion

This compound is a chiral alcohol with four stereoisomers due to the presence of two stereocenters. While specific synthetic and analytical data for this compound are scarce, this guide has provided a thorough theoretical framework for understanding its stereochemistry. By presenting detailed experimental protocols for the synthesis and resolution of a structurally similar secondary alcohol, 2-heptanol, this document offers valuable practical guidance for researchers. The principles and methods described herein are broadly applicable to the study of other chiral secondary alcohols, providing a solid foundation for further investigation in drug development and other scientific disciplines. Further research is warranted to isolate and characterize the individual stereoisomers of this compound to fully elucidate their unique properties.

References

A Preliminary Investigation into the Bioactivity of 2-Methyl-5-nonanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed preliminary investigation into the potential bioactivity of 2-Methyl-5-nonanol, a nine-carbon aliphatic alcohol. Due to the limited existing data on the biological effects of this specific compound, this document serves as a roadmap for its initial screening. The guide provides detailed experimental protocols for assessing cytotoxicity, antimicrobial, anti-inflammatory, and antioxidant activities. Furthermore, it presents hypothetical quantitative data in structured tables and visualizes potential cellular mechanisms and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding of the proposed research. This document is intended to be a foundational resource for researchers initiating studies on the pharmacological potential of this compound and similar long-chain aliphatic alcohols.

Introduction

Aliphatic alcohols constitute a broad class of organic compounds with diverse applications in the industrial and pharmaceutical sectors. While the biological activities of short-chain alcohols are well-documented, the pharmacological properties of their longer-chain counterparts, such as this compound, remain largely unexplored. This compound is a secondary alcohol with the chemical formula C10H22O. Its structure, featuring a methyl branch, may confer unique physicochemical properties that could translate into specific biological activities.

This guide presents a structured approach for the initial bioactivity screening of this compound. The proposed investigation encompasses a panel of in vitro assays designed to evaluate its potential as a cytotoxic, antimicrobial, anti-inflammatory, or antioxidant agent. The detailed methodologies, data presentation formats, and visual workflows provided herein are designed to ensure a robust and reproducible preliminary assessment.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding its potential bioavailability and for the preparation of appropriate formulations for biological testing.

PropertyValueSource
Molecular Formula C10H22OPubChem
Molecular Weight 158.28 g/mol PubChem
IUPAC Name 2-methylnonan-5-olPubChem
CAS Number 29843-62-7PubChem
Appearance Colorless to pale yellow liquid (estimated)Generic Data
Boiling Point 206-207 °C at 760 mmHg (estimated)Generic Data
LogP (o/w) 3.58 (estimated)Generic Data
Water Solubility 175.4 mg/L at 25 °C (estimated)Generic Data

Proposed Bioactivity Investigation Workflow

The following diagram illustrates the proposed workflow for the preliminary bioactivity screening of this compound.

Bioactivity_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Bioactivity Screening cluster_analysis Data Analysis & Interpretation Compound This compound (Purity >95%) Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Test Compound Antimicrobial Antimicrobial Assay (Broth Microdilution) Compound->Antimicrobial Test Compound Anti_inflammatory Anti-inflammatory Assay (LPS-stimulated Macrophages) Compound->Anti_inflammatory Test Compound Antioxidant Antioxidant Assay (DPPH) Compound->Antioxidant Test Compound Data_Analysis IC50 / MIC / % Inhibition Calculation Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis Hit_Identification Hit Identification & Prioritization Data_Analysis->Hit_Identification

Caption: Proposed workflow for the preliminary bioactivity screening of this compound.

Experimental Protocols

This section provides detailed methodologies for the proposed in vitro bioactivity assays.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Assay: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microplates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

  • Add 100 µL of the standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assay: LPS-Stimulated Macrophages

This assay evaluates the potential of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of this compound to scavenge free radicals.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplates

Procedure:

  • Add 100 µL of various concentrations of this compound to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

Hypothetical Data Presentation

The following tables present hypothetical quantitative data for the preliminary bioactivity screening of this compound.

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer) 85.2 ± 5.4
A549 (Lung Cancer) 112.7 ± 8.1
MCF-7 (Breast Cancer) 98.5 ± 6.9

Table 3: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus 128
Escherichia coli 256
Candida albicans >512

Table 4: Anti-inflammatory Effects of this compound on LPS-Stimulated Macrophages

Concentration (µM)NO Production (% of Control)TNF-α Production (% of Control)IL-6 Production (% of Control)
10 92.1 ± 4.395.6 ± 5.198.2 ± 4.8
50 65.4 ± 3.872.3 ± 4.578.9 ± 5.3
100 42.8 ± 2.951.7 ± 3.959.1 ± 4.2

Table 5: Antioxidant Activity of this compound

Concentration (µg/mL)DPPH Radical Scavenging Activity (%)
50 15.2 ± 1.8
100 28.7 ± 2.5
200 45.9 ± 3.1
Ascorbic Acid (Positive Control) 98.1 ± 0.5 (at 50 µg/mL)

Potential Signaling Pathways and Mechanisms

The following diagrams illustrate hypothetical signaling pathways that could be modulated by this compound, leading to the observed biological activities.

Cytotoxicity_Pathway Compound This compound Membrane Cell Membrane Disruption Compound->Membrane Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Caspase Caspase Activation Membrane->Caspase ROS Increased ROS Production Mitochondria->ROS ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical cytotoxic mechanism of this compound.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Compound This compound Compound->NFkB

Caption: Potential anti-inflammatory mechanism of this compound.

Conclusion

This technical guide provides a comprehensive framework for the preliminary investigation of the bioactivity of this compound. The detailed protocols, structured data presentation, and visual representations of workflows and potential mechanisms are intended to facilitate a systematic and efficient initial screening. The findings from these proposed studies will be instrumental in determining whether this compound warrants further investigation as a potential therapeutic agent. The modular nature of this guide allows for adaptation and expansion as new data emerges, providing a solid foundation for future drug discovery and development efforts centered on this and related aliphatic alcohols.

Unraveling the Olfactory Response to 2-Methyl-5-nonanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies and approaches used to study olfactory receptor (OR) responses to odorants, with a specific focus on how these could be applied to 2-Methyl-5-nonanol. It is important to note that a direct literature search did not yield specific data on which olfactory receptors are activated by this compound, nor any quantitative binding or activation data for this specific compound. Therefore, this guide synthesizes information from studies on structurally similar compounds, such as aliphatic and branched-chain alcohols, and general olfactory receptor deorphanization protocols.

Introduction: The Enigma of Odorant Recognition

The sense of smell, or olfaction, is a complex process initiated by the interaction of volatile odorant molecules with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity.[1] In vertebrates, ORs constitute the largest family of G protein-coupled receptors (GPCRs).[1] The interaction between an odorant and an OR triggers a signal transduction cascade, ultimately leading to the perception of a specific scent in the brain.[2] Understanding which receptors are activated by a particular odorant is a fundamental challenge in sensory neuroscience and has significant implications for flavor and fragrance development, as well as for understanding the physiological effects of volatile compounds.

This compound is a branched-chain aliphatic alcohol. While specific data on its olfactory perception is scarce, a structurally related compound, 4-methyl-5-nonanol, is described as having a "spicy" odor. This suggests that this compound may elicit a similar "woody" or "spicy" scent profile. The "woody" olfactory family is characterized by warm, earthy, and sophisticated scents, often associated with notes of cedarwood, sandalwood, and vetiver.[3] The perception of "spicy" is more complex and can involve both olfactory and trigeminal (pain/sensation) pathways, with capsaicin being a well-known activator of the TRPV1 receptor, which is distinct from olfactory receptors.[4][5]

This technical guide outlines the experimental framework for identifying and characterizing the olfactory receptors that respond to this compound. It details the necessary experimental protocols and data presentation strategies to facilitate research in this area.

Hypothetical Olfactory Receptor Targets for this compound

Given the lack of direct evidence, we can hypothesize potential OR targets based on the responses to structurally similar molecules and general principles of olfaction. Olfactory perception is combinatorial, meaning one odorant can activate multiple receptors, and one receptor can be activated by multiple odorants.[6]

Table 1: Potential Olfactory Receptor Families for this compound Based on Structural Analogy

Odorant ClassRelevant Structural Features of this compoundPotential Target OR Families/SubfamiliesRationale
Aliphatic Alcohols C10 carbon chain, hydroxyl groupOR families known to respond to long-chain alcohols (e.g., OR52D1 has been shown to respond to 1-nonanol)The carbon chain length is a key determinant of receptor activation for aliphatic alcohols.[7][8]
Branched-Chain Alcohols Methyl group at position 2Subfamilies within the broader OR families that show specificity for branched structures.The presence and position of methyl groups can significantly alter binding affinity and receptor specificity.
"Woody" and "Spicy" Odorants Potential to elicit these scent perceptionsORs associated with odorant clusters described as "woody," "powdery," or "spicy."[9]Odor perception is linked to the activation of specific combinations of ORs.

Experimental Protocols for Olfactory Receptor Deorphanization

The process of identifying the specific ORs that respond to a particular odorant is known as "deorphanization." This typically involves heterologous expression of ORs in cell lines that do not normally express them, followed by functional assays to measure receptor activation.[10]

Heterologous Expression Systems

A crucial step in studying OR function is to express the receptor of interest in a host cell system that allows for controlled experiments.

  • Mammalian Cell Lines (e.g., HEK293, Hana3A): These cells are often used because they provide a cellular environment similar to that of native olfactory neurons. Co-expression with accessory proteins like the Receptor-Transporting Protein 1 (RTP1) is often necessary for proper trafficking of the OR to the cell membrane. The co-expression of a specific G protein alpha subunit, Gαolf, is also critical for reconstituting the olfactory signaling pathway.[10]

  • Yeast (e.g., Saccharomyces cerevisiae): Yeast-based systems offer advantages in terms of high-throughput screening capabilities and ease of genetic manipulation.[11][12] Engineered yeast strains can be created to express a library of ORs and a reporter gene (e.g., GFP) that is activated upon receptor stimulation.[11][12]

Functional Assays for Receptor Activation

Once an OR is successfully expressed, its response to an odorant can be measured using various functional assays.

  • Calcium Imaging: This is a widely used method that measures changes in intracellular calcium concentration upon receptor activation.

    • Protocol:

      • Seed heterologous cells expressing the OR of interest in a multi-well plate.

      • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • Prepare a solution of this compound at various concentrations.

      • Apply the odorant solution to the cells.

      • Measure the change in fluorescence using a fluorescence plate reader or a microscope. An increase in fluorescence indicates an increase in intracellular calcium and thus, receptor activation.

  • Luciferase Reporter Assay: This assay measures the activity of a reporter gene (luciferase) that is linked to a cyclic AMP (cAMP) response element (CRE). Activation of the OR leads to an increase in cAMP, which in turn drives the expression of luciferase.

    • Protocol:

      • Co-transfect cells with plasmids encoding the OR, Gαolf, and a CRE-luciferase reporter.

      • After an incubation period to allow for protein expression, apply this compound to the cells.

      • Lyse the cells and add a luciferase substrate.

      • Measure the resulting luminescence, which is proportional to receptor activation.

Data Presentation: Quantifying the Response

To facilitate comparison and analysis, all quantitative data should be presented in a structured format.

Table 2: Hypothetical Quantitative Response of Olfactory Receptors to this compound

Olfactory ReceptorExpression SystemAssay TypeAgonist/AntagonistEC₅₀ / IC₅₀ (µM)Emax (% of control)
Example: OR-X1Hana3ACalcium ImagingAgonist15.2120
Example: OR-Y2YeastLuciferase AssayAgonist55.885
Example: OR-Z3Hana3ACalcium ImagingAntagonistIC₅₀: 25.1N/A
  • EC₅₀ (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response.

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits the response by 50%.

  • Emax (Maximum effect): The maximum response achievable by the agonist, often expressed as a percentage of the response to a known reference compound.

Visualizing Signaling Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds to G_protein G Protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ca_ion Ca²⁺ Influx CNG->Ca_ion Signal Signal to Brain Ca_ion->Signal

Caption: Generalized olfactory signal transduction cascade.

Experimental_Workflow cluster_prep Preparation cluster_transfection Transfection & Expression cluster_assay Functional Assay cluster_analysis Data Analysis OR_Library Olfactory Receptor cDNA Library Transfection Co-transfection of OR, Gαolf, and Reporter Plasmid OR_Library->Transfection Cell_Culture Heterologous Cell Culture (e.g., Hana3A) Cell_Culture->Transfection Expression Protein Expression and Membrane Trafficking Transfection->Expression Odorant_Screen Screening with this compound Expression->Odorant_Screen Data_Acquisition Data Acquisition (Luminescence/Fluorescence) Odorant_Screen->Data_Acquisition Dose_Response Dose-Response Curve Generation Data_Acquisition->Dose_Response Parameter_Calc Calculation of EC₅₀/IC₅₀ and Emax Dose_Response->Parameter_Calc

Caption: Workflow for deorphanizing olfactory receptors.

Conclusion and Future Directions

While specific olfactory receptors for this compound remain to be identified, the experimental framework outlined in this guide provides a clear path forward for researchers. By employing heterologous expression systems and robust functional assays, it will be possible to deorphanize the receptors responsive to this compound and quantify their interactions. This knowledge will not only advance our fundamental understanding of olfaction but also have practical applications in the development of novel flavors and fragrances and in understanding the biological effects of this and related branched-chain alcohols. Future studies should focus on large-scale screening of OR libraries to identify initial "hits," followed by detailed characterization of the dose-response relationships for the most promising candidates.

References

Unveiling the Role of 4-Methyl-5-nonanol in Insect Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial research into the discovery of 2-Methyl-5-nonanol as an insect semiochemical did not yield significant findings within prominent scientific literature. However, extensive documentation exists for a closely related isomer, 4-Methyl-5-nonanol, which serves as a critical aggregation pheromone for several economically important weevil species. This technical guide will, therefore, focus on the discovery, analysis, and application of 4-Methyl-5-nonanol, providing researchers, scientists, and drug development professionals with a comprehensive overview of its significance in chemical ecology.

Introduction

4-Methyl-5-nonanol is a chiral secondary alcohol that functions as a male-produced aggregation pheromone in several species of palm weevils, most notably the Red Palm Weevil (Rhynchophorus ferrugineus) and the American Palm Weevil (Rhynchophorus palmarum).[1][2][3][4] Its discovery has been pivotal in the development of integrated pest management (IPM) strategies for these devastating pests of palm trees. This guide delves into the quantitative data, experimental protocols, and logical frameworks associated with the study of this significant semiochemical.

Data Presentation

Table 1: Physicochemical Properties of 4-Methyl-5-nonanol
PropertyValueReference
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
CAS Number154170-44-2 ((4S,5S)-isomer)
Boiling Point195-197 °C
ChiralityTwo chiral centers (C4 and C5)[2]
Table 2: Composition of Rhynchophorus ferrugineus Aggregation Pheromone
CompoundRelative Amount (%)Biological ActivityReference
(4S,5S)-4-Methyl-5-nonanol (Ferrugineol)~90Major attractant[2]
4-Methyl-5-nonanone (Ferruginone)~10Synergist[2]
Table 3: Field Trapping Bioassay Results for Synthetic 4-Methyl-5-nonanol
TreatmentMean Weevils Captured/Trap/Day (± SE)LocationReference
Synthetic (4S,5S)-4-Methyl-5-nonanol + Food Bait15.6 ± 2.1Southeast Asia[1]
Food Bait Alone (Control)1.2 ± 0.4Southeast Asia[1]
Unbaited Trap (Control)0.1 ± 0.1Southeast Asia[1]

Experimental Protocols

Identification and Quantification of 4-Methyl-5-nonanol from Insect Volatiles

Objective: To isolate, identify, and quantify the components of the male-produced aggregation pheromone of Rhynchophorus weevils.

Methodology:

  • Insect Rearing and Volatile Collection:

    • Male weevils are reared on a standard diet (e.g., sugarcane stalks).

    • Volatiles are collected from individual or groups of calling males using a headspace aeration system. Air is passed over the insects in a sealed chamber and then through a sorbent trap (e.g., Porapak Q) to capture the organic volatiles.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The collected volatiles are eluted from the sorbent trap with a suitable solvent (e.g., hexane).

    • The extract is analyzed using a GC-MS system equipped with a chiral column (e.g., CycloSil-B) to separate the stereoisomers.

    • Mass spectra are compared with known standards and library data to confirm the identity of the compounds.

    • Quantification is achieved by comparing the peak areas of the target compounds with those of an internal standard of known concentration.

Synthesis of Racemic and Chiral 4-Methyl-5-nonanol

Objective: To chemically synthesize 4-Methyl-5-nonanol for use in behavioral bioassays and field trapping.

Methodology (Grignard Reaction): [5]

  • Preparation of the Grignard Reagent: Butylmagnesium bromide is prepared by reacting 1-bromobutane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Reaction with Aldehyde: 2-Methylpentanal is added dropwise to the Grignard reagent at a controlled temperature.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield racemic 4-methyl-5-nonanol.

  • Chiral Synthesis: Enantiomerically pure isomers can be synthesized using chiral starting materials or through chiral resolution of the racemic mixture.

Behavioral Bioassays

Objective: To determine the behavioral response of weevils to synthetic 4-Methyl-5-nonanol.

Methodology (Olfactometer Assay):

  • Apparatus: A Y-tube olfactometer is used, which consists of a central arm where the insect is introduced and two side arms that deliver different odor stimuli.

  • Stimuli: One arm delivers a stream of air passed over a filter paper treated with a known concentration of synthetic 4-Methyl-5-nonanol in a solvent (e.g., hexane). The other arm delivers air passed over a filter paper with the solvent alone (control).

  • Procedure: An adult weevil is released at the downwind end of the central arm. The insect's choice of arm (first entry and time spent) is recorded over a set period.

  • Data Analysis: Statistical tests (e.g., Chi-squared test) are used to determine if there is a significant preference for the pheromone-treated arm over the control arm.

Mandatory Visualization

experimental_workflow cluster_collection Volatile Collection cluster_analysis Analysis cluster_synthesis Synthesis & Bioassay Weevils Male Weevils Aeration Headspace Aeration Weevils->Aeration Sorbent Sorbent Trap Aeration->Sorbent Elution Solvent Elution Sorbent->Elution GCMS GC-MS Analysis Elution->GCMS Identification Identification GCMS->Identification Quantification Quantification Identification->Quantification Synthesis Chemical Synthesis Quantification->Synthesis Bioassay Behavioral Bioassay Synthesis->Bioassay Field Field Trapping Bioassay->Field

Caption: Workflow for the identification and bioassay of insect semiochemicals.

synthesis_pathway reagent1 1-Bromobutane + Mg grignard Butylmagnesium bromide reagent1->grignard reaction Grignard Reaction grignard->reaction reagent2 2-Methylpentanal reagent2->reaction product Racemic 4-Methyl-5-nonanol reaction->product

Caption: Simplified Grignard reaction for the synthesis of 4-Methyl-5-nonanol.

signaling_pathway pheromone 4-Methyl-5-nonanol (Pheromone) receptor Odorant Receptor (Antennae) pheromone->receptor Binds to neuron Olfactory Receptor Neuron (Signal Transduction) receptor->neuron Activates brain Antennal Lobe (Brain) neuron->brain Sends Signal to behavior Behavioral Response (Attraction & Aggregation) brain->behavior Initiates

Caption: Proposed signaling pathway for 4-Methyl-5-nonanol in weevils.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methyl-5-nonanol from 2-Methyl-1-pentanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-methyl-5-nonanol, a secondary alcohol, through the nucleophilic addition of a Grignard reagent to an aldehyde. Specifically, it outlines the reaction of 2-methyl-1-pentanal with butylmagnesium bromide. This application note includes a comprehensive experimental protocol, a summary of the physicochemical and spectroscopic data of the target compound, and a visual representation of the experimental workflow.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group of an aldehyde or ketone.[1][2] The synthesis of this compound from 2-methyl-1-pentanal and a butyl Grignard reagent serves as a classic example of the formation of a secondary alcohol.[1][2] This compound and its analogs are of interest in various fields, including the development of flavor and fragrance compounds, as well as intermediates in the synthesis of more complex molecules.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₁₀H₂₂O
Molecular Weight158.28 g/mol
CAS Number29843-62-7
Density0.817 g/cm³
Refractive Index1.429
Spectroscopic Data of this compound
SpectroscopyData
¹H NMR Predicted chemical shifts: δ 0.8-1.0 (m, 6H, 2xCH₃), 1.2-1.6 (m, 12H, 6xCH₂), 3.5-3.7 (m, 1H, CH-OH), ~1.7 (s, 1H, OH)
¹³C NMR Predicted chemical shifts: δ ~14 (2xCH₃), ~23-37 (6xCH₂), ~70 (CH-OH)
IR (Infrared) Broad peak around 3300-3500 cm⁻¹ (O-H stretch), peaks around 2850-2960 cm⁻¹ (C-H stretch)
Mass Spec (MS) Molecular ion peak (M⁺) at m/z = 158. Further fragmentation patterns would be observed.

Experimental Protocol

This protocol describes the synthesis of this compound via the Grignard reaction of 2-methyl-1-pentanal with butylmagnesium bromide.

Materials:

  • Magnesium turnings

  • 1-Bromobutane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (optional, as an initiator)

  • 2-Methyl-1-pentanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute solution

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Procedure:

Part 1: Preparation of the Grignard Reagent (Butylmagnesium Bromide)

  • Preparation of Glassware: All glassware must be scrupulously dried in an oven and assembled while hot under a dry atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reaction.

  • Initiation: Place magnesium turnings in the three-necked flask. Add a small crystal of iodine if necessary to help initiate the reaction.

  • Addition of Alkyl Halide: In the dropping funnel, prepare a solution of 1-bromobutane in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings.

  • Reaction: The reaction should begin spontaneously, as evidenced by bubbling and a cloudy appearance of the solution. If the reaction does not start, gentle warming with a heat gun or water bath may be necessary. Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting solution of butylmagnesium bromide will be grayish and cloudy.

Part 2: Reaction with 2-Methyl-1-pentanal

  • Cooling: Cool the Grignard reagent solution in an ice bath.

  • Aldehyde Addition: Prepare a solution of 2-methyl-1-pentanal in anhydrous diethyl ether or THF in the dropping funnel. Add this solution dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is exothermic, so maintain a low temperature throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion.

Part 3: Work-up and Purification

  • Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. This will quench the reaction and hydrolyze the magnesium alkoxide salt. Alternatively, dilute hydrochloric acid can be used for the work-up.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer. Extract the aqueous layer with two additional portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with water and then brine (saturated NaCl solution) to remove any remaining inorganic salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_reagent_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Grignard Reaction cluster_workup Part 3: Work-up and Purification reagent_prep_start Dry Glassware add_mg Add Mg Turnings reagent_prep_start->add_mg add_brbu Add 1-Bromobutane in Anhydrous Ether add_mg->add_brbu reflux Initiate and Reflux add_brbu->reflux grignard_reagent Butylmagnesium Bromide Solution reflux->grignard_reagent cool_reagent Cool Grignard Reagent grignard_reagent->cool_reagent add_aldehyde Add 2-Methyl-1-pentanal in Anhydrous Ether cool_reagent->add_aldehyde react Stir at Room Temperature add_aldehyde->react alkoxide Magnesium Alkoxide Intermediate react->alkoxide quench Quench with NH4Cl (aq) alkoxide->quench extract Extract with Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate distill Purify by Distillation evaporate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive and moisture-sensitive. All reactions should be carried out under anhydrous conditions and an inert atmosphere.

  • Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • The Grignard reaction is exothermic. Proper temperature control is crucial to prevent the reaction from becoming too vigorous.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Methyl-5-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 2-Methyl-5-nonanol using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is tailored for researchers, scientists, and professionals in drug development and related fields, providing a robust framework for sample preparation, instrument parameters, and data analysis. The protocol is designed to ensure high sensitivity, selectivity, and reproducibility for the analysis of this branched-chain alcohol.

Introduction

This compound is a branched-chain alcohol that may be of interest in various fields, including flavor and fragrance analysis, industrial chemistry, and as a potential biomarker or metabolic byproduct. Accurate and reliable analytical methods are crucial for its identification and quantification in diverse matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound.[1] This technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry, allowing for confident identification and quantification.

This document provides a detailed experimental protocol for the GC-MS analysis of this compound, including sample preparation, instrument setup, and data acquisition parameters.

Experimental Protocols

Sample Preparation

The following protocol outlines the preparation of a this compound standard for GC-MS analysis. The procedure should be adapted based on the specific sample matrix (e.g., biological fluids, environmental samples, or chemical reaction mixtures).

Materials:

  • This compound standard

  • Hexane (or other suitable volatile organic solvent like dichloromethane)[2][3]

  • Anhydrous sodium sulfate

  • 2 mL clear glass GC vials with screw caps and PTFE/silicone septa

  • Micropipettes and tips

  • Vortex mixer

Procedure:

  • Standard Stock Solution Preparation:

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve the standard in 10 mL of hexane to prepare a 1 mg/mL stock solution.

    • Serially dilute the stock solution with hexane to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Pre-treatment (General Guideline):

    • For liquid samples, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be employed to isolate and concentrate this compound.

    • For solid samples, solvent extraction followed by cleanup may be necessary.

    • Ensure the final sample is dissolved in a volatile solvent compatible with the GC system.[2][3]

  • Final Sample Preparation:

    • Transfer 1.5 mL of the prepared standard or sample extract into a 2 mL GC vial.

    • If the sample is suspected to contain water, add a small amount of anhydrous sodium sulfate to dry the sample.

    • Cap the vial tightly.

    • Vortex the vial for 10 seconds to ensure homogeneity.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 220 °C, hold for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-300
Scan Mode Full Scan

Data Presentation

Quantitative analysis of this compound can be performed by generating a calibration curve from the analysis of standard solutions. The peak area of the target ion is plotted against the concentration of the standard. The concentration of this compound in unknown samples is then determined from this calibration curve.

Table 1: Representative Quantitative Data for this compound Analysis

Analyte Retention Time (min) Target Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z) LOD (µg/mL) LOQ (µg/mL)
This compound~10.55771850.10.5

Note: Retention time is an estimate and will vary depending on the specific instrument and conditions. LOD (Limit of Detection) and LOQ (Limit of Quantification) are typical values and should be experimentally determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Dissolve in Hexane Vial Transfer to GC Vial Extraction->Vial Injection Injection Vial->Injection Separation GC Separation Injection->Separation Enters GC Column Ionization EI Ionization Separation->Ionization Elutes to MS Detection MS Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Identify Peaks Quantification Quantification LibrarySearch->Quantification Confirm Identity Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of this compound. The outlined sample preparation, instrumental parameters, and data analysis procedures are designed to yield high-quality, reproducible results. This method is suitable for a wide range of applications in research, quality control, and drug development where the identification and quantification of this compound are required. Adaptation of this protocol to specific matrices and analytical instrumentation may be necessary for optimal performance.

References

Application Note: High-Throughput Quantitative Analysis of Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of Volatile Organic Compounds (VOCs) is a critical aspect of research and development across various fields, including environmental monitoring, food science, and pharmaceutical development. VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, causing them to evaporate into the surrounding air. Their presence, absence, or altered concentrations can serve as important biomarkers for disease, indicators of product quality, or markers of environmental contamination. This application note provides detailed protocols for the quantitative analysis of VOCs using three common techniques: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS), and Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS).

I. Sample Preparation and Extraction Techniques

The choice of sample preparation and extraction technique is paramount for accurate and reproducible VOC analysis. The primary goal is to efficiently transfer the volatile analytes from the sample matrix (e.g., biological fluids, solids, water) into the gas phase for introduction into the GC-MS system.

Headspace (HS) Sampling

Headspace analysis is a robust and widely used technique for the analysis of VOCs in liquid and solid samples.[1][2] It involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace) above the sample.[3][4] An aliquot of the headspace is then injected into the GC-MS.

  • Static Headspace (SHS): In this classic approach, the sample is allowed to reach equilibrium between the sample matrix and the headspace in a sealed vial at a specific temperature. A portion of the headspace gas is then directly injected into the GC. This method is simple, fast, and minimizes matrix effects.[5]

  • Dynamic Headspace (DHS) or Headspace-Trap (HS-Trap): This technique enhances sensitivity by purging the headspace with an inert gas, trapping the extracted VOCs on a sorbent trap.[6] The trap is then rapidly heated to desorb the concentrated analytes into the GC-MS. This method is particularly useful for trace-level analysis.[5][6]

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that utilizes a fused silica fiber coated with a stationary phase to extract VOCs from a sample.[3][7] The fiber is exposed to the headspace above the sample or directly immersed in a liquid sample. Analytes partition onto the fiber coating and are then thermally desorbed in the hot GC injector port.[3] The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes.[3]

Purge and Trap (P&T)

Purge and Trap is a highly sensitive technique primarily used for the analysis of VOCs in water and soil samples.[1][8] An inert gas is bubbled through the sample, stripping the volatile compounds from the matrix. The gas stream is then passed through a sorbent trap, which retains the VOCs. The trap is subsequently heated, and the analytes are desorbed into the GC-MS system.[8][9]

II. Experimental Protocols

The following sections provide detailed, step-by-step protocols for the quantitative analysis of VOCs using HS-GC-MS, SPME-GC-MS, and P&T-GC-MS.

Protocol for Headspace-GC-MS (HS-GC-MS)

This protocol is a general guideline and may require optimization for specific applications.

2.1.1. Sample Preparation

  • Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial (e.g., 20 mL).[3]

  • For solid samples, the addition of a small amount of water or a suitable solvent may be necessary to facilitate the release of VOCs.

  • Add an internal standard solution to each sample for quantification.

  • If required, add a salting-out agent (e.g., NaCl) to aqueous samples to increase the partitioning of VOCs into the headspace.[3]

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.[4]

2.1.2. HS-GC-MS Analysis

  • Place the sealed vials into the autosampler tray of the headspace unit.

  • Headspace Parameters:

    • Incubation Temperature: 60-80 °C (optimize for your specific analytes).[3]

    • Incubation Time: 15-30 minutes to allow for equilibration.[3]

    • Injection Volume: 1 mL of the headspace gas.

    • Transfer Line Temperature: 100-150 °C.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C.[3]

    • Injection Mode: Splitless or split (e.g., 10:1), depending on the concentration of analytes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • GC Column: A non-polar or mid-polar capillary column is typically used (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2-5 minutes.

      • Ramp: Increase to 150 °C at 10 °C/min.

      • Ramp: Increase to 250 °C at 20 °C/min, hold for 5 minutes. (This is an example and should be optimized).

    • Mass Spectrometer Parameters:

      • Ion Source Temperature: 230 °C.[10]

      • Quadrupole Temperature: 150 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

      • Mass Scan Range: m/z 35-400.

      • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

2.1.3. Data Analysis and Quantification

  • Identify the target VOCs by comparing their mass spectra and retention times with those of authentic standards.

  • For quantification, create a calibration curve using standard solutions of the target analytes prepared in a matrix similar to the samples.

  • Calculate the concentration of each analyte in the samples by relating its peak area to the calibration curve and correcting for the internal standard.

Protocol for Solid-Phase Microextraction-GC-MS (SPME-GC-MS)

This protocol provides a general procedure for VOC analysis using SPME-GC-MS.

2.2.1. Sample Preparation

  • Place a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial (e.g., 10-20 mL).[3]

  • Add an internal standard solution to each sample.

  • For aqueous samples, the addition of NaCl can improve the extraction efficiency.[3]

  • Seal the vial with a PTFE/silicone septum.

2.2.2. SPME-GC-MS Analysis

  • SPME Fiber Selection and Conditioning:

    • Choose an appropriate SPME fiber based on the target analytes (e.g., PDMS for non-polar compounds, DVB/CAR/PDMS for a broad range of VOCs).[3]

    • Condition the fiber according to the manufacturer's instructions before the first use.[3]

  • SPME Extraction:

    • Place the vial in a heating block or the autosampler's incubation station.

    • Incubation/Equilibration Temperature: 40-70 °C.[3][7]

    • Incubation/Equilibration Time: 15-60 minutes.[3][7]

    • Expose the SPME fiber to the headspace of the sample for a defined period (extraction time), typically 15-60 minutes.[3][7]

  • GC-MS Analysis:

    • Injector Temperature: 250 °C for thermal desorption of the analytes from the fiber.[3][7]

    • Desorption Time: 2-5 minutes.[3][7]

    • Injection Mode: Splitless.

    • GC-MS parameters: Follow the parameters outlined in the HS-GC-MS protocol (Section 2.1.2), with optimization as needed.

2.2.3. Data Analysis and Quantification

Follow the data analysis and quantification steps described in the HS-GC-MS protocol (Section 2.1.3).

Protocol for Purge and Trap-GC-MS (P&T-GC-MS)

This protocol is a general guide for the analysis of VOCs in aqueous samples.

2.3.1. Sample Preparation

  • Collect the aqueous sample in a vial with no headspace.

  • Add an internal standard and surrogate standards to the sample.

  • If necessary, add a preservative (e.g., HCl to pH < 2) to prevent microbial degradation of the analytes.

2.3.2. P&T-GC-MS Analysis

  • Purge and Trap Parameters:

    • Sample Volume: 5-25 mL.[4]

    • Purge Gas: Helium or Nitrogen.

    • Purge Flow Rate: 20-40 mL/min.

    • Purge Time: 10-15 minutes.

    • Trap Material: A multi-bed sorbent trap (e.g., Tenax, silica gel, carbon molecular sieve) is commonly used.[8]

    • Desorption Temperature: 200-250 °C.

    • Desorption Time: 2-4 minutes.

  • GC-MS Parameters:

    • Follow the GC-MS parameters outlined in the HS-GC-MS protocol (Section 2.1.2), with appropriate optimization for the trapped analytes. A cryofocusing step at the head of the GC column may be necessary to ensure sharp peaks for very volatile compounds.

2.3.3. Data Analysis and Quantification

Follow the data analysis and quantification steps described in the HS-GC-MS protocol (Section 2.1.3).

III. Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. Below are example tables for presenting validation and sample analysis data.

Table 1: Method Validation Parameters for VOC Analysis by HS-GC-MS

AnalyteRetention Time (min)Linear Range (µg/L)LOD (µg/L)LOQ (µg/L)Recovery (%)RSD (%)
Benzene5.21-100>0.9950.20.795-105<10
Toluene7.81-100>0.9950.31.092-103<10
Ethylbenzene9.51-100>0.9950.20.896-106<10
Xylenes9.8, 10.11-100>0.9950.41.294-104<10

Table 2: Quantitative Analysis of VOCs in Biological Samples (Example Data)

Sample IDBenzene (µg/L)Toluene (µg/L)Ethylbenzene (µg/L)Xylenes (µg/L)
Control 1< LOQ2.5< LOQ3.1
Control 2< LOQ2.8< LOQ3.5
Treated 15.615.22.112.8
Treated 26.118.92.514.5

IV. Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Experimental Workflow for HS-GC-MS Analysis

HS_GCMS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Extraction cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample (Solid or Liquid) Vial Headspace Vial Sample->Vial Place Sample Seal Seal Vial Vial->Seal Incubate Incubate (Heat & Equilibrate) Seal->Incubate Inject Inject Headspace Gas Incubate->Inject GC Gas Chromatography (Separation) Inject->GC Transfer MS Mass Spectrometry (Detection & Identification) GC->MS Analysis Data Processing & Quantification MS->Analysis

Caption: Workflow for VOC analysis using HS-GC-MS.

Logical Relationship of VOC Analysis Techniques

VOC_Techniques cluster_sampling Sample Preparation & Extraction cluster_instrumentation Analytical Instrumentation VOC_Analysis Quantitative VOC Analysis HS Headspace (HS) VOC_Analysis->HS SPME Solid-Phase Microextraction (SPME) VOC_Analysis->SPME PT Purge & Trap (P&T) VOC_Analysis->PT GCMS Gas Chromatography-Mass Spectrometry (GC-MS) HS->GCMS SPME->GCMS PT->GCMS Data_Analysis Quantification & Reporting GCMS->Data_Analysis Data Acquisition

Caption: Relationship between VOC sampling and analysis techniques.

References

Application of 2-Methyl-5-nonanol in Pheromone Research: A Detailed Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methyl-5-nonanol, also known as ferrugineol, is a crucial component of the aggregation pheromone of the red palm weevil (Rhynchophorus ferrugineus), a devastating pest of palm trees worldwide. This secondary alcohol, in synergy with its corresponding ketone, 4-methyl-5-nonanone (ferrugineone), plays a pivotal role in the chemical communication and mass aggregation behavior of this invasive species. Understanding the application of this compound is paramount for developing effective monitoring and control strategies for the red palm weevil. This document provides detailed application notes, experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in the study and utilization of this semiochemical.

Data Presentation

Table 1: Efficacy of this compound in Field Trapping of Rhynchophorus ferrugineus
Lure CompositionRelease Rate (mg/day)Mean Weevil Capture (weevils/trap/day)LocationReference
This compound0.38 ± 0.080.23 ± 0.04Sri Lanka[1]
Control (no pheromone)00.00Sri Lanka[1]
This compound3.0Numerically higher, but not statistically significant over lower dosesIndonesia[2][3]
This compound + Food BaitNot specified55.3Not Specified[4]
Pheromone Lure (750 mg)Not specified695.80 (total over study period)India[5]
Pheromone Lure (1000 mg)Not specified789 (total over study period)India[5]
Table 2: Electrophysiological Response of Rhynchophorus ferrugineus to Pheromone Components
Pheromone Blend (4-methyl-5-nonanol : 4-methyl-5-nonanone)Mean EAG Response (mV)RemarksReference
7:14.0Optimal blend ratio for neuronal response[3]
9:13.8High antennal response[3]
Headspace volatiles from banana (used as a food bait synergist)0.7Elicited the highest EAG response among tested food baits[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes a common method for the synthesis of this compound using a Grignard reagent.

Materials:

  • 2-Methyl-1-pentanol

  • Pyridinium chlorochromate (PCC)

  • Sodium acetate

  • Dichloromethane (dry)

  • Silica gel

  • Butyl bromide (freshly distilled)

  • Magnesium turnings

  • Dry ether

  • 2-Methyl-1-pentanal

  • Saturated ammonium chloride solution

  • Hexane

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, separatory funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Oxidation of 2-Methyl-1-pentanol to 2-Methyl-1-pentanal:

    • To a stirred suspension of pyridinium chlorochromate (PCC) and sodium acetate in dry dichloromethane, add a solution of 2-Methyl-1-pentanol in dichloromethane.

    • Stir the reaction mixture at room temperature for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the mixture through a short column of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-Methyl-1-pentanal. Purify the aldehyde by flash chromatography using silica gel and an appropriate solvent system (e.g., dichloromethane).

  • Preparation of Butylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, two-necked round-bottom flask equipped with a condenser and a dropping funnel under an inert atmosphere, place magnesium turnings and dry ether.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add freshly distilled butyl bromide dropwise to the stirred suspension of magnesium in ether. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, reflux the mixture for approximately 1 hour to ensure the complete formation of the Grignard reagent.

  • Grignard Reaction to form this compound:

    • Cool the prepared butylmagnesium bromide solution to 0°C in an ice bath.

    • Add a solution of 2-Methyl-1-pentanal in dry ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1 hour.

    • Cool the reaction mixture to room temperature and quench the reaction by slowly adding a saturated solution of ammonium chloride.

    • Extract the aqueous layer with ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude this compound by flash chromatography on silica gel using a mixture of ether and hexane as the eluent to obtain the final product. The overall yield for this synthesis is reported to be around 61%.[1]

Protocol 2: Field Trapping of Rhynchophorus ferrugineus

This protocol outlines the methodology for conducting field trials to evaluate the efficacy of this compound as a lure for the red palm weevil.

Materials:

  • Weevil traps (e.g., bucket traps, vane traps, or Picusan® traps)

  • Lures containing this compound (and potentially 4-methyl-5-nonanone) with a known release rate.

  • Kairomone synergist (e.g., ethyl acetate).

  • Food bait (e.g., fermenting dates, sugarcane, or pineapple).

  • Water and a killing/preservative agent (e.g., soap or an insecticide like carbofuran).

  • Stakes or poles for trap placement.

  • GPS device for recording trap locations.

  • Data collection sheets.

Procedure:

  • Trap Preparation:

    • Use a standardized trap design for all treatments and replicates to ensure consistency. Bucket traps (e.g., 20 L) with entry holes near the top are commonly used.[2]

    • If using food bait, place it at the bottom of the trap. A typical bait consists of dates mixed with water to promote fermentation.

    • Add water to the trap along with a killing agent to prevent captured weevils from escaping and to preserve them for counting.

    • Hang the pheromone lure inside the trap, typically from the lid, ensuring it does not come into contact with the bait or water.

    • If using a kairomone synergist like ethyl acetate, place the dispenser inside the trap according to the manufacturer's instructions.

  • Experimental Design:

    • Select a suitable experimental site, such as a date palm plantation with a known weevil infestation.

    • Employ a randomized complete block design to minimize the effects of spatial variation.

    • Establish multiple replicates for each treatment.

    • Treatments can include different pheromone release rates, the presence or absence of a kairomone, and different types of food baits. A control trap with no pheromone should always be included.

  • Trap Placement:

    • Place traps at a standardized height. Ground level or a height of 2 meters has been shown to be effective.[2][3]

    • Maintain a sufficient distance between traps (e.g., at least 50 meters) to avoid interference.

    • Place traps at least 30 meters away from host palm trees to prevent weevils that are attracted but not captured from infesting nearby trees.[6]

  • Data Collection and Maintenance:

    • Check the traps at regular intervals (e.g., weekly).

    • Count the number of male and female red palm weevils captured in each trap.

    • Replace the food bait and water as needed to maintain their attractiveness.

    • Replace the pheromone lures at intervals recommended by the manufacturer, typically every 4-6 weeks.[6]

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in weevil capture rates between the different treatments.

Protocol 3: Electroantennography (EAG) for Rhynchophorus ferrugineus

This protocol provides a general methodology for performing EAG to measure the antennal response of the red palm weevil to this compound.

Materials:

  • Live adult red palm weevils (Rhynchophorus ferrugineus).

  • EAG system (including micromanipulators, amplifier, data acquisition system, and software).

  • Glass capillary electrodes.

  • Electrolyte solution (e.g., Ringer's solution).

  • Reference electrode (e.g., silver/silver chloride wire).

  • Stimulus delivery system (e.g., a continuous humidified air stream with a port for injecting odorant puffs).

  • Pasteur pipettes and filter paper.

  • This compound and other test compounds.

  • Hexane (as a solvent).

Procedure:

  • Insect Preparation:

    • Immobilize an adult weevil (male or female) by gently restraining it in a holder (e.g., a pipette tip with the end cut off or a custom-made stage).

    • Carefully excise one antenna at the base using fine scissors.

  • Electrode Placement:

    • Fill two glass capillary electrodes with the electrolyte solution.

    • Mount the excised antenna between the two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed in contact with the base of the antenna.

  • Stimulus Preparation:

    • Prepare serial dilutions of this compound in a volatile solvent like hexane.

    • Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.

    • A pipette with only the solvent serves as a control.

  • EAG Recording:

    • Position the antenna in a continuous, clean, and humidified air stream.

    • Deliver a puff of the odorant-laden air from the Pasteur pipette into the main air stream directed at the antenna. The duration of the puff is typically short (e.g., 0.5 seconds).

    • Record the resulting electrical potential change (depolarization) from the antenna. This is the EAG response.

    • Allow sufficient time between stimuli for the antenna to recover (e.g., 30-60 seconds).

    • Present the stimuli in a randomized order, including the solvent control, to avoid any systematic effects.

  • Data Analysis:

    • Measure the amplitude of the EAG response (in millivolts) for each stimulus.

    • Normalize the responses by subtracting the response to the solvent control.

    • Analyze the dose-response relationship between the concentration of this compound and the EAG amplitude. Statistical analysis can be used to compare responses to different compounds or concentrations. A study showed that a 7:1 ratio of 4-methyl-5-nonanol to 4-methyl-5-nonanone elicited a maximal antennal response.[3]

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for this compound cluster_oxidation Step 1: Oxidation cluster_grignard_prep Step 2: Grignard Reagent Preparation cluster_grignard_reaction Step 3: Grignard Reaction cluster_purification Step 4: Purification A 2-Methyl-1-pentanol C 2-Methyl-1-pentanal A->C Oxidation B PCC, Sodium Acetate in Dichloromethane G 2-Methyl-1-pentanal C->G D Butyl Bromide F Butylmagnesium Bromide D->F Reaction E Magnesium Turnings in Dry Ether H Butylmagnesium Bromide F->H I Intermediate Complex G->I Nucleophilic Addition H->I K Crude this compound I->K J Saturated NH4Cl (Workup) J->K L Crude this compound K->L N Pure this compound L->N Purification M Flash Chromatography (Silica Gel, Ether/Hexane)

Caption: Synthesis workflow for this compound via Grignard reaction.

Field_Trapping_Workflow Field Trapping Experimental Workflow cluster_prep 1. Preparation cluster_design 2. Experimental Design cluster_deployment 3. Deployment cluster_data 4. Data Collection & Analysis A Select Trap Type (e.g., Bucket Trap) B Prepare Food Bait (e.g., Fermenting Dates) A->B C Add Water & Killing Agent B->C D Install Pheromone Lure & Kairomone Synergist C->D E Select Field Site F Randomized Complete Block Design E->F G Define Treatments (Pheromone Dose, Kairomone, Control) F->G H Set Replicates G->H I Place Traps at Standardized Height (0-2m) J Maintain Inter-Trap Distance (>50m) I->J K Place Traps Away from Host Trees (>30m) J->K L Weekly Trap Inspection M Count Captured Weevils (Male & Female) L->M N Maintain Traps (Replace Bait & Lures) M->N O Statistical Analysis (e.g., ANOVA) N->O

Caption: Experimental workflow for field trapping of Rhynchophorus ferrugineus.

Olfactory_Signaling_Pathway Proposed Olfactory Signaling Pathway for this compound Pheromone This compound (Pheromone Molecule) OBP Odorant Binding Protein (RferOBP1768) Pheromone->OBP Binding OR_Complex Olfactory Receptor Complex (Or + RferOrco) OBP->OR_Complex Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR_Complex->Neuron Ion Channel Opening & Depolarization Brain Antennal Lobe of the Brain Neuron->Brain Signal Transduction Behavior Behavioral Response (Aggregation) Brain->Behavior Signal Processing & Output

Caption: Proposed olfactory signaling pathway for this compound.

References

Application Notes and Protocols for the Use of 4-Methyl-5-nonanol in Red Palm Weevil (Rhynchophorus ferrugineus) Monitoring and Trapping

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Red Palm Weevil (RPW), Rhynchophorus ferrugineus, is a globally recognized invasive pest that causes significant economic losses to a wide range of palm species, including coconut, date, and oil palms.[1][2][3] Effective management of this pest relies heavily on Integrated Pest Management (IPM) strategies, where monitoring and mass trapping of adult weevils are critical components.[4][5] A cornerstone of these trapping systems is the use of a synthetic aggregation pheromone that mimics the one naturally produced by male weevils to attract both males and females.[2][6]

The primary active ingredient of this pheromone is 4-methyl-5-nonanol , commonly known as ferrugineol.[3][6][7] It is typically used in combination with its corresponding ketone, 4-methyl-5-nonanone , often in a 9:1 ratio, to maximize attraction.[1][8][9][10] The effectiveness of these pheromone lures is significantly enhanced by the addition of kairomones, which are food-based attractants or synthetic compounds that signal a suitable host or food source to the weevil.[2][4][7]

These application notes provide researchers and pest management professionals with a summary of efficacy data and detailed protocols for the effective use of 4-methyl-5-nonanol-based lures in RPW monitoring and mass trapping programs.

Data Presentation: Efficacy of Pheromone-Based Traps

The following tables summarize quantitative data from various field studies, demonstrating the efficacy of pheromone lures and the influence of various factors on weevil capture rates.

Table 1: Efficacy of Ferrugineol-Based Lures Compared to Controls and Other Attractants

Lure/AttractantRelease Rate / DoseMean Weevils / Trap / DayLocation/NotesReference
Synthetic Ferrugineol0.38 mg/day0.23 ± 0.04Field study in Sri Lanka.[6][11]
Control (Blank)N/A0.00Compared against synthetic ferrugineol.[6][11]
Synthetic Ferrugineol0.38 mg/day0.25 ± 0.12Comparative field assay.[6][11]
Coconut Bark Steam DistillateN/A0.06 ± 0.04Known attractant, used for comparison.[6][11]
Ferrolure™ (700 mg)3-10 mg/daySee Table 2Widely used commercial lure.[12][13][14]

Table 2: Synergistic Effects of Kairomones and Food Baits on Pheromone Trap Captures

Treatment CombinationTotal Weevils Captured (Study Period)Location/NotesReference
Pheromone + Pineapple Bait7658-day experiment in Malaysia.[15]
Pheromone + Sago Palm BaitNot specified (lower than pineapple)-[15]
Pheromone + Sugarcane BaitNot specified (lower than pineapple)-[15]
Pheromone + Kairomone (Ethyl Acetate) + Food Bait (Dates)58.7% of total captureStudy in Sultanate of Oman.[14]
Kairomone (Ethyl Acetate) Only0.6% of total capture-[14]
Pheromone + SugarcaneSignificantly higher than pheromone aloneStudy in Pakistan.[16]
Pheromone + Date Palm StemsSignificantly higher than pheromone alone-[16]
Pheromone + Banana StemsNo significant enhancement-[16]

Table 3: Influence of Trap Design and Placement on Red Palm Weevil Capture Rates

FactorConditionMean Weevils CapturedNotesReference
Trap Color Red59 - 62.33 adults/trapSignificantly higher than other colors tested.[14]
Green32 - 33.67 adults/trap-[14]
Blue28.67 - 29.67 adults/trap-[14]
Brown39.9 ± 1.31 adults/trap/monthWith stirring of trap contents.[12]
White22.5 ± 0.50 adults/trap/monthWith stirring of trap contents.[12]
Trap Height Ground LevelMaximized captures-[3][17]
0.5 m620 weevils (in white traps)Study in UAE.[17][18]
1.0 mLower than 0.5 m and 1.5 m-[17][18]
1.5 m638 weevils (in red traps)-[17][18]
Trap Location Shaded Areas9 adults/trap/weekHigher captures compared to sun-exposed traps.[19]
Direct Sunlight1.25 adults/trap/week-[19]

Experimental Protocols

Protocol 1: Preparation and Assembly of a Red Palm Weevil Monitoring Trap

This protocol details the standard method for assembling a bucket-type trap for monitoring or mass trapping of R. ferrugineus.

1. Materials:

  • Plastic bucket with a lid (8-15 L capacity). Dark colors such as red, brown, or black are often recommended.[3][19]
  • Drill or heated tool to create entry windows.
  • Synthetic Aggregation Pheromone Lure: e.g., Ferrolure+ or equivalent, containing ~700 mg of 4-methyl-5-nonanol and 4-methyl-5-nonanone (9:1 ratio).[13][14]
  • Synthetic Kairomone Lure (optional but recommended): e.g., Weevil Magnet™ containing ethyl acetate.[12][19]
  • Food Bait (Kairomone Source): 250-400g of fresh materials such as dates, sugarcane pieces, or pineapple chunks.[19][20]
  • Water (4-5 liters).[19]
  • Detergent (unscented) or a thin layer of paraffinic oil.[12][16]
  • Wire or string for hanging the lures.

2. Assembly Procedure:

  • Create Entry Points: Cut four equidistant rectangular windows (e.g., 4x8 cm) around the upper portion of the bucket, approximately 4 cm below the rim.[4][19] The outer surface of the bucket should be rough to help weevils climb.[19]
  • Prepare the Lure: Using a wire, hang the pheromone lure (and synthetic kairomone lure, if used) from the center of the underside of the lid.[4][10] Do not open the sealed pouch of the lure until just before placement in the trap.[1]
  • Add Food Bait: Place 250-400g of the chosen food bait at the bottom of the bucket.[19][20]
  • Add Water: Add 4-5 liters of water to the bucket.[19] The water acts as a drowning medium and, combined with the fermenting food bait, releases synergistic volatile compounds.[4]
  • Add Surfactant/Oil: Add a few drops of unscented detergent to break the surface tension of the water, or add a thin layer of paraffinic oil to reduce evaporation.[12][16]
  • Secure the Lid: Firmly place the lid on the bucket to complete the assembly.

Protocol 2: Field Deployment and Monitoring Strategy

This protocol outlines the procedure for placing and managing traps in the field for effective RPW monitoring or mass trapping.

1. Site Selection:

  • Place traps within the palm plantation, ideally in shaded areas, as this has been shown to increase capture rates.[1][9][19]
  • Traps placed at the edge of a field may capture more adults than those in the middle.[19]

2. Trap Density:

  • Monitoring: For detecting weevil presence and tracking population dynamics, use a density of 1-2 traps per hectare.[1][9][10]
  • Mass Trapping: To reduce the overall weevil population, increase the density to 5-10 traps per hectare.[1][9]
  • Maintain a minimum distance of at least 50 meters between traps.[21]

3. Trap Placement:

  • Traps can be either partially buried in the ground to the level of the side windows or hung on tree stems.[1][9]
  • If hanging, a height of 0.5 to 1.5 meters from the ground is recommended.[1][17]

Protocol 3: Data Collection and Trap Maintenance

This protocol describes the steps for inspecting traps, collecting data, and ensuring their continued efficacy.

1. Inspection Schedule:

  • Inspect traps weekly or bi-weekly (every two weeks).[10][14]

2. Data Collection:

  • During each inspection, count the total number of captured R. ferrugineus adults.
  • Remove the captured weevils from the trap.
  • If required for research purposes, determine the sex of the weevils. The rostrum (snout) of the female is typically longer, more curved, and smoother, while the male's rostrum is shorter, stouter, and has a prominent patch of bristles on the dorsal surface.

3. Trap Maintenance:

  • Food Bait: Renew the food bait every two weeks to ensure continuous fermentation and release of attractive volatiles.[14]
  • Water: Replenish the water as needed to maintain the 4-5 liter level, especially in hot and arid conditions.[14][19] Clean the trap by washing if it becomes excessively fouled.[21]
  • Lures: Replace the pheromone and synthetic kairomone lures according to the manufacturer's specifications. Field life is typically between 30 and 90 days, depending on climatic conditions.[1][2][9][10]

Visualizations: Workflows and Mechanisms

Diagram 1: Experimental Workflow for RPW Trapping

G cluster_prep Phase 1: Preparation cluster_deploy Phase 2: Deployment cluster_monitor Phase 3: Monitoring & Maintenance A Select Trap Type (e.g., 8-15L Bucket) D Assemble Trap (Lures, Bait, Water) A->D B Acquire Lures (Pheromone & Kairomone) B->D C Prepare Food Bait (Dates, Sugarcane) C->D G Place Traps (Ground Level or 0.5-1.5m Height) D->G Deploy Assembled Traps E Select Field Site (Shaded Area) E->G F Determine Trap Density (1-2/ha Monitoring, 5-10/ha Mass Trapping) F->G H Weekly/Bi-weekly Trap Inspection G->H Begin Monitoring I Collect & Count Weevils (Sex if required) H->I J Maintain Trap (Renew Bait, Water) I->J J->H Continue Cycle K Replace Lures (Every 30-90 days) J->K As Needed

Caption: Workflow for preparing, deploying, and monitoring red palm weevil traps.

Diagram 2: Synergistic Attraction Mechanism

G RPW Red Palm Weevil (Rhynchophorus ferrugineus) Trap Pheromone Trap RPW->Trap Guided To Pheromone Aggregation Pheromone (4-Methyl-5-nonanol) Long-Range Attractant Pheromone->RPW Attracts Kairomone Kairomone / Food Bait (Ethyl Acetate, Fermenting Fruit) Short-Range Synergist Kairomone->RPW Stimulates

Caption: Logical model of synergistic attraction in RPW trapping systems.

References

Application Notes and Protocols for Alcohol Analysis using Headspace Solid-Phase Microextraction (HS-SPME)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the extraction and preconcentration of volatile and semi-volatile organic compounds, including alcohols, from various sample matrices.[1][2] This method is particularly advantageous for complex samples such as biological fluids and alcoholic beverages, as it minimizes matrix effects by extracting analytes from the headspace above the sample.[3][4] Coupled with gas chromatography (GC) and flame ionization detection (FID) or mass spectrometry (MS), HS-SPME provides a robust and reliable analytical workflow for the quantification of alcohols.[5][6][7]

This document provides detailed application notes and standardized protocols for the analysis of alcohols using HS-SPME-GC.

Principle of HS-SPME

HS-SPME is an equilibrium-based technique where a fused silica fiber coated with a stationary phase is exposed to the headspace of a sample vial.[8] Volatile analytes, such as alcohols, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber.[9] After a defined extraction time, the fiber is retracted and transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed and swept onto the GC column for separation and detection.[5]

Key Experimental Parameters

The efficiency of HS-SPME is influenced by several factors that must be optimized to achieve reliable and reproducible results. These include the choice of SPME fiber, extraction temperature and time, and sample matrix modifications.[10]

  • SPME Fiber Selection: The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For volatile polar compounds like alcohols, fibers such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are commonly used due to their broad polarity range.[11][12]

  • Extraction Temperature and Time: Higher temperatures generally increase the vapor pressure of analytes, facilitating their transfer to the headspace. However, excessively high temperatures can affect the partitioning equilibrium.[2] The extraction time needs to be sufficient to allow for equilibrium or at least a consistent and reproducible amount of analyte to be adsorbed.

  • Sample Matrix Modification: The addition of salt (e.g., NaCl) to the sample, known as the "salting-out" effect, can increase the ionic strength of the solution, thereby reducing the solubility of polar analytes like alcohols and promoting their release into the headspace.[9] Sample dilution is another important consideration, especially for samples with high alcohol content like spirits, to avoid fiber saturation and competitive adsorption.[13]

Experimental Workflow

The general workflow for alcohol analysis using HS-SPME-GC is depicted below.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Blood, Wine) Vial Transfer to Headspace Vial Sample->Vial MatrixMod Matrix Modification (e.g., Salt Addition, Dilution) Vial->MatrixMod Incubation Incubation & Equilibration MatrixMod->Incubation Extraction SPME Fiber Exposure to Headspace Incubation->Extraction Desorption Thermal Desorption in GC Injector Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Detection (FID/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for alcohol analysis using HS-SPME-GC.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of alcohols using HS-SPME-GC from various studies.

Table 1: Method Validation Parameters for Ethanol Analysis in Biological Samples

MatrixFiber TypeLinearity RangeLODLOQReference
BloodPDMS/DVB0.1 - 3.5 mg/mL0.9930.099 mg/mL-[14]
Blood-0 - 2 g/L-0.03 g/L0.05 g/L[15]
Gastric Fluid65 µm PDMS/DVB0.2 - 1.0 %>0.99--[16][17][18]
Aqueous, PBS, Artificial SweatCAR/PDMS->0.990.22 - 1.29 mg/L-[19]

Table 2: Method Validation Parameters for Alcohol Analysis in Beverages

MatrixAnalyte(s)Fiber TypeLinearity Range (mg/L)LOD (mg/L)LOQ (mg/L)Reference
WineVarious AlcoholsDVB/CAR/PDMS->0.990.89 - 4.29-[20]
Chinese Liquor (Baijiu)Various AlcoholsDVB/CAR/PDMS->0.99--[13]
CiderHigher Alcohols-----[21]

Detailed Experimental Protocols

Protocol 1: Analysis of Ethanol in Blood

This protocol is adapted from a validated method for the determination of blood alcohol concentration (BAC).[14][22]

1. Materials and Reagents

  • SPME Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or similar

  • Headspace Vials: 10 mL or 20 mL with PTFE/silicone septa

  • Internal Standard (IS) Solution: n-propanol in deionized water (e.g., 80 mg/mL)

  • Ethanol Calibration Standards: Prepared in blank blood or an aqueous matrix

  • Sodium Chloride (NaCl)

2. Sample Preparation

  • Pipette 1 mL of the internal standard solution into a 10 mL headspace vial.

  • Add 100 µL of the blood sample, calibrator, or control into the vial.

  • If desired, add a saturating amount of NaCl (e.g., 1 g).

  • Immediately seal the vial with a crimp cap.

3. HS-SPME Procedure

  • Place the vial in the autosampler tray of the HS-SPME-GC system.

  • Incubate the sample at 60°C for 15 minutes with agitation.[16]

  • Expose the SPME fiber to the headspace for 1 minute to extract the volatile alcohols.[18]

4. GC-FID Analysis

  • Injector: Transfer the fiber to the GC injector port set at 230-250°C for thermal desorption for 1-2 minutes in splitless mode.[17]

  • Column: Use a suitable capillary column for alcohol analysis (e.g., DB-ALC1 or equivalent).

  • Oven Program: A typical temperature program starts at 40°C (hold for 2-5 min), then ramp to 120°C at 10-30°C/min.[17]

  • Detector: The Flame Ionization Detector (FID) temperature is typically set at 250°C.[14]

5. Quantification

  • Calculate the peak area ratio of ethanol to the n-propanol internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

  • Determine the ethanol concentration in the unknown samples from the calibration curve.

Protocol 2: Analysis of Volatile Alcohols in Wine

This protocol is a general procedure based on methods for analyzing volatile compounds in alcoholic beverages.[13][20][21]

1. Materials and Reagents

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Headspace Vials: 20 mL with PTFE/silicone septa

  • Internal Standard (IS) Solution: e.g., 3-octanol or ethyl heptanoate in ethanol

  • Calibration Standards: Prepared in a model wine solution (e.g., 12% ethanol, 5 g/L tartaric acid, pH 3.5)

  • Sodium Chloride (NaCl)

2. Sample Preparation

  • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

  • Add a precise amount of NaCl (e.g., 1.5 g) to the vial.

  • Spike with the internal standard solution.

  • Immediately seal the vial with a crimp cap.

3. HS-SPME Procedure

  • Incubate the sample at 45°C for 15 minutes with constant agitation (e.g., 250 rpm).[13]

  • Expose the SPME fiber to the headspace for 30-45 minutes at the same temperature and agitation.[13]

4. GC-MS Analysis

  • Injector: Desorb the analytes from the fiber in the GC injector at 250°C for 5 minutes in splitless mode.

  • Column: A low- to mid-polarity column is typically used (e.g., DB-5ms, VF-5MS).

  • Oven Program: A representative program is: 40°C (hold 5 min), ramp to 250°C at 3-5°C/min, and hold for 5-10 min.

  • Mass Spectrometer: Operate in full scan mode (e.g., m/z 35-350) for identification and selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

5. Data Analysis

  • Identify alcohols based on their mass spectra and retention indices.

  • Quantify the identified alcohols using the internal standard method and a calibration curve prepared in the model wine solution.

Logical Relationship Diagram

The following diagram illustrates the key relationships and considerations in developing an HS-SPME method for alcohol analysis.

Logical_Relationships cluster_analyte Analyte Properties cluster_matrix Sample Matrix cluster_method Method Development cluster_validation Method Validation cluster_instrument Instrumentation Analyte Alcohol(s) of Interest (Polarity, Volatility) SPME_Fiber SPME Fiber Selection (e.g., PDMS/DVB, DVB/CAR/PDMS) Analyte->SPME_Fiber Matrix Sample Type (Biological, Beverage) MatrixEffects Potential Matrix Effects (High alcohol, Non-volatiles) Matrix->MatrixEffects Sample_Prep Sample Preparation (Dilution, Salting-out) Matrix->Sample_Prep MatrixEffects->Sample_Prep Extraction_Params Extraction Parameters (Temp, Time, Agitation) SPME_Fiber->Extraction_Params GC_System GC System (Column, Detector - FID/MS) Extraction_Params->GC_System Sample_Prep->Extraction_Params Validation_Params Validation Parameters (Linearity, LOD, LOQ, Accuracy, Precision) GC_System->Validation_Params

Caption: Key relationships in HS-SPME method development for alcohol analysis.

Conclusion

HS-SPME coupled with GC is a powerful technique for the routine analysis of alcohols in a variety of matrices. By carefully optimizing the experimental parameters, researchers can achieve high sensitivity, accuracy, and reproducibility. The protocols provided in this document serve as a comprehensive guide for developing and validating robust analytical methods for alcohol determination in research, clinical, and quality control settings.

References

Application Note: Chiral Separation of 2-Methyl-5-nonanol Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust method for the chiral separation of 2-Methyl-5-nonanol enantiomers using capillary gas chromatography (GC). The protocol employs a cyclodextrin-based chiral stationary phase, which provides excellent resolution of the (R)- and (S)-enantiomers. This method is suitable for researchers, scientists, and drug development professionals involved in stereoselective synthesis, quality control, and enantiomeric purity assessment of chiral alcohols. The protocol herein provides detailed instrumental parameters and sample preparation guidelines. An optional derivatization step to potentially enhance resolution is also described.

Introduction

This compound is a chiral secondary alcohol with applications in various fields, including the synthesis of pharmaceuticals and agrochemicals, where the stereochemistry of the molecule can significantly impact its biological activity. Consequently, the ability to separate and quantify the individual enantiomers is of paramount importance. Gas chromatography with a chiral stationary phase (CSP) is a powerful technique for the enantioselective analysis of volatile compounds like this compound. Cyclodextrin-based CSPs are particularly effective for this purpose, offering high enantioselectivity for a wide range of chiral molecules, including secondary alcohols.[1][2][3][4][5] This application note provides a comprehensive protocol for the successful chiral separation of this compound enantiomers.

Experimental Protocols

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: CYCLOSIL-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin based column.

  • Carrier Gas: Helium (99.999% purity).

  • Syringes: 10 µL GC syringe.

  • Vials: 2 mL amber glass vials with screw caps.

  • Reagents: this compound racemate, high-purity solvent (e.g., dichloromethane or ethanol), (Optional for derivatization) Acetic anhydride, Pyridine.

Standard Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1000 µg/mL in a suitable solvent (e.g., dichloromethane or ethanol).

  • Perform serial dilutions of the stock solution to prepare working standards at concentrations of 100 µg/mL, 50 µg/mL, 10 µg/mL, and 1 µg/mL.

(Optional) Derivatization to Acetates

For potentially improved resolution and peak shape, acetylation of the alcohol can be performed.[6]

  • To 1 mg of this compound, add 100 µL of acetic anhydride and 100 µL of pyridine.

  • Heat the mixture at 60°C for 30 minutes.

  • After cooling to room temperature, evaporate the excess reagents under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of dichloromethane for GC analysis.

GC Method Parameters

The following GC parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.

ParameterValue
Column CYCLOSIL-B (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial Temp: 80°C, hold for 2 min
Ramp 1: 2°C/min to 150°C
Hold Time: 5 min
Detector FID
Detector Temp 280°C
Makeup Gas (He) 30 mL/min
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min

Data Presentation

The following table summarizes the expected retention times and resolution for the chiral separation of this compound enantiomers based on the described method. These values are illustrative and may vary slightly depending on the specific analytical setup.

CompoundEnantiomerRetention Time (min)Resolution (Rs)
This compoundEnantiomer 1~18.5\multirow{2}{*}{> 1.8}
Enantiomer 2~19.2

Experimental Workflow Diagram

Chiral_GC_Workflow cluster_prep Sample & Standard Preparation cluster_optional_deriv Optional Derivatization cluster_gc_analysis GC Analysis cluster_data_processing Data Processing & Analysis racemate Racemic this compound stock Stock Solution (1000 µg/mL) racemate->stock Dissolve solvent High-Purity Solvent solvent->stock working_std Working Standards stock->working_std Serial Dilution derivatization Acetylation (Acetic Anhydride, Pyridine) working_std->derivatization injection GC Injection (1 µL) working_std->injection derivatization->injection separation Chiral Separation (CYCLOSIL-B Column) injection->separation detection FID Detection separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification & Enantiomeric Ratio integration->quantification

Caption: Experimental workflow for the chiral GC separation of this compound enantiomers.

Signaling Pathway Diagram (Logical Relationship)

Chiral_Separation_Principle cluster_analyte Analyte cluster_csp Chiral Stationary Phase cluster_interaction Diastereomeric Complex Formation (Transient) cluster_outcome Separation Outcome R_enantiomer (R)-2-Methyl-5-nonanol R_complex (R)-Enantiomer-Cyclodextrin Complex R_enantiomer->R_complex Interaction S_enantiomer (S)-2-Methyl-5-nonanol S_complex (S)-Enantiomer-Cyclodextrin Complex S_enantiomer->S_complex Interaction cyclodextrin β-Cyclodextrin cyclodextrin->R_complex cyclodextrin->S_complex retention Differential Retention Times R_complex->retention S_complex->retention Different Stabilities separation Enantiomeric Separation retention->separation

References

Application Notes & Protocols: Field-Testing of Insect Aggregation Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Insect aggregation pheromones are chemical signals that cause insects of the same species, regardless of sex, to congregate at a specific location, typically a food source or mating site.[1] These semiochemicals are pivotal in developing environmentally benign pest management strategies, including population monitoring, mass trapping, and lure-and-kill techniques.[2][3] Unlike sex pheromones, which generally attract only one sex, aggregation pheromones can attract both males and females, enhancing their potential for effective mass trapping.[2] The successful transition from identifying a pheromone in the laboratory to its effective application in the field hinges on rigorous, standardized testing protocols. These notes provide detailed methodologies for designing, implementing, and analyzing field trials to evaluate the efficacy of insect aggregation pheromones.

I. Preliminary Laboratory Bioassays

Before committing to resource-intensive field trials, it is crucial to confirm the behavioral activity of the synthetic pheromone candidate in a controlled laboratory setting.[1][4] Behavioral bioassays, such as Y-tube olfactometer tests, are essential for demonstrating that the chemical cue is indeed responsible for the aggregation behavior and for determining the optimal blend and initial dose ranges for field testing.[1][2]

preliminary_bioassay_workflow cluster_lab Laboratory Phase Pheromone_ID Pheromone Identification (e.g., GC-MS) Olfactometer Y-Tube Olfactometer Bioassay Pheromone_ID->Olfactometer Test synthetic compound Dose_Response Dose-Response Test (Lab) Olfactometer->Dose_Response Confirm attraction Confirmation Behavioral Confirmation (Attraction) Dose_Response->Confirmation Determine initial doses Field_Trial Proceed to Field Trials Confirmation->Field_Trial Positive Result rcb_design Randomized Complete Block Design (RCBD) Layout T1_B1 T1 (Control) T2_B1 T2 (40 µg) T3_B1 T3 (60 µg) T4_B1 T4 (80 µg) T3_B2 T3 (60 µg) T1_B2 T1 (Control) T4_B2 T4 (80 µg) T2_B2 T2 (40 µg) T4_B3 T4 (80 µg) T2_B3 T2 (40 µg) T1_B3 T1 (Control) T3_B3 T3 (60 µg)

References

Application Notes and Protocols for Formulating Slow-Release Dispensers for 2-Methyl-5-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Introduction

2-Methyl-5-nonanol is a volatile organic compound with potential applications as a semiochemical for insect pest management.[1][2][3][4] Effective utilization of such compounds in agricultural and research settings necessitates the development of slow-release dispenser technologies. These formulations are critical for maintaining a consistent and prolonged release of the active ingredient, thereby enhancing efficacy and reducing the need for frequent reapplication.[5]

This document provides detailed application notes and protocols for the formulation and evaluation of slow-release dispensers for this compound. The methodologies described herein are based on established techniques for other semiochemicals and volatile compounds and are intended for researchers, scientists, and drug development professionals.[6][7][8] Two primary formulation strategies will be detailed: sol-gel matrices and polymer-based dispensers. Additionally, protocols for the characterization of release rates are provided to enable the optimization and validation of dispenser performance.

Materials and Reagents

Active Ingredient and Solvents
  • This compound (CAS: 29843-62-7)

  • Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ethanol (Absolute)

Sol-Gel Formulation
  • Tetramethyl orthosilicate (TMOS)

  • Methyltrimethoxysilane (MTMS)

  • Hydrochloric acid (0.1 M)

  • Deionized water

Polymer Matrix Formulation
  • Polyvinyl chloride (PVC) resin

  • Dioctyl phthalate (DOP) or other suitable plasticizer

  • Heat stabilizer (e.g., epoxidized soybean oil)

Experimental Protocols

Formulation of Sol-Gel Dispensers

Sol-gel matrices offer a versatile platform for the controlled release of entrapped molecules.[6] The release rate can be modulated by altering the porosity of the silica matrix.

Protocol:

  • In a fume hood, prepare the sol-gel precursor solution by mixing TMOS and MTMS in a 1:1 molar ratio.

  • To this mixture, add deionized water and 0.1 M hydrochloric acid as a catalyst. The molar ratio of (TMOS+MTMS):water:HCl should be approximately 1:4:0.01.

  • Stir the solution vigorously for 30 minutes at room temperature to facilitate hydrolysis.

  • Add this compound to the sol solution at the desired concentration (e.g., 1-10% w/w).

  • Continue stirring for an additional 15 minutes to ensure homogeneous mixing.

  • Dispense the final sol-gel solution into appropriate molds (e.g., small vials or custom-shaped forms).

  • Allow the gels to age and dry at room temperature for 48-72 hours, or until a solid, glassy matrix is formed.

  • The resulting dispensers are now ready for release rate evaluation.

Formulation of Polymer Matrix Dispensers

Polymer matrices, such as those made from PVC, are widely used for the slow release of semiochemicals due to their low cost and ease of preparation.[9]

Protocol:

  • In a glass beaker, combine PVC resin, a plasticizer (e.g., DOP), and a heat stabilizer. A typical starting ratio is 50:45:5 (w/w/w).

  • Add this compound to this mixture at the desired loading (e.g., 5-20% of the total weight).

  • Thoroughly mix all components with a glass stirring rod until a uniform paste is formed.

  • Heat the mixture to 120-140°C in a temperature-controlled oven or on a hot plate with constant stirring.

  • Continue heating and mixing until the PVC is fully dissolved and the solution is clear and viscous.

  • Pour the hot mixture into molds of the desired dispenser shape (e.g., septa, strips).

  • Allow the dispensers to cool to room temperature to solidify.

  • Once cooled, the polymer matrix dispensers can be removed from the molds for evaluation.

Evaluation of Release Rates

Accurate determination of the release rate is crucial for predicting the field longevity and efficacy of the dispensers.[7][10][11] The following protocol describes a common laboratory-based method.

Protocol:

  • Individually weigh the newly fabricated dispensers (sol-gel or polymer matrix) using an analytical balance (to 0.1 mg). This is the initial weight (W₀).

  • Place the dispensers in a temperature and humidity-controlled environmental chamber.[10][11] Typical conditions for testing are 25°C and 50% relative humidity, with a constant airflow.

  • At predetermined time intervals (e.g., 24, 48, 72 hours, and then weekly), remove the dispensers and reweigh them (Wₜ).

  • The amount of this compound released over a given time interval is calculated as the difference in weight.

  • Alternatively, for a more detailed analysis, the residual this compound can be quantified. This involves solvent extraction of the aged dispenser followed by gas chromatography (GC) analysis.

    • Place the aged dispenser in a known volume of hexane.

    • Sonicate for 30 minutes to extract the remaining active ingredient.

    • Analyze the hexane extract using a GC calibrated with known concentrations of this compound.

  • The release rate can be expressed as the mass of compound released per unit of time (e.g., mg/day).

Data Presentation

Quantitative data should be summarized in tables for clear comparison of different formulations.

Table 1: Formulation Parameters for this compound Slow-Release Dispensers

Formulation IDDispenser TypeThis compound Loading (% w/w)Matrix CompositionDimensions (mm)
SG-01Sol-Gel51:1 TMOS:MTMS10 x 5 (cylinder)
SG-02Sol-Gel101:1 TMOS:MTMS10 x 5 (cylinder)
PM-01Polymer Matrix1050:45:5 PVC:DOP:Stabilizer15 x 3 (strip)
PM-02Polymer Matrix2050:45:5 PVC:DOP:Stabilizer15 x 3 (strip)

Table 2: Release Rate Data for this compound Dispensers at 25°C

Formulation IDDay 1 Release (mg)Day 7 Release (mg)Day 14 Release (mg)Average Release Rate (mg/day)
SG-01
SG-02
PM-01
PM-02

Visualizations

experimental_workflow start Start: Define Formulation Parameters formulation Dispenser Formulation start->formulation sol_gel Sol-Gel Method formulation->sol_gel Option A polymer Polymer Matrix Method formulation->polymer Option B evaluation Release Rate Evaluation sol_gel->evaluation polymer->evaluation gravimetric Gravimetric Analysis evaluation->gravimetric Method 1 extraction Solvent Extraction & GC evaluation->extraction Method 2 data_analysis Data Analysis & Comparison gravimetric->data_analysis extraction->data_analysis end End: Optimized Dispenser data_analysis->end

Caption: Experimental workflow for dispenser formulation and evaluation.

signaling_pathway_hypothesis dispenser Slow-Release Dispenser release Release of This compound dispenser->release receptor Insect Olfactory Receptor release->receptor Binding signal Signal Transduction Cascade receptor->signal Activation response Behavioral Response (Attraction/Repulsion) signal->response Induction

Caption: Hypothesized signaling pathway of this compound in insects.

References

Application Notes and Protocols for Electrophysiological Assays Using 2-Methyl-5-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the electrophysiological effects of 2-Methyl-5-nonanol, a volatile organic compound, on key ion channel targets. The information is intended to guide researchers in designing and executing experiments to characterize the modulatory properties of this compound.

Introduction

This compound is a branched-chain alcohol whose effects on neuronal excitability and ion channel function are of growing interest. Alcohols are known to modulate a variety of ligand-gated and voltage-gated ion channels, with their activity often dependent on chain length and structure.[1][2] Long-chain alcohols typically exhibit inhibitory effects on certain ion channels.[1] This document outlines protocols for assessing the impact of this compound on two primary targets: GABA-A receptors (GABAARs) and Transient Receptor Potential (TRP) channels, both of which are crucial in neuronal signaling and sensory transduction.[3][4]

Target Rationale
  • GABAA Receptors: These are the primary inhibitory neurotransmitter receptors in the central nervous system and are well-established targets for various molecules, including alcohols.[4] Modulation of GABAARs can lead to sedative, anxiolytic, and anesthetic effects. The subunit composition of GABAA receptors can significantly influence their sensitivity to modulation by different alcohols.[5]

  • TRP Channels: This diverse family of cation channels is involved in a wide range of sensory processes, including temperature, pain, and taste perception.[3] Various natural and synthetic compounds have been shown to modulate TRP channel activity.[6]

Quantitative Data Summary

The following tables present hypothetical data illustrating the potential modulatory effects of this compound on GABAA and TRPA1 receptors. These tables are designed to serve as a template for presenting experimental findings.

Table 1: Modulatory Effects of this compound on GABAA Receptor Function

Cell Line/Neuron TypeGABAAR Subunit CompositionGABA EC50 (µM)This compound EffectIC50 / EC50 (µM)Maximum Modulation (%)
HEK293Tα1β2γ215Potentiation50 (EC50)150 ± 15
Primary Cortical NeuronsMixed10Inhibition25 (IC50)-75 ± 8
Xenopus Oocytesα2β2γ220Biphasic10 (EC50) / 100 (IC50)+50 ± 5 / -40 ± 7

Table 2: Effects of this compound on TRPA1 Channel Activity

Cell LineActivation/InhibitionAgonist (Concentration)IC50 / EC50 (µM)Maximum Effect (%)
HEK293T (hTRPA1)InhibitionAITC (100 µM)35-90 ± 12
DRG Neurons (mouse)InhibitionMustard Oil (50 µM)42-85 ± 10
CHO-K1 (rTRPA1)ActivationNone150 (EC50)+300 ± 25

Signaling Pathways and Experimental Workflows

GABAA Receptor Modulation Pathway

The following diagram illustrates the potential direct modulatory effect of this compound on the GABAA receptor, leading to an altered chloride ion influx and subsequent changes in neuronal excitability.

GABA_Modulation cluster_membrane Cell Membrane GABA_R GABA-A Receptor (αβγ subunits) Cl_in GABA_R->Cl_in Chloride Influx GABA GABA GABA->GABA_R Binds to agonist site Nonanol This compound Nonanol->GABA_R Allosteric Modulation Cl_out Neuron Neuron Interior Hyperpolarization Hyperpolarization or Shunting Inhibition Neuron->Hyperpolarization Increased [Cl-]i leads to Effect Decreased Neuronal Excitability Hyperpolarization->Effect Results in

Caption: Putative allosteric modulation of GABA-A receptors by this compound.

Electrophysiology Experimental Workflow

This diagram outlines the general workflow for conducting whole-cell patch-clamp recordings to assess the effect of this compound on ion channels expressed in a cellular system.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293T, Neurons) Transfection Transfection with Ion Channel Subunits (if applicable) Cell_Culture->Transfection Plating Plating on Coverslips Transfection->Plating Patching Obtain Whole-Cell Patch-Clamp Configuration Plating->Patching Baseline Record Baseline Currents Patching->Baseline Application Perfuse with This compound Baseline->Application Recording Record Modulated Currents Application->Recording Washout Washout Compound Recording->Washout Analysis Analyze Current Amplitude, Kinetics, and Voltage-Dependence Washout->Analysis Dose_Response Construct Dose-Response Curve Analysis->Dose_Response Statistics Statistical Analysis Dose_Response->Statistics

Caption: General workflow for patch-clamp electrophysiology experiments.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of GABAA Receptors

This protocol is designed to measure the modulatory effects of this compound on GABA-evoked currents in HEK293T cells transiently expressing GABAA receptor subunits.

Materials:

  • HEK293T cells

  • Plasmids for GABAA receptor subunits (e.g., α1, β2, γ2)

  • Transfection reagent

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries

  • Perfusion system

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).[7]

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).[7]

  • GABA stock solution

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Preparation:

    • Co-transfect HEK293T cells with the desired GABAA receptor subunit plasmids.

    • Plate transfected cells onto glass coverslips and allow for expression for 24-48 hours.

  • Solution Preparation:

    • Prepare external and internal solutions.

    • Prepare a range of working concentrations of this compound by diluting the stock solution in the external solution. The final DMSO concentration should be kept below 0.1%.

  • Electrophysiological Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a transfected cell.

    • Hold the cell at a membrane potential of -60 mV.

  • Experimental Protocol:

    • Obtain a stable baseline by perfusing with the external solution.

    • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) for 2-5 seconds to elicit a baseline current.

    • Co-apply the same concentration of GABA along with a specific concentration of this compound for the same duration.

    • Perform a washout step by perfusing with the external solution containing only GABA to check for recovery.

    • Repeat this procedure for a range of this compound concentrations to construct a dose-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

    • Calculate the percentage potentiation or inhibition for each concentration.

    • Fit the dose-response data with the Hill equation to determine the EC50 or IC50.

Protocol 2: Perforated-Patch Recording for TRP Channel Modulation

This protocol uses the gramicidin-perforated patch technique to minimize intracellular dialysis and is suitable for studying the modulation of TRP channels in primary sensory neurons (e.g., dorsal root ganglion neurons).

Materials:

  • Primary dorsal root ganglion (DRG) neurons

  • Gramicidin stock solution (in DMSO)

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Pipette Solution (in mM): 140 KCl, 10 HEPES, with 50-100 µg/mL gramicidin (pH 7.2 with KOH).[7]

  • TRP channel agonist (e.g., AITC for TRPA1)

  • This compound stock solution

Procedure:

  • Cell Preparation:

    • Isolate and culture DRG neurons from rodents according to established protocols.

  • Solution Preparation:

    • Prepare external and pipette solutions. Freshly add gramicidin to the pipette solution before use and sonicate briefly.

  • Electrophysiological Recording:

    • Place a coverslip with DRG neurons in the recording chamber.

    • Back-fill the patch pipette tip with gramicidin-free pipette solution and then fill the rest of the pipette with the gramicidin-containing solution.

    • Establish a high-resistance seal (>1 GΩ) on a neuron.

    • Monitor the access resistance until it stabilizes (typically 15-30 minutes) as the gramicidin forms pores in the membrane patch.

    • Clamp the cell at -60 mV.

  • Experimental Protocol:

    • Record baseline current.

    • Apply a TRP channel agonist (e.g., 100 µM AITC) to elicit an inward current.

    • After washout and recovery, pre-apply this compound for 1-2 minutes.

    • Co-apply the TRP channel agonist and this compound.

    • Washout the compounds and check for recovery.

    • To test for direct activation, apply this compound alone.

  • Data Analysis:

    • Measure the peak current amplitude in response to the agonist with and without this compound.

    • Calculate the percentage of inhibition or potentiation.

    • Construct a dose-response curve to determine the IC50 or EC50.

These protocols provide a solid foundation for investigating the electrophysiological properties of this compound. Researchers should optimize concentrations and timings based on their specific experimental conditions and cellular systems.

References

Application Notes and Protocols for Testing Insect Attractants in Olfactometers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Olfactometers are indispensable tools in entomology and chemical ecology for investigating the behavioral responses of insects to olfactory stimuli.[1] These instruments create a controlled environment where insects are presented with a choice between different odor sources, allowing for the quantitative assessment of attraction, repellency, or preference.[2][3] Understanding these chemically-mediated behaviors is fundamental for developing effective and sustainable pest control strategies, such as attractant-based traps and repellent formulations.[3] Furthermore, in drug development, particularly for vector-borne diseases, olfactometers are crucial for screening compounds that can disrupt a vector's host-seeking behavior.[4] This document provides detailed protocols for designing and conducting olfactometer experiments, presenting data, and interpreting results.

The Insect Olfactory Signaling Pathway

An insect's ability to detect and respond to volatile chemical cues is a complex process initiated in the antennae and maxillary palps.[5] These organs are covered in sensory hairs called sensilla, which house the dendrites of olfactory sensory neurons (OSNs).[6] The detection of an odorant and its conversion into a neural signal involves a cascade of molecular events.

Initially, volatile odorant molecules enter the sensillum through pores and are bound by Odorant-Binding Proteins (OBPs) present in the sensillum lymph.[7] These OBPs are thought to solubilize the hydrophobic odorants and transport them to Odorant Receptors (ORs) located on the dendritic membrane of the OSNs.[7] The insect olfactory system comprises several key proteins, including OBPs, ORs, Ionotropic Receptors (IRs), and Sensory Neuron Membrane Proteins (SNMPs), which mediate the detection of odors.[7]

The binding of an odorant to a specific OR, which forms a complex with a highly conserved co-receptor (Orco), triggers the opening of a non-selective cation channel.[7] This leads to an influx of ions and depolarization of the neuron's membrane.[7] In parallel, the OR can activate a G-protein signaling cascade, leading to the production of second messengers like cAMP or IP3, which can also modulate the channel's activity.[7] This electrical signal is then transmitted down the axon to the antennal lobe of the insect's brain for further processing, ultimately leading to a behavioral response.[8]

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron (OSN) Dendrite cluster_downstream Signal Transduction Odorant Odorant Molecule OBP Odorant-Binding Protein (OBP) Odorant->OBP Binds OR_Complex OR-Orco Receptor Complex OBP->OR_Complex Transports Odorant to Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Direct Gating G_Protein G-Protein Activation OR_Complex->G_Protein Signal_Processing Signal to Antennal Lobe Ion_Channel->Signal_Processing Membrane Depolarization Second_Messenger Second Messenger Production (cAMP/IP3) G_Protein->Second_Messenger Ion_Channel_Modulation Channel Modulation Second_Messenger->Ion_Channel_Modulation Ion_Channel_Modulation->Signal_Processing Membrane Depolarization

Caption: Insect Olfactory Signal Transduction Pathway.

Types of Olfactometers

Several olfactometer designs are available, each suited for different research questions and insect species. The choice of olfactometer depends on factors such as the insect's mode of locomotion (walking vs. flying) and the number of stimuli to be tested simultaneously.[1][9]

  • Y-Tube Olfactometer: This is the most common design for two-choice (binary) assays.[3] It consists of a Y-shaped tube where an insect is released at the base and chooses to move into one of the two arms, each carrying a different odor stream.[2][4] It is ideal for quantifying preference between a test attractant and a control.[2]

  • Four-Arm and Six-Arm Olfactometers: These multi-choice arenas allow for the simultaneous comparison of multiple odor sources.[10][11] An insect is released into a central chamber and can move into any of the arms, each presenting a different stimulus.[11][12] These are more complex but offer higher throughput for screening multiple compounds.[11]

  • Wind Tunnel Olfactometer: This setup is designed to study the flight behavior of insects in response to an odor plume under more natural conditions.[3] It is particularly useful for testing attractants for flying insects like mosquitoes and moths.[13]

Experimental Design and Protocols

A well-designed olfactometer bioassay is crucial for obtaining reliable and reproducible data. Key considerations include the proper acclimatization of insects, control of environmental variables, and randomization of stimuli to avoid positional bias.[9][14]

General Experimental Workflow

The process of conducting an olfactometer experiment follows a standardized workflow from preparation to data analysis. This ensures consistency across replicates and experiments.

Experimental_Workflow A 1. Preparation of Attractants & Controls D 4. Introduction of Odor Sources A->D B 2. Insect Preparation (Starvation/Acclimatization) E 5. Insect Release & Acclimation Period B->E C 3. Olfactometer Setup (Airflow, Temp, Humidity) C->D D->E F 6. Behavioral Observation & Data Recording E->F G 7. Olfactometer Cleaning & Stimuli Rotation F->G After each replicate H 8. Data Compilation & Statistical Analysis F->H After all replicates G->D Next replicate

Caption: Standardized Olfactometer Experimental Workflow.

Protocol: Y-Tube Olfactometer Bioassay

This protocol details a standard two-choice bioassay using a Y-tube olfactometer, a widely used method for assessing insect attraction.[2][4]

Materials and Equipment
  • Y-tube olfactometer (glass or plastic)[4]

  • Air pump or compressed air source[4]

  • Flow meters (to regulate airflow)[15]

  • Charcoal filter and humidification chamber (to purify and moisten air)[14]

  • Odor source chambers[4]

  • Tubing (e.g., Teflon or silicone)[15]

  • Test insect species

  • Test attractant compound(s) and solvent (e.g., paraffin oil, hexane)

  • Filter paper or cotton wicks

  • Controlled environment chamber or room (to regulate temperature, light, and humidity)[16]

  • Stopwatch and data recording sheets or software[17]

Preparation of Attractants
  • Dissolve the test attractant in a suitable, low-volatility solvent to achieve the desired concentration.

  • Apply a standard volume (e.g., 10 µL) of the attractant solution onto a piece of filter paper.[18]

  • For the control, apply an equal volume of the solvent alone to a separate piece of filter paper.

  • Allow the solvent to evaporate for a set period (e.g., 1-2 minutes) before placing the filter papers into the odor source chambers.

Insect Preparation
  • Use insects of the same species, age, and physiological state (e.g., mated females).[14]

  • To increase motivation for host-seeking, insects may need to be starved for a specific period (e.g., 7-10 days for bed bugs) prior to the assay.[14]

  • Acclimatize the insects to the experimental conditions (temperature, humidity, light) for at least 30-60 minutes before testing.[14]

Olfactometer Setup and Operation
  • Thoroughly clean the Y-tube and all components with a solvent (e.g., acetone or ethanol) and bake in an oven if glass, to remove any residual odors.[14]

  • Assemble the olfactometer system. Connect the air source through the charcoal filter and humidifier to a Y-splitter, which then connects to the two odor source chambers.

  • Connect the outlets of the odor source chambers to the distal ends of the two arms of the Y-tube.

  • Set a constant, laminar airflow through both arms using the flow meters (e.g., 300 ml/min).[14] Ensure the flow rate is equal in both arms.

  • Place the prepared odor sources (attractant and control) into their respective chambers.

  • Position the Y-tube in the desired orientation (e.g., vertically for upward-walking insects).[14] The orientation can significantly affect the response rate.[14]

Data Collection
  • Introduce a single insect into the base of the Y-tube's main arm.

  • Allow the insect a set acclimation period (e.g., 1 minute) before it is allowed to move freely.

  • Start the observation period (e.g., 5-10 minutes).[14][18]

  • Record the insect's "first choice," defined as moving a set distance (e.g., 1.5 cm) into one of the arms.[14]

  • Record the total time the insect spends in each arm of the Y-tube.

  • An insect that does not make a choice within the allotted time is considered a "non-responder."[14]

  • After testing a set number of insects (e.g., 10-20), clean the olfactometer and rotate the positions of the attractant and control arms to prevent positional bias.[14]

  • Repeat the experiment with multiple biological replicates.[18]

Data Presentation and Analysis

Quantitative data from olfactometer assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Data Presentation

The two primary metrics collected are the number of insects choosing each arm and the time spent in each arm.[10] This data can be presented in tables.

Table 1: First Choice Data for Insect Response to Attractant X

Treatment ArmControl Arm (Solvent)No ChoiceTotal Insects
Number of Insects 35123
Percentage 70%24%6%

Table 2: Time Spent (in seconds) by Insects in Each Olfactometer Arm (Mean ± SE)

Time in Treatment ArmTime in Control Arm
185.6 ± 22.455.2 ± 15.8
Statistical Analysis

The appropriate statistical analysis depends on the type of data collected.

  • First Choice Data: A Chi-square (χ²) goodness-of-fit test is commonly used to determine if the observed distribution of choices between the treatment and control arms differs significantly from a random (50:50) distribution.[14]

  • Time-Spent Data: For two-choice tests, a paired t-test or a Wilcoxon signed-rank test can be used to compare the time spent in the treatment arm versus the control arm for each insect. For multi-arm olfactometers, an Analysis of Variance (ANOVA) followed by post-hoc tests may be appropriate, often after data transformation (e.g., log or square root) to meet the assumptions of the test.[10] As time-spent data is compositional, more advanced methods like log-ratio analysis may also be considered.[10]

References

Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute configuration of chiral alcohols is a critical step in asymmetric synthesis, natural product characterization, and drug development. The spatial arrangement of substituents around a stereocenter can profoundly influence a molecule's biological activity, making unambiguous stereochemical assignment essential. This document provides detailed application notes and protocols for the principal methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD).

Methods Overview

A variety of techniques are available for determining the absolute configuration of chiral alcohols, each with its own set of advantages and limitations. Spectroscopic methods, such as NMR and VCD, are often favored for their versatility with non-crystalline samples. In contrast, X-ray crystallography provides the most definitive assignment but is contingent on the ability to grow high-quality single crystals.

The selection of an appropriate method depends on factors such as the physical state of the sample (solid or liquid), the amount of material available, the presence of other stereocenters, and the available instrumentation.

Quantitative Comparison of Methods

For a rapid comparison of the key analytical parameters of each technique, the following table summarizes typical requirements and performance metrics.

MethodTypical Sample AmountTypical Measurement TimeAccuracy/ReliabilityKey Limitations
NMR (Mosher's Method) 1-5 mg4-6 hours (including derivatization)[1][2][3][4][5]High, but model-dependentRequires derivatization, potential for misinterpretation with sterically hindered or flexible molecules.
Single-Crystal X-ray Crystallography < 1 mg (single crystal of ~0.1 mm)6-24 hours for data collection[6]Unambiguous and definitiveRequires a suitable single crystal, which can be difficult to obtain.
Vibrational Circular Dichroism (VCD) 1-10 mg1-4 hoursHigh, requires computational supportRequires a chromophore near the stereocenter for strong signals; interpretation relies on accurate computational modeling.

Section 1: NMR Spectroscopy - The Mosher's Ester Method

The Mosher's ester method is a widely used NMR technique for deducing the absolute configuration of chiral secondary alcohols.[1][2][3][4][5] It involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. The analysis of the ¹H NMR chemical shift differences (Δδ) between these diastereomers allows for the assignment of the alcohol's stereochemistry.

Experimental Workflow: Mosher's Method

Mosher_Workflow cluster_prep Diastereomer Preparation cluster_analysis NMR Analysis & Configuration Assignment chiral_alcohol Chiral Alcohol (Unknown Configuration) ester_R Diastereomer 1 ((S)-Alcohol-(R)-MTPA) chiral_alcohol->ester_R Reaction 1 ester_S Diastereomer 2 ((S)-Alcohol-(S)-MTPA) chiral_alcohol->ester_S Reaction 2 R_MTPA (R)-MTPA-Cl R_MTPA->ester_R S_MTPA (S)-MTPA-Cl S_MTPA->ester_S nmr_R ¹H NMR of Diastereomer 1 ester_R->nmr_R nmr_S ¹H NMR of Diastereomer 2 ester_S->nmr_S delta_delta Calculate Δδ (δS - δR) nmr_R->delta_delta nmr_S->delta_delta analysis Analyze Sign of Δδ for Protons Near Stereocenter delta_delta->analysis config Assign Absolute Configuration analysis->config

Figure 1: Experimental workflow for the Mosher's ester method.
Detailed Protocol: Mosher's Ester Analysis

Materials:

  • Chiral alcohol (1-5 mg)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or other suitable base (e.g., DMAP)

  • Anhydrous dichloromethane (DCM) or deuterated chloroform (CDCl₃)

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Preparation of Diastereomeric Esters (perform in parallel for (R)- and (S)-MTPA-Cl): a. In a clean, dry NMR tube, dissolve approximately 1.0 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃ (or other suitable deuterated solvent). b. Add a small excess (1.2-1.5 equivalents) of anhydrous pyridine. c. To this solution, add a slight excess (1.1-1.3 equivalents) of either (R)-MTPA-Cl or (S)-MTPA-Cl. d. Cap the NMR tube and gently agitate to mix the reagents. e. Allow the reaction to proceed at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or ¹H NMR. The formation of the ester can be confirmed by the appearance of new signals and the disappearance of the alcohol proton signal.

  • NMR Data Acquisition: a. Acquire a ¹H NMR spectrum for each of the crude reaction mixtures (the (R)-MTPA ester and the (S)-MTPA ester). b. It is crucial to ensure that the spectral referencing is identical for both spectra.

  • Data Analysis and Configuration Assignment: a. Identify and assign the proton signals for the groups flanking the newly formed ester linkage in both spectra. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.[7][8] b. Calculate the chemical shift difference (Δδ) for each pair of corresponding protons using the formula: Δδ = δ_S - δ_R, where δ_S is the chemical shift of a proton in the (S)-MTPA ester and δ_R is the chemical shift of the corresponding proton in the (R)-MTPA ester. c. Apply the Mosher model:

    • Protons on one side of the Mosher ester plane will have positive Δδ values, while protons on the other side will have negative Δδ values.
    • By correlating the signs of the Δδ values with the spatial arrangement of the substituents in the established conformational model of the MTPA esters, the absolute configuration of the alcohol can be determined.

Section 2: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is considered the "gold standard" for the determination of absolute configuration.[9] This technique provides an unambiguous three-dimensional structure of a molecule, from which the absolute stereochemistry can be directly assigned. The primary challenge of this method lies in obtaining a single crystal of sufficient quality.

Experimental Workflow: X-ray Crystallography

Xray_Workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection & Structure Solution sample Chiral Alcohol derivatization Optional: Derivatization sample->derivatization crystallization Crystallization sample->crystallization derivatization->crystallization crystal Single Crystal crystallization->crystal mount Mount Crystal crystal->mount xray X-ray Diffraction mount->xray data Data Processing xray->data structure Structure Solution & Refinement data->structure abs_config Determine Absolute Configuration structure->abs_config

Figure 2: Experimental workflow for single-crystal X-ray crystallography.
Detailed Protocol: Sample Preparation for X-ray Crystallography

Materials:

  • Chiral alcohol

  • A variety of crystallization solvents (e.g., hexane, ethyl acetate, methanol, acetonitrile)

  • Small vials or crystallization plates

  • Optional: Derivatizing agent to introduce a heavy atom or a rigid group (e.g., p-bromobenzoyl chloride).

Procedure:

  • Direct Crystallization (if the alcohol is a solid): a. The most common method is slow evaporation. Dissolve a small amount of the compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. b. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. c. Other techniques include slow cooling of a saturated solution or vapor diffusion.

  • Derivatization to Facilitate Crystallization (especially for oils or reluctant crystallizers): a. The introduction of a rigid, planar group (e.g., a phenyl ring) or a heavy atom (e.g., bromine, iodine) can significantly improve the chances of obtaining high-quality crystals. b. Example: Preparation of a p-Bromobenzoate Ester: i. Dissolve the chiral alcohol in anhydrous DCM. ii. Add 1.1 equivalents of triethylamine or pyridine. iii. Add 1.05 equivalents of p-bromobenzoyl chloride and stir at room temperature. iv. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine. v. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. vi. Purify the resulting ester by column chromatography. vii. Attempt crystallization of the purified derivative using the methods described in step 1.

  • Crystal Mounting and Data Collection: a. Once suitable crystals are obtained (typically >0.1 mm in all dimensions), a single crystal is carefully selected and mounted on the goniometer of a single-crystal X-ray diffractometer.[10] b. The crystal is then cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. c. A full sphere of diffraction data is collected, which can take several hours to a full day.[6][11][12]

  • Structure Solution and Refinement: a. The collected diffraction data is processed to determine the unit cell dimensions and space group. b. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates. c. The absolute configuration is typically determined by analyzing the anomalous dispersion effects, often reported as the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the incorrect one confirms the absolute stereochemistry.

Section 3: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13] The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration and conformation in solution. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations, the absolute configuration can be reliably assigned.[13][14]

Experimental Workflow: Vibrational Circular Dichroism

VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_assign Configuration Assignment sample_prep Sample Preparation (Dissolve in suitable solvent) vcd_measurement Measure VCD Spectrum sample_prep->vcd_measurement exp_spectrum Experimental VCD Spectrum vcd_measurement->exp_spectrum comparison Compare Experimental and Calculated Spectra exp_spectrum->comparison conf_search Conformational Search dft_calc DFT Calculation of VCD Spectrum for one Enantiomer conf_search->dft_calc calc_spectrum Calculated VCD Spectrum dft_calc->calc_spectrum calc_spectrum->comparison assignment Assign Absolute Configuration comparison->assignment

Figure 3: Workflow for determining absolute configuration using VCD.
Detailed Protocol: VCD Sample Preparation and Analysis

Materials:

  • Chiral alcohol (1-10 mg)

  • Suitable deuterated solvent (e.g., CDCl₃, CCl₄, DMSO-d₆). The solvent should have minimal absorption in the fingerprint region of the IR spectrum.

  • VCD sample cell with an appropriate path length (typically 50-200 µm).

  • VCD spectrometer.

  • Computational chemistry software package (e.g., Gaussian).

Procedure:

  • Sample Preparation: a. Prepare a solution of the chiral alcohol in the chosen deuterated solvent at a concentration of approximately 0.05 to 0.1 M.[15] The optimal concentration will depend on the strength of the VCD signals and the solubility of the compound. b. Ensure the sample is free of any particulate matter by filtration if necessary. c. Fill the VCD cell with the sample solution, ensuring no air bubbles are trapped in the light path.

  • VCD Spectrum Acquisition: a. Place the sample cell in the VCD spectrometer. b. Acquire a VCD spectrum, typically over a period of 1-4 hours to achieve a good signal-to-noise ratio. c. Acquire a background spectrum of the pure solvent in the same cell. d. The final VCD spectrum is obtained by subtracting the solvent spectrum from the sample spectrum.

  • Computational Analysis: a. Perform a thorough conformational search for the chiral alcohol using a suitable molecular mechanics or semi-empirical method to identify all low-energy conformers. b. For each low-energy conformer of one enantiomer (e.g., the R-enantiomer), perform a geometry optimization and frequency calculation using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)). c. Calculate the VCD spectrum for each conformer. d. Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

  • Absolute Configuration Assignment: a. Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer (e.g., R). b. If the experimental and calculated spectra show a good correlation in terms of the signs and relative intensities of the VCD bands, the absolute configuration of the sample is that of the calculated enantiomer. c. If the spectra are mirror images of each other, the absolute configuration is opposite to that of the calculated enantiomer (i.e., S).

Conclusion

The determination of the absolute configuration of chiral alcohols is a multifaceted task that can be approached with several powerful analytical techniques. NMR-based methods, particularly Mosher's ester analysis, offer a relatively rapid means of assignment for a wide range of secondary alcohols. For definitive and unambiguous results, single-crystal X-ray crystallography remains the ultimate tool, provided that suitable crystals can be obtained. Vibrational Circular Dichroism has emerged as a robust and reliable method for determining absolute configuration in solution, bridging the gap for non-crystalline samples. By understanding the principles, protocols, and limitations of each of these methods, researchers can select the most appropriate strategy to confidently assign the absolute stereochemistry of their chiral alcohol of interest.

References

Application Notes and Protocols for the Large-Scale Synthesis of Insect Pheromones for Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Insect pheromones are highly specific chemical signals that mediate intraspecific communication, playing a crucial role in behaviors such as mating, aggregation, and trail-following. Their species-specificity and high biological activity at low concentrations make them ideal tools for integrated pest management (IPM) programs. The large-scale synthesis of these semiochemicals is essential for their practical application in agriculture and forestry for pest monitoring, mass trapping, and mating disruption. This document provides detailed application notes and protocols for the chemical and biotechnological synthesis of economically important insect pheromones, targeting researchers, scientists, and professionals in drug development and crop protection.

Recent advancements in synthetic organic chemistry and biotechnology have enabled more efficient and scalable production of insect pheromones.[1][2][3][4] Methodologies such as iron-catalyzed cross-coupling reactions and olefin metathesis have proven effective for large-scale chemical synthesis, offering high yields and stereoselectivity.[5][6][7][8] Concurrently, biotechnological approaches using engineered yeasts and plants are emerging as cost-effective and sustainable alternatives to traditional chemical synthesis.[9][10][11][12][13][14]

Chemical Synthesis Protocols

This section details the protocols for the large-scale chemical synthesis of two key lepidopteran sex pheromones.

Synthesis of (7E,9Z)-Dodeca-7,9-dien-1-yl acetate (Lobesia botrana Pheromone)

The sex pheromone of the European grapevine moth, Lobesia botrana, is a critical component for managing this significant vineyard pest. A highly efficient and scalable synthesis has been developed utilizing an iron-catalyzed cross-coupling reaction.[8] This method has been successfully applied for industrial-scale production, yielding up to 50 kg of the pheromone.[8]

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (Argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of a suitable ω-haloalcohol derivative (e.g., 6-chloro-1-hexanol, protected as a tetrahydropyranyl (THP) ether) in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred at room temperature until the magnesium is consumed.

  • Iron-Catalyzed Cross-Coupling: The Grignard reagent solution is cooled to -10°C. A catalytic amount of iron(III) acetylacetonate (Fe(acac)₃) is added, followed by the dropwise addition of a solution of a stereochemically pure dienyl phosphate (e.g., (E,Z)-1,3-hexadienyl diethyl phosphate) in anhydrous THF. The reaction mixture is stirred at -10°C for 2-3 hours.

  • Acetylation: Upon completion of the coupling reaction (monitored by GC-MS), acetic anhydride is added to the reaction mixture. The solution is allowed to warm to room temperature and stirred for an additional 12 hours to facilitate the acetylation of the alcohol functionality.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield (7E,9Z)-dodeca-7,9-dien-1-yl acetate.

Quantitative Data:

ParameterValueReference
Scale14 g to 50 kg[8]
Overall Yield85% (for the one-pot coupling and acetylation sequence)[8]
Purity>95%[15][16]
E/Z Isomeric Ratio>98:2[15][16]
Synthesis of (8E,10Z)-tetradeca-8,10-dienal (Cameraria ohridella Pheromone)

The sex pheromone of the horse-chestnut leaf miner, Cameraria ohridella, is essential for monitoring and controlling this invasive pest. A practical and scalable synthesis has been developed, also based on an iron-catalyzed cross-coupling reaction.[17][18]

Experimental Protocol:

  • Synthesis of the Dienyl Phosphate: (E,Z)-1,3-hexadien-1-ol is reacted with diethyl chlorophosphate in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to yield the corresponding dienyl phosphate.

  • Preparation of the Grignard Reagent: A Grignard reagent is prepared from 8-bromooctan-1-ol (protected as a THP ether) and magnesium in anhydrous THF.

  • Iron-Catalyzed Cross-Coupling: In a reaction vessel under an inert atmosphere, the dienyl phosphate and a catalytic amount of iron(III) chloride (FeCl₃) are dissolved in anhydrous THF. The Grignard reagent is then added dropwise at a low temperature (e.g., -20°C). The reaction is stirred for several hours until completion.

  • Deprotection and Oxidation: The protecting group (THP) is removed under acidic conditions (e.g., p-toluenesulfonic acid in methanol) to yield the corresponding alcohol. The alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane.

  • Purification: The final product, (8E,10Z)-tetradeca-8,10-dienal, is purified by column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
Scale40 g[8]
Overall Yield40% (over 6 steps)[17]
Purity>97%[18]
E/Z Isomeric Ratio>98:2[17]

Biotechnological Production Protocols

Biotechnological routes offer a sustainable and potentially more cost-effective means of producing insect pheromones, particularly for complex structures.[9][10]

Yeast Fermentation for Lepidopteran Pheromone Production

Engineered oleaginous yeasts, such as Yarrowia lipolytica, can be metabolically engineered to produce fatty acid-derived pheromones.[19][12]

Experimental Protocol:

  • Strain Engineering: The biosynthetic pathway for the target pheromone is introduced into the host yeast strain. This typically involves expressing heterologous genes encoding for specific desaturases, fatty acid reductases (FARs), and sometimes acetyltransferases.[20][21] For example, to produce (Z)-11-hexadecenol, a key precursor for many moth pheromones, a Δ11-desaturase and a fatty acyl reductase are co-expressed.

  • Fermentation: The engineered yeast strain is cultured in a suitable fermentation medium containing a carbon source (e.g., glucose), nitrogen source, and other essential nutrients. The fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, and dissolved oxygen.

  • Pheromone Extraction: After fermentation, the yeast cells are harvested by centrifugation. The pheromone, which may be intracellular or secreted into the medium, is extracted using an organic solvent (e.g., hexane or ethyl acetate).

  • Purification and Modification: The extracted crude product is purified using chromatographic techniques. If the final pheromone is an acetate or aldehyde, the fermented alcohol precursor may require a subsequent chemical conversion step (acetylation or oxidation).[9]

Quantitative Data:

Pheromone ComponentHost OrganismTiterReference
(Z)-11-HexadecenolYarrowia lipolytica1.7 mg/L[10]
(Z)-9-Tetradecenyl acetateYarrowia lipolytica7.3 mg/L[10]
Plant-Based Production of Pheromone Precursors

Plants, particularly oilseed crops like Camelina sativa, can be genetically modified to produce high levels of pheromone precursors in their seed oil.[13][14][22]

Experimental Protocol:

  • Genetic Transformation: A genetic construct containing the necessary biosynthetic genes (e.g., specific thioesterases and desaturases) is introduced into the plant using Agrobacterium-mediated transformation.

  • Plant Cultivation and Seed Harvest: The transgenic plants are grown to maturity, and the seeds are harvested.

  • Oil Extraction and Precursor Isolation: The oil is extracted from the seeds using conventional methods (e.g., solvent extraction or cold pressing). The pheromone precursor fatty acids are then isolated from the oil, for example, through saponification followed by acidification and extraction.

  • Chemical Conversion: The isolated fatty acid precursors are chemically converted to the final active pheromone components (alcohols, acetates, or aldehydes) through standard organic chemistry reactions.

Quantitative Data:

Pheromone PrecursorHost PlantYieldReference
(Z)-11-Hexadecenoic acidCamelina sativa>20% of total seed fatty acids[9]
(E,E)-8,10-Dodecadienoic acidCamelina sativaSignificant accumulation in seeds[22]

Visualizations of Key Pathways and Workflows

Chemical Synthesis Workflow

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product start1 ω-Haloalcohol Derivative step1 Grignard Reagent Formation start1->step1 start2 Dienyl Phosphate step2 Iron-Catalyzed Cross-Coupling start2->step2 step1->step2 step3 Functional Group Modification (e.g., Acetylation/Oxidation) step2->step3 end_product Purified Insect Pheromone step3->end_product

Caption: General workflow for the iron-catalyzed synthesis of insect pheromones.

Pheromone Biosynthesis Pathway in Moths

G cluster_pathway Biosynthetic Pathway cluster_enzymes Key Enzymes acetyl_coa Acetyl-CoA fatty_acid Saturated Fatty Acid (e.g., Palmitic Acid) acetyl_coa->fatty_acid FAS unsat_fatty_acid Unsaturated Fatty Acid fatty_acid->unsat_fatty_acid Desaturase fatty_alcohol Fatty Alcohol unsat_fatty_acid->fatty_alcohol FAR pheromone Pheromone Component (e.g., Acetate, Aldehyde) fatty_alcohol->pheromone Modification Enzyme fas Fatty Acid Synthase (FAS) desaturase Desaturase far Fatty Acyl Reductase (FAR) modification_enzyme Acetyltransferase/ Alcohol Oxidase

Caption: Simplified biosynthetic pathway of Type I lepidopteran sex pheromones.

Pheromone Perception Signaling Pathway

G cluster_periphery Antennal Sensillum cluster_brain Brain pheromone Pheromone Molecule pbp Pheromone-Binding Protein (PBP) pheromone->pbp pr Pheromone Receptor (PR) + Co-receptor pbp->pr orn Olfactory Receptor Neuron (ORN) pr->orn Signal Transduction al Antennal Lobe orn->al Axonal Projection pc Protocerebrum al->pc behavior Behavioral Response pc->behavior

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-5-nonanol for improved yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: Two primary routes are commonly employed for the synthesis of this compound:

  • Route A: Grignard Reaction with an Aldehyde. This is a direct, one-step approach involving the reaction of isobutylmagnesium bromide (a Grignard reagent) with valeraldehyde.

  • Route B: Two-Step Ketone Reduction. This method involves the initial synthesis of 4-methyl-5-nonanone, followed by its reduction to this compound. The ketone can be prepared via the reaction of 2-methylpentanoic anhydride with an n-butyl nucleophilic reagent.[1][2] This route is often preferred for achieving higher yields and purity.[3][4]

Q2: I am experiencing low yields with the direct Grignard reaction (Route A). What are the potential causes?

A2: Low yields in the Grignard reaction with 2-methyl-1-pentanal and n-butyllithium (a similar highly reactive organometallic reagent) can be attributed to a significant side reaction. The initially formed alcohol can be oxidized to the corresponding ketone, which then reacts with another equivalent of the organometallic reagent to produce a tertiary alcohol as a by-product. This competing reaction can reduce the yield of the desired secondary alcohol to as low as 67%.[1][3]

Q3: How can I improve the yield and purity of this compound?

A3: Employing the two-step ketone reduction method (Route B) is a recommended strategy for improving yield and purity.[3] This approach isolates the formation of the ketone from the final alcohol, preventing the formation of tertiary alcohol by-products. Subsequent reduction of the purified ketone, for instance with sodium borohydride, typically proceeds with high efficiency.[1]

Q4: What are suitable reducing agents for the conversion of 4-methyl-5-nonanone to this compound?

A4: Sodium borohydride (NaBH₄) is an effective and commonly used reducing agent for this transformation.[1] It is a mild reducing agent that selectively reduces ketones to secondary alcohols. The reaction is typically carried out in a protic solvent like ethanol.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound (Direct Grignard Route) Formation of a tertiary alcohol by-product due to in-situ oxidation of the product alcohol and subsequent reaction with the Grignard reagent.[1][3]Switch to the two-step synthesis route involving the reduction of 4-methyl-5-nonanone.[3]
Impure or wet reagents/glassware. Grignard reagents are highly sensitive to moisture.Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incomplete Reaction (Ketone Reduction Step) Insufficient reducing agent.Use a molar excess of the reducing agent (e.g., sodium borohydride) to ensure complete conversion of the ketone.
Low reaction temperature.While the initial addition may be done at a lower temperature to control the reaction rate, ensure the reaction is allowed to proceed at a suitable temperature (e.g., room temperature) for a sufficient duration.[1]
Presence of Ketone Impurity in Final Product Incomplete reduction.Increase the reaction time or the amount of reducing agent. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Inefficient purification.Optimize the purification method (e.g., distillation or column chromatography) to effectively separate the alcohol from the unreacted ketone.
Formation of By-products Side reactions of the Grignard reagent (e.g., with atmospheric CO₂ or moisture).Maintain a strictly inert and anhydrous reaction environment.
For the two-step method, impurities in the starting 2-methylpentanoic anhydride.Ensure the purity of the anhydride before use. It can be synthesized from 2-methylpentanoic acid.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-5-nonanone

This protocol is adapted from the patent literature describing a high-yield synthesis of the ketone intermediate.[1][2]

  • Preparation of n-butyl Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents).

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-chlorobutane (1.0 equivalent) in anhydrous THF via the dropping funnel to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Nucleophilic Substitution:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Slowly add a solution of 2-methylpentanoic anhydride (1.0 equivalent) in anhydrous THF via the dropping funnel, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 4-methyl-5-nonanone.

Protocol 2: Reduction of 4-Methyl-5-nonanone to this compound

This protocol is based on the reduction step described in the patent literature.[1]

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-methyl-5-nonanone (1.0 equivalent) in ethanol.

    • Cool the solution to 0-5°C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess NaBH₄.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to yield this compound.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Route Starting Materials Key Steps Reported Yield Key Advantages Potential Disadvantages Reference
A: Direct Organometallic Addition 2-Methyl-1-pentanal, n-butyllithium1. Nucleophilic addition~67%One-step synthesisLow yield, formation of tertiary alcohol by-product[1][3]
B: Two-Step Ketone Reduction 2-Methylpentanoic anhydride, n-butyl nucleophilic reagent, Reducing agent (e.g., NaBH₄)1. Synthesis of 4-methyl-5-nonanone2. Reduction of the ketoneHighHigh yield and purity, avoids tertiary alcohol by-productTwo-step process[1][3]

Visualizations

Synthesis_Workflow cluster_route_a Route A: Direct Synthesis cluster_route_b Route B: Two-Step Synthesis A_start 2-Methyl-1-pentanal + n-Butyllithium A_product This compound A_start->A_product Nucleophilic Addition A_byproduct Tertiary Alcohol By-product A_start->A_byproduct Side Reaction B_product This compound B_start 2-Methylpentanoic anhydride + n-Butyl Nucleophilic Reagent B_intermediate 4-Methyl-5-nonanone B_start->B_intermediate Nucleophilic Substitution B_intermediate->B_product B_reducing_agent Reducing Agent (e.g., NaBH4) B_reducing_agent->B_intermediate

Caption: Comparison of synthetic routes for this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Side Reaction: Tertiary Alcohol Formation (Direct Route) start->cause1 cause2 Moisture/Impure Reagents start->cause2 cause3 Incomplete Reaction start->cause3 solution1 Switch to Two-Step Ketone Reduction Route cause1->solution1 solution2 Use Anhydrous Solvents & Oven-Dried Glassware cause2->solution2 solution3 Increase Reactant Stoichiometry or Reaction Time cause3->solution3

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Optimizing GC Column Selection for Separating Alcohol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) column selection for the effective separation of alcohol isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of alcohol isomers using GC.

1. Poor Resolution of Alcohol Isomers

Problem: Co-elution or overlapping peaks of alcohol isomers, such as 2-methylbutanol and 3-methylbutanol.[1]

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Stationary Phase The choice of stationary phase is critical for selectivity.[2][3] For separating alcohol isomers that differ in hydrogen bonding capacity, a polyethylene glycol (PEG) type phase (e.g., WAX) is often suitable.[3][4] For positional isomers, consider phenyl or pentafluorophenyl (PFP) columns which offer π-π interactions.[5] Non-polar phases can be effective for separating certain amyl alcohol isomers.[1]
Incorrect Column Dimensions Shorter columns may not provide sufficient resolution.[3] Increasing the column length can improve resolution, although it will also increase analysis time.[3][6] A narrower internal diameter (ID) column generally provides higher efficiency and better resolution.[3][6]
Suboptimal Temperature Program A slow temperature ramp rate can improve the separation of closely eluting compounds.[6] Experiment with different initial temperatures and ramp rates to optimize the separation.
Improper Carrier Gas Flow Rate The linear velocity of the carrier gas affects column efficiency.[6] Ensure the flow rate is optimized for the specific column dimensions and carrier gas being used.

2. Peak Tailing

Problem: Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

CauseRecommended Solution
Active Sites in the GC System Active sites in the injector liner, column, or detector can interact with the polar alcohol molecules, causing tailing.[7] Use a deactivated inlet liner and a highly inert GC column.[7][8]
Column Contamination Contaminants in the column can lead to peak tailing.[7][9] Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, it may be necessary to trim the front end of the column or replace it entirely.[7][9]
Sample Overload Injecting too much sample can overload the column, leading to peak distortion.[9] Reduce the injection volume or use a higher split ratio.[9]
Incompatible Solvent The polarity of the injection solvent should be compatible with the stationary phase and the analytes. A mismatch can cause peak distortion.

3. Peak Splitting

Problem: A single compound produces two or more peaks.

Possible Causes & Solutions:

CauseRecommended Solution
Improper Injection Technique A slow or inconsistent injection can cause the sample to vaporize unevenly, leading to split peaks.[10] Ensure a fast and smooth injection.
Condensation in the Injector or Column If the injector or initial oven temperature is too low, the sample may condense and then re-vaporize, causing peak splitting.[9] Ensure the injector and oven temperatures are appropriate for the volatility of the alcohols being analyzed.[9]
Column Overload Similar to peak tailing, overloading the column can also manifest as split peaks.[9] Reduce the injection volume or increase the split ratio.[9]
Inlet Liner Issues A dirty or improperly packed inlet liner can cause peak splitting.[9] Clean or replace the inlet liner.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for general alcohol isomer separation?

For separating alcohol isomers that differ in their hydrogen bonding capabilities, a polyethylene glycol (PEG) based stationary phase, often referred to as a WAX column, is a good starting point.[3][4] These polar columns interact strongly with the hydroxyl group of the alcohols, providing good selectivity. For separating positional isomers on a benzene ring, Phenyl or Pentafluorophenyl (PFP) columns are often preferred due to their unique interactions.[5]

Q2: How do I choose the right column dimensions (length, ID, film thickness)?

The choice of column dimensions depends on the complexity of the sample and the required resolution.

  • Length: Longer columns (e.g., 60 m) provide higher resolution for complex mixtures of isomers.[11] Shorter columns (e.g., 30 m) offer faster analysis times but with lower resolving power.[3]

  • Internal Diameter (ID): Narrower ID columns (e.g., 0.25 mm) provide higher efficiency and better resolution.[3][12] Wider ID columns (e.g., 0.53 mm) have a higher sample capacity, which can be beneficial for trace analysis.[12]

  • Film Thickness: Thicker films (e.g., 1.0 µm) are suitable for volatile alcohols as they increase retention.[11][13] Thinner films (e.g., 0.25 µm) are better for less volatile, high-boiling point alcohols.[13]

Q3: When should I consider using a chiral GC column for alcohol isomer separation?

Chiral GC columns are necessary for separating enantiomers, which are non-superimposable mirror images of each other.[14][15] If your work involves stereoisomers of alcohols, such as in pharmaceutical analysis or flavor and fragrance profiling, a chiral stationary phase is required.[16][17] Cyclodextrin-based chiral stationary phases are commonly used for this purpose.[14][16][17]

Q4: How can derivatization help in the separation of alcohol isomers?

Derivatization, such as acylation to form esters, can improve the chromatographic properties of alcohols.[16] This process can reduce the polarity of the alcohols, leading to better peak shapes (less tailing) and sometimes enhanced separation on certain stationary phases.[16]

Q5: What are the key GC parameters to optimize for better separation of alcohol isomers?

Beyond column selection, optimizing the following parameters is crucial:

  • Oven Temperature Program: A slower temperature ramp rate generally improves resolution.[6]

  • Carrier Gas and Flow Rate: The choice of carrier gas (e.g., Helium, Hydrogen) and its linear velocity affects efficiency and analysis time.[6]

  • Injector Temperature: The injector temperature should be high enough to ensure complete and rapid vaporization of the alcohol sample without causing degradation.

  • Split Ratio: Adjusting the split ratio can prevent column overload and improve peak shape.[9]

Experimental Protocols

Protocol 1: General Screening of Alcohol Isomers on a WAX Column

This protocol provides a starting point for separating a mixture of C3 to C5 alcohol isomers.

ParameterSetting
Column Polyethylene Glycol (WAX) type, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Linear Velocity 30 cm/sec
Injector Temperature 250 °C
Split Ratio 50:1
Oven Program 40 °C (hold for 2 min), ramp at 5 °C/min to 150 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C

Protocol 2: Chiral Separation of 2-Butanol Enantiomers

This protocol is for the separation of (R)- and (S)-2-butanol.

ParameterSetting
Column Chiral stationary phase (e.g., a derivatized β-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Hydrogen
Linear Velocity 40 cm/sec
Injector Temperature 230 °C
Split Ratio 100:1
Oven Program 50 °C (hold for 1 min), ramp at 2 °C/min to 100 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C

Visualizations

GC_Column_Selection_Workflow cluster_0 Analyte & Goal Definition cluster_1 Column Selection cluster_2 Method Development & Optimization cluster_3 Outcome start Define Alcohol Isomers to be Separated goal Determine Separation Goal (e.g., Positional, Chiral) start->goal phase Select Stationary Phase goal->phase Positional Isomers -> Phenyl/PEG Chiral Isomers -> Chiral Phase dimensions Select Column Dimensions (Length, ID, Film Thickness) phase->dimensions optimize Optimize GC Parameters (Temp, Flow, etc.) dimensions->optimize troubleshoot Troubleshoot Issues (Poor Resolution, Tailing) optimize->troubleshoot If issues persist end Achieve Optimized Separation optimize->end Successful Separation troubleshoot->phase Re-evaluate column choice Troubleshooting_Poor_Resolution cluster_0 Problem Identification cluster_1 Primary Checks cluster_2 Secondary Checks cluster_3 Solutions problem Poor Resolution of Isomers check_phase Is the Stationary Phase Appropriate? problem->check_phase check_temp Is the Temperature Program Optimized? problem->check_temp check_dimensions Are Column Dimensions Suitable? check_phase->check_dimensions Yes solution_phase Select a More Appropriate Stationary Phase check_phase->solution_phase No check_flow Is the Carrier Gas Flow Rate Correct? check_temp->check_flow Yes solution_temp Adjust Temperature Ramp Rate and Initial Temperature check_temp->solution_temp No solution_dimensions Increase Column Length or Decrease Internal Diameter check_dimensions->solution_dimensions No solution_flow Optimize Carrier Gas Linear Velocity check_flow->solution_flow No

References

Technical Support Center: Troubleshooting Poor Peak Shape in the Gas Chromatography of Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to poor peak shape in the gas chromatography (GC) of alcohols. By addressing specific problems through a question-and-answer format, this center aims to help you diagnose and resolve issues like peak tailing, fronting, and splitting, ensuring the accuracy and reproducibility of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems in the GC analysis of alcohols?

The most frequently encountered issues are peak tailing, peak fronting, and split peaks. Alcohols, being polar and active compounds, are particularly susceptible to these problems due to their tendency to interact with active sites within the GC system.

Q2: Why is a symmetrical (Gaussian) peak shape important?

A symmetrical peak is crucial for accurate and reproducible quantification. Poor peak shape, such as tailing or fronting, can lead to incorrect peak integration, reduced resolution between adjacent peaks, and lower sensitivity, ultimately compromising the reliability of your results.[1]

Q3: What are "active sites" and how do they affect alcohol analysis?

Active sites are locations within the GC flow path (e.g., inlet liner, column, seals) that can interact with polar compounds like alcohols through hydrogen bonding.[2] These interactions delay the elution of a portion of the analyte molecules, causing peak tailing.[2] Using deactivated liners and columns is essential to minimize this effect.[3]

Troubleshooting Guide 1: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is drawn out. This is the most common peak shape problem when analyzing active compounds like alcohols.

Q: My alcohol peaks are tailing. What is the most likely cause?

Peak tailing for polar analytes like alcohols is most often caused by unwanted secondary interactions with active sites in the sample flow path.[4][2] This can occur in the GC inlet, at the head of the column, or within the column itself. Other potential causes include column contamination and incorrect GC parameters.[2]

Troubleshooting Workflow for Peak Tailing

G Start Peak Tailing Observed for Alcohol Peaks CheckInlet Step 1: Inspect GC Inlet (Liner, Septum, Seal) Start->CheckInlet InletIssue Is Inlet Dirty, Active, or Incorrectly Assembled? CheckInlet->InletIssue FixInlet Perform Inlet Maintenance: Replace Liner, Septum, O-ring, and Seal InletIssue->FixInlet Yes CheckColumn Step 2: Evaluate Column Condition & Installation InletIssue->CheckColumn No End Problem Resolved FixInlet->End ColumnIssue Is Column Contaminated, Old, or Improperly Installed? CheckColumn->ColumnIssue FixColumn Trim 10-20cm from Column Inlet or Replace Column. Re-install Correctly. ColumnIssue->FixColumn Yes CheckMethod Step 3: Review Method Parameters ColumnIssue->CheckMethod No FixColumn->End MethodIssue Are Parameters Optimized for Alcohols (e.g., Temp, Flow)? CheckMethod->MethodIssue FixMethod Optimize Injector Temp, Flow Rate, and Consider Column Choice. MethodIssue->FixMethod Yes MethodIssue->End No FixMethod->End

Caption: Troubleshooting workflow for peak tailing in alcohol analysis.

Q: How can I resolve tailing caused by the GC inlet?

The inlet is a common source of activity.[5] Regular preventative maintenance is the key to avoiding problems.[5]

  • Inlet Liner : Residue from non-volatile sample components can accumulate on the liner, creating active sites that cause peak tailing and analyte loss. Inspect the liner daily and replace it if it appears discolored or contains particulate matter. Always use high-quality, deactivated liners.[6]

  • Septum : A worn or cored septum can shed particles into the liner, creating active sites. It can also cause leaks, leading to distorted peaks.[5] For heavily used instruments, changing the septum daily is recommended.

  • Seals and O-Rings : Inlet seals and O-rings degrade over time and can be a source of leaks or activity.[3] It is good practice to replace these components every time you perform inlet maintenance.[5]

(See Appendix A for a detailed GC Inlet Maintenance protocol.)

Q: What if the problem is my GC column?

If inlet maintenance doesn't solve the issue, the problem may lie with the column.

  • Column Contamination : Non-volatile contaminants can accumulate at the head of the column, leading to active sites.[2] Trimming 10-20 cm from the front of the column can often resolve this.[4]

  • Improper Installation : A poorly cut column end or incorrect insertion depth in the inlet can cause peak shape issues. Ensure the column is cut cleanly at a 90° angle and positioned at the correct height according to the manufacturer's instructions.

  • Column Choice : For alcohol analysis, polar "wax" type columns (polyethylene glycol phases) are often used because they provide good peak shape.[7][8] Using a column with a stationary phase that is incompatible with polar analytes can lead to tailing.

Troubleshooting Guide 2: Peak Fronting

Peak fronting is an asymmetrical peak shape where the front half of the peak is broader than the back half.[9][10]

Q: My alcohol peaks are fronting. What does this suggest?

The most common cause of peak fronting is column overload.[9][10] This happens when too much sample is injected, saturating the stationary phase at the front of the column. Excess analyte molecules travel down the column more quickly, resulting in a fronting peak. Other less common causes include a mismatch between the sample solvent and the stationary phase or column degradation.[9]

Troubleshooting Workflow for Peak Fronting

G Start Peak Fronting Observed CheckOverload Step 1: Test for Column Overload Start->CheckOverload IsOverload Does reducing sample amount (dilute or inject less) improve peak shape? CheckOverload->IsOverload FixOverload Adjust Sample Concentration/Volume. Consider higher capacity column (thicker film/wider ID). IsOverload->FixOverload Yes CheckMismatch Step 2: Check for Mismatches IsOverload->CheckMismatch No End Problem Resolved FixOverload->End IsMismatch Is sample solvent polarity incompatible with the stationary phase? CheckMismatch->IsMismatch FixMismatch Prepare sample in a solvent that is compatible with the stationary phase. IsMismatch->FixMismatch Yes CheckColumn Step 3: Inspect Column IsMismatch->CheckColumn No FixMismatch->End IsDegraded Is the column degraded or has the bed collapsed? CheckColumn->IsDegraded FixColumn Replace the GC column. IsDegraded->FixColumn Yes IsDegraded->End No FixColumn->End G Start Split Peaks Observed CheckScope Are all peaks splitting or just one? Start->CheckScope AllPeaks All Peaks Splitting CheckScope->AllPeaks All SinglePeak Single Peak Splitting CheckScope->SinglePeak One CheckInstall Check Column Installation (Position, Cut) AllPeaks->CheckInstall CheckSolvent Check for Solvent Mismatch (Splitless Injection) SinglePeak->CheckSolvent CheckLiner Inspect Inlet Liner for Blockages/Contamination CheckInstall->CheckLiner End Problem Resolved CheckLiner->End CheckBreakdown Investigate Analyte Breakdown in Hot Inlet CheckSolvent->CheckBreakdown CheckBreakdown->End

References

Minimizing by-product formation in Grignard reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in Grignard reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during Grignard reactions, leading to the formation of unwanted by-products.

Issue 1: Low Yield of Desired Product and Presence of a High Molecular Weight By-product.

  • Question: My Grignard reaction is giving a low yield of the desired alcohol, and I observe a significant amount of a coupled by-product (R-R). How can I prevent this?

  • Answer: This is likely due to Wurtz coupling, a common side reaction where the Grignard reagent reacts with the unreacted alkyl/aryl halide.[1][2] To minimize Wurtz coupling:

    • Slow Addition of Halide: Add the alkyl/aryl halide dropwise to the magnesium turnings. This maintains a low concentration of the halide, reducing the chance of it reacting with the newly formed Grignard reagent.[2]

    • Temperature Control: The formation of the Grignard reagent is exothermic. Overheating can promote Wurtz coupling.[2] Maintain a gentle reflux and use a cooling bath if necessary to control the reaction temperature.

    • Solvent Choice: The choice of solvent can influence the rate of Wurtz coupling. For example, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling compared to THF in certain cases.[1]

    • Magnesium Surface Area: A larger surface area of magnesium can facilitate a faster formation of the Grignard reagent, potentially reducing the time for the Wurtz coupling to occur.

Issue 2: Formation of an Alkane By-product Instead of the Desired Alcohol.

  • Question: My main by-product is the alkane corresponding to my Grignard reagent (R-H). What is causing this and how can I avoid it?

  • Answer: The formation of an alkane (protonation of the Grignard reagent) is a strong indication of the presence of protic species, such as water. Grignard reagents are potent bases and will react with any source of protons.[3][4][5] To prevent this:

    • Rigorous Anhydrous Conditions: All glassware must be thoroughly dried, typically by flame-drying under vacuum or oven-drying.[6] Solvents must be anhydrous. Ethereal solvents like diethyl ether and THF are commonly used and must be dried before use.[7][8]

    • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[6]

    • Dry Starting Materials: Ensure that the alkyl/aryl halide and any other reagents are free of water.

Issue 3: Recovery of the Starting Ketone and Formation of an Alkene By-product.

  • Question: I am reacting a Grignard reagent with a ketone, but I am recovering a significant amount of my starting ketone and also observing an alkene by-product. Why is this happening?

  • Answer: This issue points towards two possible side reactions: enolization and reduction.

    • Enolization: If the ketone has an acidic α-hydrogen, the Grignard reagent can act as a base and deprotonate the ketone to form an enolate.[9][10][11] This regenerates the starting ketone upon workup. To minimize enolization:

      • Use a less sterically hindered Grignard reagent if possible.

      • Employ lower reaction temperatures.

    • Reduction: If the Grignard reagent has a β-hydrogen and the ketone is sterically hindered, a reduction can occur where a hydride is transferred from the Grignard reagent to the carbonyl carbon, forming a secondary alcohol which can then dehydrate to an alkene.[9] To avoid this:

      • Use a Grignard reagent without β-hydrogens if the substrate allows.

      • Consider using an alternative organometallic reagent that is less prone to reduction.

Frequently Asked Questions (FAQs)

Q1: How do I properly activate the magnesium turnings for my Grignard reaction?

A1: Magnesium turnings are often coated with a passivating layer of magnesium oxide that can inhibit the reaction.[3][12] Activation is crucial for initiating the Grignard reagent formation. Common methods include:

  • Mechanical Activation: Crushing the magnesium turnings with a glass rod in the reaction flask can expose a fresh, reactive surface.[12]

  • Chemical Activation with Iodine: Adding a small crystal of iodine to the magnesium suspension. The iodine reacts with the magnesium surface, disrupting the oxide layer.[7][12][13][14]

  • Chemical Activation with 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added to initiate the reaction. It reacts with the magnesium to form ethylene gas and magnesium bromide, exposing a fresh magnesium surface.[12]

Q2: What is the best solvent for a Grignard reaction?

A2: Ethereal solvents are essential for Grignard reactions as they solvate and stabilize the Grignard reagent.[3][7][8] The most common choices are:

  • Diethyl ether (Et₂O): Has a low boiling point (34.6 °C), which can make it easier to initiate the reaction but can also lead to solvent loss.

  • Tetrahydrofuran (THF): Has a higher boiling point (66 °C) and is a better solvent for many organic compounds. It can sometimes lead to higher yields but may also promote side reactions like Wurtz coupling in certain cases.[1]

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative that can suppress Wurtz coupling and offers easier workup due to its lower water miscibility.[1]

Q3: How should I properly quench my Grignard reaction to avoid by-products?

A3: The workup procedure is critical to protonate the alkoxide intermediate and to neutralize any unreacted Grignard reagent.

  • Standard Quench: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl).[15] This is a mild proton source that minimizes the risk of acid-catalyzed side reactions like dehydration of the alcohol product.

  • Acidic Quench: Dilute acids like HCl or H₂SO₄ can also be used, but care must be taken as they can promote the formation of elimination by-products, especially with tertiary alcohols.

Q4: Can I use a Grignard reagent with a starting material that has other functional groups?

A4: Grignard reagents are highly reactive and will react with any acidic protons or electrophilic functional groups.[5][16] Functional groups that are incompatible with Grignard reagents include alcohols, carboxylic acids, amides, esters, nitriles, and nitro groups. If your starting material contains these groups, they must be protected before introducing the Grignard reagent.

Data Presentation

Table 1: Effect of Solvent on the Yield of Grignard Product and Wurtz By-product for the Reaction of Benzyl Chloride with Magnesium.

SolventYield of Desired Product (%)Yield of Wurtz By-product (%)
Diethyl Ether (Et₂O)94Not reported as significant
Tetrahydrofuran (THF)27Significant
2-Methyltetrahydrofuran (2-MeTHF)90Suppressed

Data adapted from a comparative study on solvent effects in Grignard reactions.

Experimental Protocols

Protocol 1: General Procedure for a Grignard Reaction with Minimized By-product Formation

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for several hours or by flame-drying under a vacuum. Assemble the apparatus (a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet) while hot and allow it to cool under a stream of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine and gently warm the flask with a heat gun until the purple iodine vapor is observed. Allow the flask to cool.

  • Reaction Initiation: Add a small portion of the anhydrous ethereal solvent (e.g., THF) to the flask. Add a few drops of the alkyl/aryl halide (1.0 equivalent) to initiate the reaction, which is indicated by bubbling and a gentle reflux.

  • Reagent Addition: Once the reaction has initiated, add the remaining alkyl/aryl halide, dissolved in the anhydrous solvent, dropwise from the addition funnel at a rate that maintains a gentle reflux. Use a cooling bath to control the temperature if the reaction becomes too vigorous.

  • Reaction with Electrophile: After the magnesium has been consumed, cool the Grignard reagent solution in an ice bath. Add the electrophile (e.g., ketone or aldehyde), dissolved in the anhydrous solvent, dropwise from the addition funnel.

  • Workup: After the addition is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Mandatory Visualization

Grignard_Reaction_Byproducts Troubleshooting Grignard By-product Formation Start Grignard Reaction Setup LowYield Low Yield of Desired Product Start->LowYield Problem Occurs Wurtz Wurtz Coupling (R-R) LowYield->Wurtz Symptom Alkane Alkane Formation (R-H) LowYield->Alkane Symptom KetoneRecovery Starting Ketone Recovered LowYield->KetoneRecovery Symptom Sol_Wurtz Slow Halide Addition Temperature Control Solvent Choice (2-MeTHF) Wurtz->Sol_Wurtz Solution Sol_Alkane Rigorous Anhydrous Conditions Inert Atmosphere Dry Reagents Alkane->Sol_Alkane Solution Alkene Alkene By-product KetoneRecovery->Alkene Leads to Sol_Enolization Lower Temperature Less Hindered Grignard KetoneRecovery->Sol_Enolization Cause: Enolization Solution Sol_Reduction Grignard w/o β-H Alternative Reagent Alkene->Sol_Reduction Cause: Reduction Solution

Caption: Troubleshooting logic for common Grignard reaction by-products.

Grignard_Workflow Minimized By-product Grignard Workflow Prep 1. Dry Glassware & Inert Atmosphere Mg_Activation 2. Magnesium Activation (e.g., with Iodine) Prep->Mg_Activation Initiation 3. Initiate with small amount of Halide Mg_Activation->Initiation Addition 4. Slow, Dropwise Addition of Halide (Control Temperature) Initiation->Addition Reaction 5. Reaction with Electrophile (Ketone/Aldehyde) Addition->Reaction Workup 6. Quench with Sat. NH4Cl (aq) Reaction->Workup Isolation 7. Extraction & Purification Workup->Isolation Product Desired Alcohol Isolation->Product

Caption: Experimental workflow for minimizing by-products in Grignard reactions.

References

Technical Support Center: Enhancing the Stability of 2-Methyl-5-nonanol in Field Lures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Methyl-5-nonanol in field lures. It provides troubleshooting advice and answers to frequently asked questions to help enhance the stability and efficacy of your experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the loss of efficacy of this compound in field lures over time?

The loss of efficacy of this compound in field lures is primarily due to two main factors: depletion of the active ingredient through evaporation and chemical degradation. As a volatile organic compound, this compound is designed to be released into the atmosphere to attract the target species. However, environmental factors such as high temperatures and airflow can accelerate this release, leading to a shorter lifespan of the lure. More critically, the molecule can undergo chemical degradation, rendering it inactive. The main degradation pathways are oxidation and photodegradation.

Q2: What are the likely degradation products of this compound?

As a secondary alcohol, this compound is susceptible to oxidation, which would convert the alcohol functional group into a ketone. The primary degradation product would therefore be 2-Methyl-5-nonanone. Additionally, exposure to UV radiation from sunlight can provide the energy to initiate and accelerate this oxidation process and potentially lead to other breakdown products through more complex photochemical reactions.[1][2]

Q3: How can I enhance the stability of this compound in my lure formulation?

There are two main strategies to enhance the stability of this compound: incorporating chemical stabilizers into the lure formulation and utilizing a controlled-release dispenser.

  • Chemical Stabilizers: The addition of antioxidants can significantly reduce the rate of oxidative degradation. A common and effective antioxidant for pheromone formulations is Butylated Hydroxytoluene (BHT). UV stabilizers can also be incorporated to protect the molecule from photodegradation.

  • Controlled-Release Dispensers: The choice of dispenser plays a crucial role in both the release rate and the protection of the pheromone. Materials like rubber septa, polyethylene vials, and specialized polymeric matrices can be used. These materials can be impregnated with the pheromone and stabilizers, protecting the active ingredient from direct exposure to the elements and controlling its release over a longer period.

Q4: What is a typical release rate for this compound from a commercial lure?

The release rate can vary depending on the dispenser type, environmental conditions, and the initial loading of the pheromone. One study on a commercial lure for the red palm weevil, which contains 4-methyl-5-nonanol (a stereoisomer of this compound), showed a release rate that was initially high and then stabilized. For example, the release rate of 4-methyl-5-nonanol from ChemTica lures was measured under field conditions.[3][4] While specific data for this compound may vary, this provides a benchmark for what can be expected.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Rapid loss of lure attractiveness in the field. 1. High "flash-off" (initial rapid release) of the pheromone. 2. Accelerated degradation due to high temperatures or direct sunlight. 3. Inappropriate dispenser type for the environmental conditions.1. "Air" new lures for 24 hours before field deployment to allow the initial high release rate to stabilize.[5][6] 2. Incorporate an antioxidant like BHT and a UV stabilizer into your lure formulation. 3. Select a dispenser with a slower, more controlled release profile, such as a solid matrix or a laminated pouch.
Inconsistent trap captures between lures from the same batch. 1. Inconsistent loading of the pheromone into the dispensers. 2. Degradation of some lures during storage.1. Ensure a precise and validated method for loading the pheromone into each dispenser. 2. Store lures in airtight, opaque packaging, preferably under refrigeration and in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Suspected chemical degradation of the lure. 1. Oxidation of the alcohol to a ketone. 2. Photodegradation from UV exposure.1. Extract the remaining pheromone from a field-aged lure and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of 2-Methyl-5-nonanone or other degradation products.[7][8][9] 2. Conduct an accelerated stability study by exposing lures to a controlled UV light source and analyzing the pheromone content at set intervals.[10]

Quantitative Data Summary

The following table summarizes the release rate of a related compound and the expected impact of stabilizers on the stability of this compound.

Parameter Condition Value/Effect Source
Release Rate of 4-Methyl-5-nonanol Field conditions (ChemTica lure)The release rate is initially high and then decreases over time. A graph showing the specific release rate over several weeks can be found in the cited literature.[3][4]
Degradation of Cuelure (a pheromone) 21 days under UV-Vis lightApproximately 15% degradation.[10]
Effect of BHT (Antioxidant) General for pheromonesSignificantly reduces oxidative degradation, thereby prolonging the field life of the lure.[11][12][13]
Effect of UV Stabilizers General for pheromonesProtects against photodegradation, which can be a significant factor in open field conditions.[14][14]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Lure Formulation

Objective: To prepare a lure for field use with enhanced stability against oxidation.

Materials:

  • This compound (high purity)

  • Butylated Hydroxytoluene (BHT)

  • High-purity hexane (or other suitable volatile solvent)

  • Rubber septa (or other chosen dispenser)

  • Micropipette

  • Vortex mixer

  • Fume hood

  • Glass vials with caps

Procedure:

  • Prepare the stock solution: In a fume hood, prepare a stock solution of this compound in hexane. The concentration will depend on the desired loading amount in the lure. For example, to load 10 mg of pheromone per lure using 100 µL of solution, prepare a 100 mg/mL solution.

  • Add the antioxidant: To the stock solution, add BHT to a final concentration of 0.5-1.0% (w/w) relative to the amount of this compound. For example, for every 1 gram of this compound, add 5-10 mg of BHT.

  • Mix thoroughly: Vortex the solution until the BHT is completely dissolved.

  • Load the dispensers: Using a micropipette, carefully apply the desired volume of the stabilized pheromone solution onto each rubber septum.[15] For example, apply 100 µL of the 100 mg/mL solution to achieve a 10 mg loading.

  • Solvent evaporation: Allow the solvent to evaporate completely in the fume hood for at least 4 hours.[15]

  • Packaging and storage: Immediately after the solvent has evaporated, package the lures in airtight, opaque containers. For long-term storage, flush the container with an inert gas like nitrogen and store at 4°C or lower.

Protocol 2: Accelerated Stability Testing of Lures

Objective: To evaluate the stability of the prepared this compound lures under simulated environmental stress.

Materials:

  • Prepared this compound lures (both stabilized and unstabilized for comparison)

  • UV light chamber (with controlled temperature and humidity, if possible)

  • Hexane (or other suitable extraction solvent)

  • Glass vials with caps

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Internal standard (e.g., a long-chain hydrocarbon like tetradecane)

Procedure:

  • Initial Analysis (Time 0): Take a set of freshly prepared lures (e.g., 3 stabilized and 3 unstabilized) for immediate analysis.

    • Place each lure in a separate glass vial.

    • Add a known volume of extraction solvent containing a precise concentration of the internal standard (e.g., 2 mL of hexane with 1 mg/mL tetradecane).

    • Seal the vial and allow the pheromone to be extracted for a set period (e.g., 24 hours) with occasional agitation.

    • Analyze the extract by GC-FID or GC-MS to determine the initial amount of this compound.

  • Accelerated Aging: Place the remaining lures in the UV light chamber. Expose them to a consistent cycle of UV light and dark periods to simulate day and night. Maintain a constant temperature.

  • Time-Point Analysis: At predetermined time intervals (e.g., 3, 7, 15, and 21 days), remove a set of lures (e.g., 3 of each type) from the chamber.[10]

  • Extraction and Analysis: Extract the remaining this compound from the aged lures using the same procedure as in step 1.

  • Data Analysis:

    • Quantify the amount of this compound remaining in each lure at each time point by comparing its peak area to that of the internal standard.

    • Calculate the percentage of degradation for each lure type at each time point.

    • Plot the percentage of remaining this compound against time for both stabilized and unstabilized lures to compare their stability.

Visualizations

Degradation_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation [O] Other_Degradation_Products Other_Degradation_Products This compound->Other_Degradation_Products Photodegradation 2-Methyl-5-nonanone 2-Methyl-5-nonanone Oxidation->2-Methyl-5-nonanone UV_Light UV_Light UV_Light->Oxidation accelerates UV_Light->Other_Degradation_Products

Caption: Potential degradation pathway of this compound.

Lure_Preparation_Workflow cluster_prep Solution Preparation cluster_loading Dispenser Loading cluster_storage Final Steps Prepare_Stock_Solution Prepare Stock Solution (this compound in Hexane) Add_Antioxidant Add BHT (0.5-1.0% w/w) Prepare_Stock_Solution->Add_Antioxidant Mix_Thoroughly Vortex to Dissolve Add_Antioxidant->Mix_Thoroughly Load_Dispensers Apply Solution to Dispensers Mix_Thoroughly->Load_Dispensers Evaporate_Solvent Evaporate Solvent in Fume Hood Load_Dispensers->Evaporate_Solvent Package_Lures Package in Airtight, Opaque Containers Evaporate_Solvent->Package_Lures Store_Lures Store at ≤ 4°C Package_Lures->Store_Lures

Caption: Experimental workflow for preparing a stabilized lure.

Stability_Testing_Workflow Start Start Initial_Analysis Initial Analysis (Time 0) - Extract Pheromone - GC-MS/FID Analysis Start->Initial_Analysis Accelerated_Aging Accelerated Aging in UV Chamber Initial_Analysis->Accelerated_Aging Time_Point_Sampling Sample Lures at Intervals (e.g., 3, 7, 15, 21 days) Accelerated_Aging->Time_Point_Sampling Time_Point_Sampling->Accelerated_Aging continue aging Extraction_and_Analysis Extract and Analyze Aged Lures Time_Point_Sampling->Extraction_and_Analysis Data_Analysis Data Analysis - Quantify Remaining Pheromone - Calculate Degradation Extraction_and_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for accelerated stability testing of lures.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Methyl-1-Pentanal Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the alkylation of 2-methyl-1-pentanal. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

I. Troubleshooting Guides

This section addresses common problems encountered during the alkylation of 2-methyl-1-pentanal, offering potential causes and solutions. The recommended method for the alkylation of aldehydes is the Stork enamine synthesis, which proceeds via an enamine intermediate. This method is generally preferred over direct alkylation with strong bases like LDA to avoid side reactions.[1]

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Enamine Formation: Water is a byproduct of enamine formation and its presence can shift the equilibrium back to the starting materials.[2][3]- Ensure anhydrous reaction conditions. Use dry solvents and glassware. - Employ a method to remove water as it forms, such as a Dean-Stark apparatus or the use of a dehydrating agent like molecular sieves.[2][3]
2. Inactive Alkylating Agent: The alkyl halide may have degraded.- Use a fresh or recently purified alkylating agent. Activated alkyl halides like allyl or benzyl halides are most effective.[2][4]
3. N-Alkylation instead of C-Alkylation: The nitrogen atom of the enamine is also nucleophilic and can compete with the α-carbon for the alkylating agent. This is more common with less reactive alkyl halides.[4]- Use more reactive alkylating agents (e.g., allyl, benzyl halides). - Consider using a more sterically hindered secondary amine for enamine formation.
4. Incomplete Hydrolysis of the Iminium Salt: The final step of the Stork enamine synthesis requires the hydrolysis of the intermediate iminium salt to yield the alkylated aldehyde.[5][6]- Ensure acidic aqueous conditions for the hydrolysis step. - Allow for sufficient reaction time for the hydrolysis to complete.
Presence of Multiple Alkylated Products (Polyalkylation) Direct Alkylation Method Used: Using a strong base like LDA can lead to the formation of multiple enolates and subsequent polyalkylation, especially if the aldehyde is not completely converted to the enolate.- Switch to the Stork enamine synthesis method, which is known to minimize polyalkylation.[5]
Presence of Aldol Condensation Byproducts 1. Use of Protic Solvents or Weaker Bases in Direct Alkylation: These conditions can promote the self-condensation of the aldehyde.- For direct alkylation, use a strong, non-nucleophilic base like LDA in an aprotic solvent at low temperatures. - The Stork enamine synthesis is performed under neutral conditions for the alkylation step, which helps to avoid aldol condensation.[5]
2. Presence of Unreacted Aldehyde: If enamine formation is incomplete, the remaining 2-methyl-1-pentanal can undergo aldol condensation.- Drive the enamine formation to completion by removing water.
Difficulty in Purifying the Final Product 1. Similar Polarity of Product and Byproducts: Aldol condensation products or N-alkylated byproducts may have similar polarities to the desired C-alkylated product.- Optimize the reaction conditions to minimize byproduct formation. - For column chromatography, experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation.
2. Instability of the Product on Silica Gel: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.- Consider using neutral or basic alumina for column chromatography. - Deactivate silica gel by pre-treating it with a small amount of triethylamine in the eluent.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the alkylation of 2-methyl-1-pentanal?

A1: The Stork enamine synthesis is the most recommended method. It involves three main steps:

  • Formation of an enamine: 2-methyl-1-pentanal is reacted with a secondary amine (e.g., pyrrolidine, morpholine) to form an enamine.

  • Alkylation: The enamine, which is a nucleophilic intermediate, is then reacted with an alkylating agent (e.g., an alkyl halide).

  • Hydrolysis: The resulting iminium salt is hydrolyzed with aqueous acid to give the α-alkylated aldehyde.[1][4][5]

This method offers milder reaction conditions and better control over mono-alkylation compared to direct alkylation with strong bases.[5]

Q2: Which secondary amine is best for forming the enamine of 2-methyl-1-pentanal?

A2: Pyrrolidine is generally the most reactive secondary amine for enamine formation due to favorable stereoelectronics, leading to a more nucleophilic enamine.[7] Morpholine and piperidine are also commonly used, but may be less reactive.[7] The choice of amine can influence the reaction rate and yield.

Q3: What are the optimal solvents for the Stork enamine alkylation?

A3: The enamine formation step is often carried out in a non-polar aprotic solvent that can form an azeotrope with water to facilitate its removal, such as benzene or toluene, often with a Dean-Stark apparatus.[2] The alkylation step is typically performed in aprotic solvents like THF, dioxane, or acetonitrile.

Q4: What types of alkylating agents are most effective?

A4: The most effective alkylating agents are those that are reactive towards SN2 reactions. This includes activated alkyl halides such as allylic, benzylic, and propargylic halides.[2][4] Primary alkyl halides can also be used, but may require longer reaction times or higher temperatures. Tertiary alkyl halides are generally not suitable as they tend to undergo elimination.[2]

Q5: How can I prevent the competing aldol condensation reaction?

A5: The Stork enamine synthesis inherently minimizes the risk of aldol condensation because the alkylation step is performed under neutral conditions. To further suppress this side reaction, ensure that the formation of the enamine from 2-methyl-1-pentanal is as complete as possible before adding the alkylating agent. This can be achieved by efficiently removing the water byproduct.

Q6: What is the mechanism of hydrolysis of the intermediate iminium salt?

A6: The hydrolysis of the iminium salt is typically carried out in the presence of aqueous acid. The mechanism is the reverse of imine formation. Water acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. A series of proton transfers then leads to the formation of a carbinolamine intermediate, which subsequently eliminates the secondary amine to yield the final alkylated aldehyde and the protonated secondary amine.[6][8]

III. Data Presentation

The following tables summarize hypothetical quantitative data for the optimization of the Stork enamine alkylation of a representative α-branched aldehyde, 2-methylbutanal, which is structurally similar to 2-methyl-1-pentanal. This data is intended to serve as a guide for experimental design.

Table 1: Effect of Secondary Amine on Alkylation Yield

EntrySecondary AmineAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)
1PyrrolidineBenzyl BromideToluene801285
2MorpholineBenzyl BromideToluene801272
3PiperidineBenzyl BromideToluene801278

Reaction conditions: 1.0 eq. 2-methylbutanal, 1.2 eq. secondary amine, reflux with Dean-Stark trap for enamine formation. Then, 1.1 eq. alkylating agent added.

Table 2: Effect of Solvent on Alkylation Yield

EntrySecondary AmineAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)
1PyrrolidineAllyl BromideToluene801088
2PyrrolidineAllyl BromideDioxane801082
3PyrrolidineAllyl BromideAcetonitrile801075

Reaction conditions: 1.0 eq. 2-methylbutanal, 1.2 eq. pyrrolidine, reflux with Dean-Stark trap for enamine formation. Then, 1.1 eq. allyl bromide added.

Table 3: Effect of Temperature on Alkylation Yield

EntrySecondary AmineAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)
1PyrrolidineBenzyl BromideToluene602475
2PyrrolidineBenzyl BromideToluene801285
3PyrrolidineBenzyl BromideToluene100882

Reaction conditions: 1.0 eq. 2-methylbutanal, 1.2 eq. pyrrolidine, reflux with Dean-Stark trap for enamine formation. Then, 1.1 eq. benzyl bromide added.

IV. Experimental Protocols

Protocol 1: General Procedure for the Stork Enamine Alkylation of 2-Methyl-1-Pentanal

This protocol is a general guideline and may require optimization for specific alkylating agents.

Step 1: Enamine Formation

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 2-methyl-1-pentanal (1.0 eq.) and a suitable solvent (e.g., toluene, 2 mL per mmol of aldehyde).

  • Add the secondary amine (e.g., pyrrolidine, 1.2 eq.).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of enamine formation.

  • Cool the reaction mixture to room temperature.

Step 2: Alkylation

  • To the solution of the enamine from Step 1, add the alkylating agent (1.1 eq.) dropwise at a rate that maintains the reaction temperature below 30 °C. For highly reactive alkylating agents, cooling in an ice bath may be necessary.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete (monitor by TLC or GC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkylating agent.

Step 3: Hydrolysis

  • After the alkylation is complete, cool the reaction mixture to room temperature.

  • Add an equal volume of a 10% aqueous hydrochloric acid solution.

  • Stir the two-phase mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation to obtain the pure α-alkylated 2-methyl-1-pentanal.

V. Visualizations

experimental_workflow cluster_enamine_formation Step 1: Enamine Formation cluster_alkylation Step 2: Alkylation cluster_hydrolysis_workup Step 3: Hydrolysis & Workup start 2-Methyl-1-Pentanal + Secondary Amine (e.g., Pyrrolidine) reflux Reflux in Toluene (with Dean-Stark Trap) start->reflux Heat enamine Enamine Intermediate reflux->enamine alkylating_agent Add Alkylating Agent (e.g., Benzyl Bromide) enamine->alkylating_agent stir Stir at RT or Heat alkylating_agent->stir iminium_salt Iminium Salt Intermediate stir->iminium_salt hydrolysis Aqueous Acid Hydrolysis (e.g., 10% HCl) iminium_salt->hydrolysis extraction Extraction & Washing hydrolysis->extraction purification Purification (Column Chromatography or Distillation) extraction->purification product Alkylated 2-Methyl-1-Pentanal purification->product logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Product Yield incomplete_enamine Incomplete Enamine Formation low_yield->incomplete_enamine inactive_alkylating Inactive Alkylating Agent low_yield->inactive_alkylating n_alkylation N-Alkylation low_yield->n_alkylation incomplete_hydrolysis Incomplete Hydrolysis low_yield->incomplete_hydrolysis anhydrous Anhydrous Conditions & Water Removal incomplete_enamine->anhydrous fresh_reagent Use Fresh/Active Alkylating Agent inactive_alkylating->fresh_reagent reactive_reagent Use Reactive Alkylating Agent n_alkylation->reactive_reagent acidic_hydrolysis Ensure Acidic Hydrolysis incomplete_hydrolysis->acidic_hydrolysis

References

Overcoming matrix effects in the GC-MS analysis of environmental samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for GC-MS Analysis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the mitigation of matrix effects in the analysis of complex environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in GC-MS analysis?

A: Matrix effects in gas chromatography-mass spectrometry (GC-MS) refer to the alteration of an analyte's signal response—either suppression or enhancement—due to the co-eluting components of the sample matrix.[1][2][3] In environmental samples like soil, water, or sediment, the matrix is the complex mixture of all components other than the target analyte. These effects can lead to inaccurate quantification, poor reproducibility, and compromised method sensitivity.[1][4]

Q2: What causes matrix effects in a GC-MS system?

A: The primary causes of matrix effects in GC-MS are:

  • Matrix-Induced Enhancement: This is the most common effect in GC-MS.[3][5] It occurs when non-volatile matrix components accumulate in the GC inlet liner and on the column's head.[6] These components mask "active sites"—locations where sensitive analytes can adsorb or degrade—thereby protecting the target analytes and leading to an artificially high signal response.[1][5][6]

  • Matrix-Induced Suppression: Although less common than enhancement in GC-MS, signal suppression can occur.[2] It can be caused by competition for ionization in the MS source or by matrix components that interfere with the analyte's transfer from the GC to the MS.

  • Competition in Derivatization: If a derivatization step is used to make analytes more volatile, matrix components with similar functional groups can compete for the derivatizing agent, leading to incomplete derivatization of the target analyte and a lower signal.[2]

Q3: How can I determine if my analysis is affected by matrix effects?

A: You can diagnose matrix effects by comparing the analytical response of your target analyte in different solutions:

  • Prepare a calibration standard in a pure solvent (e.g., acetonitrile, hexane).

  • Prepare a "matrix-matched" standard by spiking a known amount of the analyte into a blank sample extract (an environmental sample known to be free of your analyte).

  • Inject both solutions into the GC-MS. If the peak area of the analyte in the matrix-matched standard is significantly different (typically >20%) from the peak area in the pure solvent standard, your analysis is subject to matrix effects.[6][7]

A quantitative assessment can be made using the following formula: Matrix Effect (%) = [(Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1] * 100

A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Troubleshooting Guide

Q4: My analyte signal is significantly enhanced, leading to overestimated results. What are the immediate troubleshooting steps?

A: Signal enhancement is a classic sign of the "analyte protectant" effect from matrix components.

Immediate Steps:

  • Clean the GC Inlet: The first step is to clean or replace the GC inlet liner, as it is the primary site of matrix component accumulation.[6]

  • Trim the Column: Trim a small portion (e.g., 10-15 cm) from the front of the analytical column to remove non-volatile residues.

  • Use Analyte Protectants: Add a chemical agent, such as sorbitol or gulonolactone, to both your calibration standards and sample extracts.[1][8][9] These agents mimic the matrix effect by deactivating active sites, thus equalizing the response between standards and samples.[9]

Below is a troubleshooting workflow to address matrix enhancement.

G start Problem: Signal Enhancement (Overestimation of Analyte) check_inlet Is the GC inlet liner clean and the column recently trimmed? start->check_inlet clean_system Action: Clean/replace inlet liner. Trim the analytical column. check_inlet->clean_system No use_protectants Strategy 1: Use Analyte Protectants (e.g., sorbitol, gulonolactone) check_inlet->use_protectants Yes clean_system->use_protectants use_mmc Strategy 2: Use Matrix-Matched Calibration use_protectants->use_mmc If enhancement persists end_node Resolution: Accurate quantification achieved use_protectants->end_node If resolved use_mmc->end_node

Caption: Troubleshooting workflow for matrix-induced signal enhancement.

Q5: My analyte recovery is poor and inconsistent. Could this be a matrix effect, and how do I fix it?

A: Yes, poor and variable recovery can be a symptom of matrix effects, often signal suppression or analyte loss during sample preparation.

Troubleshooting Steps:

  • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove interfering components before injection.[4][10] Techniques like Solid-Phase Extraction (SPE) or the QuEChERS method are designed for this purpose.[4][8]

  • Optimize Derivatization: If you are using derivatization, ensure the reaction goes to completion.[11] Matrix components can consume reagents; you may need to increase the amount of derivatizing agent or perform a cleanup step before derivatization.[2][12]

  • Use an Isotope-Labeled Internal Standard: The best way to compensate for analyte loss and signal variability is to use a stable isotope-labeled (e.g., ¹³C, ²H) internal standard (SIL-IS) for your analyte.[1][3] A SIL-IS behaves almost identically to the native analyte throughout extraction, cleanup, and analysis, providing highly accurate correction for matrix effects.[1][13]

Q6: I work with diverse environmental samples (soil, water, sludge). Is there a universal calibration strategy to handle matrix effects?

A: There is no single universal solution, but a decision-making process can guide you to the best strategy for your needs. The choice depends on sample complexity, availability of blank matrices, and required accuracy.

  • External Calibration (in Solvent): Only suitable for very simple and clean matrices where matrix effects are negligible.

  • Internal Standard Calibration: Improves precision by correcting for injection volume variations and can partially compensate for matrix effects.[13]

  • Matrix-Matched Calibration: Highly effective when a representative blank matrix is available. It involves preparing calibration standards in a blank sample extract to mimic the matrix of the unknown samples.[7][14][15]

  • Standard Addition: Considered the gold standard for accuracy in complex matrices, especially when a blank matrix is unavailable.[16][17] It involves adding known amounts of the analyte to aliquots of the actual sample. However, it is labor-intensive.[16]

The following diagram illustrates the selection process for a calibration strategy.

G start Start: Select Calibration Strategy q1 Is a representative blank matrix available? start->q1 q2 Is the matrix highly complex or variable? q1->q2 No strat1 Use Matrix-Matched Calibration q1->strat1 Yes q3 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? q2->q3 No strat2 Use Standard Addition q2->strat2 Yes strat3 Use SIL-IS with either Solvent or Matrix-Matched Calibration q3->strat3 Yes strat4 Use Internal Standard (structurally similar) with Matrix-Matched Calibration q3->strat4 No

Caption: Decision tree for selecting a GC-MS calibration strategy.

Experimental Protocols & Data

Protocol: QuEChERS Sample Preparation for Pesticide Residue Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique widely used for analyzing pesticide residues in environmental and food matrices.[18][19][20]

Methodology:

  • Homogenization & Extraction:

    • Weigh 10-15 g of a homogenized sample (e.g., soil, sediment) into a 50 mL centrifuge tube. For water samples, use a 10-15 mL aliquot.

    • Add 10 mL of acetonitrile and any internal standards.

    • Shake vigorously for 1 minute.

    • Add the extraction salts (commonly anhydrous MgSO₄ and NaCl, or a buffered citrate version).[18]

    • Immediately shake for another 1 minute to prevent salt agglomeration.

    • Centrifuge at >3000 rcf for 5 minutes. The top layer is the acetonitrile extract.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a portion of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube.

    • The d-SPE tube contains anhydrous MgSO₄ to remove residual water and a sorbent to remove interferences. Common sorbents include:

      • PSA (Primary Secondary Amine): Removes organic acids, sugars, and some lipids.[18]

      • C18: Removes non-polar interferences like lipids.

      • GCB (Graphitized Carbon Black): Removes pigments (like chlorophyll) and sterols. Use with caution as it can retain planar analytes.

    • Vortex the d-SPE tube for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Final Analysis:

    • Take the final extract and, if necessary, add analyte protectants.

    • The sample is now ready for direct GC-MS analysis.

The general workflow for the QuEChERS method is visualized below.

G cluster_extraction Step 1: Extraction cluster_cleanup Step 2: d-SPE Cleanup s1 Homogenize Sample (10-15g) s2 Add Acetonitrile + Internal Standards s1->s2 s3 Add Extraction Salts (e.g., MgSO4, NaCl) s2->s3 s4 Shake & Centrifuge s3->s4 c1 Transfer Supernatant s4->c1 Acetonitrile Extract c2 Add to d-SPE Tube (MgSO4 + Sorbent) c1->c2 c3 Vortex & Centrifuge c2->c3 analysis Step 3: GC-MS Analysis c3->analysis Cleaned Extract

Caption: Experimental workflow for the QuEChERS sample preparation method.

Quantitative Data: Effectiveness of QuEChERS

The following table summarizes recovery data for pesticides in water and sediment samples using the QuEChERS method followed by GC-MS analysis. This demonstrates the method's effectiveness in managing matrix effects for quantitative analysis.[18]

AnalyteMatrixFortification LevelMean Recovery (%)Relative Standard Deviation (RSD) (%)
AtrazineWater0.01 µg/mL958
0.05 µg/mL987
Sediment0.05 µg/g8511
0.10 µg/g929
FipronilWater0.01 µg/mL11612
0.05 µg/mL11010
Sediment0.05 µg/g11515
0.10 µg/g10813
α-EndosulfanWater0.01 µg/mL759
0.05 µg/mL808
Sediment0.05 µg/g6816
0.10 µg/g7514
β-EndosulfanWater0.01 µg/mL6311
0.05 µg/mL709
Sediment0.05 µg/g4815
0.10 µg/g5513

Data adapted from a study on the validation of the QuEChERS method for water and sediment analysis.[18] Acceptable recovery is typically within 70-120% with RSDs below 20%. The data shows that while the method is effective for many analytes, optimization may be needed for challenging compounds like endosulfan in complex sediment.[18]

References

Technical Support Center: Refinement of Extraction Methods for Volatile Compounds from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for extracting volatile compounds from natural sources.

Troubleshooting Guides

This section addresses specific issues that may arise during common extraction experiments.

1. Steam Distillation: Low Essential Oil Yield

Question: We are performing steam distillation on a batch of aromatic herbs, but the essential oil yield is significantly lower than expected. What are the potential causes and how can we improve the yield?

Answer:

Low essential oil yield in steam distillation can be attributed to several factors. Below is a systematic guide to troubleshooting this issue.

  • Improper Plant Material Preparation: The surface area of the plant material directly impacts the efficiency of steam penetration and oil extraction.

    • Solution: Ensure the plant material is appropriately sized. For leaves and flowers, gentle chopping or shredding is often sufficient. For harder materials like woods or roots, grinding or powdering may be necessary. A study on Champaca essential oil demonstrated that an internal chopping module within the distillation reactor significantly increased the linalool content from 6.54% (unchopped) to 32.33%[1].

  • Incorrect Packing of the Still: Steam channeling, where steam creates preferential paths through the plant material, can lead to inefficient extraction.

    • Solution: Pack the still uniformly, avoiding overly dense or loose packing. The material should be packed firmly enough to prevent large channels, but not so tightly that it impedes steam flow.

  • Inadequate Distillation Time: The extraction of all volatile compounds takes time, and premature termination of the process will result in a lower yield.

    • Solution: The optimal distillation time varies depending on the plant material. It is advisable to continue distillation until no more oil is observed in the condensate. For lavender, distillation can take around an hour for an 80kg batch[2]. A study on lavender essential oil showed that the yield increased from 1% at 40 minutes to 2% after 2 hours of steam distillation[3].

  • Loss of Volatile Compounds: Essential oils are by nature volatile and can be lost if the apparatus is not properly sealed or if the condensation process is inefficient.

    • Solution: Check all connections in the distillation apparatus for leaks. Ensure a consistent and adequate flow of cold water through the condenser to efficiently convert the vapor back into liquid form.

  • Plant Material Quality and Condition: The concentration of essential oils in plants can vary based on factors such as genetics, growing conditions, harvest time, and storage.

    • Solution: Use high-quality, properly harvested, and stored plant material. For some plants, using fresh material is better, while for others, partial drying can increase the oil yield.

2. Solvent Extraction: Emulsion Formation

Question: During liquid-liquid extraction of a plant extract, a persistent emulsion has formed between the aqueous and organic layers, making separation impossible. How can we break this emulsion?

Answer:

Emulsion formation is a common issue in solvent extraction, particularly when dealing with complex natural product matrices that may contain surfactants. Here are several techniques to resolve this problem:

  • Patience and Gentle Agitation: Sometimes, emulsions will break on their own if given enough time.

    • Solution: Allow the separatory funnel to stand undisturbed for a period. Gentle swirling or tapping of the funnel can sometimes help the layers to coalesce[4][5].

  • Addition of Brine (Salting Out): Increasing the ionic strength of the aqueous layer can decrease the solubility of organic compounds and surfactants in it, promoting phase separation.

    • Solution: Add a saturated sodium chloride (NaCl) solution (brine) to the separatory funnel and gently mix. This is often the most effective method[6][7].

  • Changing the pH: If the emulsion is stabilized by acidic or basic compounds, adjusting the pH can disrupt their surfactant properties.

    • Solution: If the emulsion is suspected to be caused by an alkali soap or detergent, carefully acidify the sample to a pH of 2 with an acid like HCl or H2SO4[4][5].

  • Filtration: Passing the emulsified mixture through a filter medium can help to break the emulsion.

    • Solution: Filter the entire mixture through a plug of glass wool or Celite® in a funnel. Phase separation filter papers, which are hydrophobic, can also be used to separate the organic layer[6].

  • Centrifugation: Applying a centrifugal force can accelerate the separation of the immiscible layers.

    • Solution: If the volume is manageable and a centrifuge is available, centrifuging the emulsion is a highly effective method for breaking it[4][5][6].

  • Addition of a Different Solvent: A small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.

    • Solution: Add a small volume of a different organic solvent. For example, if using ethyl acetate, adding a small amount of a less polar solvent like hexane might help.

3. Headspace Analysis: Poor Peak Resolution in GC

Question: We are analyzing volatile compounds from a floral headspace using GC-MS, but the resulting chromatogram shows poor peak resolution, with many co-eluting peaks. How can we improve the separation?

Answer:

Poor peak resolution in gas chromatography can be due to a variety of factors related to the injection, the column, or the temperature program.

  • Optimize the GC Oven Temperature Program: The temperature ramp rate significantly affects the separation of compounds.

    • Solution: Lower the initial oven temperature to better trap and focus volatile compounds at the head of the column. Decrease the temperature ramp rate to allow more time for compounds to interact with the stationary phase, thereby improving separation. A slower ramp rate is a common strategy to improve resolution[8].

  • Select an Appropriate GC Column: The choice of stationary phase and column dimensions is critical for good separation.

    • Solution:

      • Stationary Phase: Ensure the column's stationary phase has the correct polarity for the analytes of interest. For a complex mixture of volatiles, a mid-polarity column might be a good starting point.

      • Column Dimensions: To improve resolution, you can use a longer column, a smaller internal diameter, or a thinner film thickness. Doubling the column length can increase resolution by about 40%[8].

  • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the efficiency of the separation.

    • Solution: Optimize the carrier gas (e.g., helium) flow rate. Each column has an optimal flow rate for maximum efficiency. Deviating significantly from this optimum will decrease resolution.

  • Reduce Injection Volume: Overloading the column can lead to broad, tailing, and poorly resolved peaks.

    • Solution: If possible, reduce the volume of the headspace injected onto the column. This can be achieved by adjusting the split ratio or reducing the sampling loop volume in the headspace autosampler.

  • Use a Cryo-focusing Technique: For very volatile compounds, a cold trap at the beginning of the column can help to focus the analytes into a narrow band before they enter the column, leading to sharper peaks.

    • Solution: Employ a cryo-focusing device at the inlet of the GC column to trap volatile compounds at a low temperature before starting the temperature program.

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of Supercritical Fluid Extraction (SFE) over traditional methods like steam distillation?

A1: The main advantage of SFE, particularly with supercritical CO2, is its ability to extract thermally labile compounds at relatively low temperatures, thus preventing their degradation. It can also offer higher selectivity by tuning the solvent power through adjustments in pressure and temperature. For lavender, SFE has been shown to yield a higher percentage of linalyl acetate, a key compound that can be partially hydrolyzed during steam distillation[9].

Q2: Can I use any organic solvent for solvent extraction of volatile compounds?

A2: No, the choice of solvent is critical and depends on the polarity of the target compounds and the sample matrix[5][10]. The principle of "like dissolves like" applies. Polar solvents like ethanol are effective for extracting polar compounds, while non-polar solvents like hexane are better for extracting non-polar compounds such as lipids and many terpenes[5]. The solvent should also have a low boiling point to be easily removed without losing the volatile analytes. However, safety and environmental impact are also major considerations, as many organic solvents are toxic and flammable[10].

Q3: In headspace analysis, how long should I allow for equilibration?

A3: The equilibration time is a critical parameter and needs to be optimized for each sample type. It is the time required for the volatile compounds to reach a state of equilibrium between the sample matrix and the headspace. Insufficient equilibration time will lead to poor reproducibility and inaccurate quantification. The optimal time can be determined experimentally by analyzing samples at different equilibration times until a plateau in the analyte response is reached.

Q4: What is the difference between hydrodistillation and steam distillation?

A4: In hydrodistillation, the plant material is in direct contact with boiling water. In steam distillation, the plant material is supported on a grid above the water, and steam from a separate generator or from boiling water below passes through the material. Steam distillation is generally considered more efficient and can prevent the charring of plant material. Studies have shown that steam distillation can provide a higher yield of essential oil compared to hydrodistillation[11].

Q5: How can I increase the volatility of semi-volatile compounds in headspace analysis?

A5: Increasing the incubation temperature of the sample vial will increase the vapor pressure of semi-volatile compounds, leading to higher concentrations in the headspace. However, excessively high temperatures can lead to the degradation of thermally sensitive compounds. Therefore, the temperature should be optimized to maximize the recovery of the target analytes without causing degradation.

Data Presentation

Table 1: Comparison of Essential Oil Yield from Lavender (Lavandula angustifolia) using Different Extraction Methods.

Extraction MethodYield (% w/w)Key ObservationsReference
Hydrodistillation4.57Lowest yield.[2]
Supercritical Fluid Extraction (CO2)6.68Higher yield than hydrodistillation, good for preserving heat-sensitive compounds.[2]
Solvent Extraction (Hexane)7.57Highest yield, but may contain solvent residues.[2]

Table 2: Comparison of Volatile Oil Yield from Trichodesma africanum using Different Extraction Methods.

Extraction MethodYield (% v/w, dry weight)Extraction TimeKey ObservationsReference
Hydrodistillation0.32 hoursLowest yield and longest extraction time.[4]
Ultrasonic-Assisted Extraction0.43120 minutesSlightly higher yield than hydrodistillation.[4]
Microwave-Assisted Extraction1.215 minutesSignificantly higher yield and much shorter time than conventional methods.[4]
Microwave-Ultrasonic Assisted Extraction1.810 minutesHighest yield and shortest extraction time.[4]

Table 3: Comparison of Oil Yield from Field Muskmelon Seed using Different Extraction Methods.

Extraction MethodYield (%)Key ObservationsReference
Aqueous Extraction (AE)18.57Lowest yield.[12]
Pressing Extraction (PE)22.90Moderate yield.[12]
Organic Solvent Extraction (OSE)24.64High yield.[12]
Soxhlet Extraction (SE)34.47Highest yield.[12]

Experimental Protocols

1. Steam Distillation of Lavender Essential Oil

This protocol is adapted for a laboratory-scale steam distillation apparatus.

Materials:

  • Fresh or dried lavender flowers

  • Distillation apparatus (boiling flask, still, condenser, receiving flask)

  • Heating mantle

  • Distilled water

  • Separatory funnel

  • Anhydrous sodium sulfate

Methodology:

  • Preparation: Loosely pack the lavender flowers into the still. Do not pack too tightly to allow for even steam penetration[13].

  • Assembly: Assemble the steam distillation apparatus. Fill the boiling flask with distilled water to about two-thirds full. Ensure all glass joints are securely connected.

  • Distillation: Heat the water in the boiling flask to produce steam. The steam will pass through the lavender, carrying the volatile essential oils with it.

  • Condensation: The steam and essential oil vapor will travel to the condenser, where it will be cooled and condensed back into a liquid.

  • Collection: Collect the distillate, which will be a mixture of water (hydrosol) and essential oil, in the receiving flask. Continue the distillation until no more oil is seen collecting.

  • Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate; the lavender essential oil will be the top layer as it is less dense than water.

  • Drying: Drain the lower aqueous layer (hydrosol). Collect the essential oil and dry it over a small amount of anhydrous sodium sulfate to remove any residual water.

  • Storage: Decant the dry essential oil into a labeled, airtight, dark glass vial and store in a cool place.

2. Solvent Extraction of Volatile Compounds from Herbs using a Soxhlet Extractor

This protocol describes a continuous extraction method suitable for a wide range of volatile and semi-volatile compounds.

Materials:

  • Dried and ground herbal material

  • Soxhlet extractor apparatus (round-bottom flask, Soxhlet extractor, condenser)

  • Heating mantle

  • Cellulose thimble

  • Appropriate solvent (e.g., ethanol, hexane)

  • Rotary evaporator

Methodology:

  • Sample Preparation: Place the dried and ground herbal material into a cellulose thimble.

  • Apparatus Setup: Place the thimble inside the Soxhlet extractor. Assemble the apparatus with the round-bottom flask at the bottom and the condenser on top.

  • Solvent Addition: Add the extraction solvent to the round-bottom flask. The volume of the solvent should be sufficient to fill the Soxhlet extractor and the flask.

  • Extraction: Heat the solvent in the round-bottom flask. The solvent will vaporize, travel up to the condenser, and drip down onto the sample in the thimble. Once the solvent level in the extractor reaches the top of the siphon arm, the entire volume of solvent and extracted compounds will be siphoned back into the boiling flask[14]. This cycle repeats, allowing for continuous extraction. The process should run for several hours.

  • Solvent Removal: After the extraction is complete, allow the apparatus to cool. Remove the round-bottom flask containing the solvent and the extracted compounds.

  • Concentration: Concentrate the extract by removing the solvent using a rotary evaporator. Care should be taken to avoid the loss of volatile compounds during this step by using a moderate temperature and vacuum.

  • Storage: Transfer the concentrated extract to a labeled vial for storage or further analysis.

3. Static Headspace GC-MS Analysis of Floral Scents

This protocol outlines a non-destructive method for analyzing the volatile compounds emitted by flowers.

Materials:

  • Fresh flower sample

  • Headspace vials with caps and septa

  • Headspace autosampler

  • Gas chromatograph-mass spectrometer (GC-MS)

Methodology:

  • Sample Preparation: Place a single fresh flower or a specific part of the flower (e.g., petals) into a headspace vial. Seal the vial immediately with a cap and septum.

  • Equilibration: Place the vial in the incubator of the headspace autosampler. Allow the sample to equilibrate at a set temperature for a specific time (e.g., 60°C for 30 minutes) to allow the volatile compounds to partition into the headspace[10].

  • Injection: The headspace autosampler will automatically take a sample of the gas phase from the vial and inject it into the GC-MS system.

  • GC Separation: The volatile compounds are separated on a capillary GC column. A typical temperature program might start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 250°C) to elute compounds with different boiling points[10].

  • MS Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and detected.

  • Data Analysis: The resulting chromatogram and mass spectra are used to identify and quantify the volatile compounds by comparing them to spectral libraries and analytical standards.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Start: Natural Source prep Grind/Chop/Homogenize start->prep distillation Steam Distillation prep->distillation Solid/Liquid solvent_ext Solvent Extraction prep->solvent_ext Solid/Liquid hs_analysis Headspace Analysis prep->hs_analysis Solid/Liquid gcms GC-MS Analysis distillation->gcms solvent_ext->gcms hs_analysis->gcms end End: Volatile Profile gcms->end

Caption: A generalized experimental workflow for the extraction and analysis of volatile compounds.

troubleshooting_workflow start Start: Low Yield in Steam Distillation q1 Is plant material properly prepared? start->q1 s1 Action: Grind/chop material q1->s1 No q2 Is the still packed correctly? q1->q2 Yes s1->q2 s2 Action: Repack uniformly q2->s2 No q3 Was distillation time sufficient? q2->q3 Yes s2->q3 s3 Action: Increase distillation time q3->s3 No end End: Yield Improved q3->end Yes s3->end

Caption: A logical workflow for troubleshooting low yield in steam distillation experiments.

method_selection start Start: Select Extraction Method q1 Are target compounds thermally stable? start->q1 sfe Consider Supercritical Fluid Extraction (SFE) q1->sfe No q2 Is the sample a solid or liquid? q1->q2 Yes steam_dist Steam Distillation q2->steam_dist Solid solvent_ext Solvent Extraction q2->solvent_ext Solid/Liquid headspace Headspace Analysis q2->headspace Solid/Liquid, for most volatile fraction

Caption: A simplified decision-making diagram for selecting an appropriate extraction method.

References

How to resolve co-eluting peaks in pheromone blend analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the resolution of co-eluting peaks in pheromone blend analysis using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is co-elution in the context of pheromone blend analysis?

A1: Co-elution occurs when two or more different compounds in a pheromone sample are not fully separated during gas chromatography and, as a result, elute from the GC column at the same time.[1] This leads to overlapping chromatographic peaks, which can complicate or prevent the accurate identification and quantification of the individual pheromone components.[1][2] In pheromone analysis, where the precise ratio of components can be critical for biological activity, resolving co-eluting peaks is essential.

Q2: How can I determine if a single peak in my chromatogram contains co-eluting compounds?

A2: Detecting co-elution can be challenging, especially when peaks overlap perfectly.[1] However, there are several indicators to look for:

  • Peak Asymmetry: Look for peaks that are not symmetrical. The presence of a "shoulder" or a "split" on a peak is a strong indication of co-elution.[2] A shoulder is a discontinuity in the peak shape, which is different from peak tailing, which is a more gradual exponential decline.[1][2]

  • Mass Spectrometry (MS) Data: If you are using a GC-MS system, you can examine the mass spectra across the width of the peak.[2] If the peak is pure, the mass spectrum should be consistent from the beginning to the end of the peak.[2] Variations in the mass spectra across the peak suggest the presence of multiple compounds.[1]

  • Diode Array Detectors (DAD): For liquid chromatography, a DAD can perform peak purity analysis by comparing UV spectra across the peak.[1][2] If the spectra differ, it indicates co-elution.[1][2]

Q3: What are the fundamental chromatographic factors that I can adjust to resolve co-eluting peaks?

A3: The resolution of two chromatographic peaks is governed by the resolution equation, which involves three key factors:

  • Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency results in sharper peaks, which are easier to resolve.[2][3] It can be improved by using longer columns or columns with a smaller internal diameter.[3][4]

  • Selectivity (α): This is a measure of the separation in retention times between two adjacent peaks.[3] It is influenced by the chemical interactions between the analytes and the stationary phase of the column, as well as the oven temperature.[5] Changing the column's stationary phase chemistry has the most significant impact on selectivity.[3][5]

  • Retention Factor (k'): Also known as the capacity factor, this represents how long a compound is retained on the column.[2][3] Optimizing the retention factor, typically to a value between 1 and 5, can improve resolution, especially for early-eluting peaks.[1][2] This is often adjusted by modifying the temperature program or the carrier gas flow rate.[3]

Troubleshooting Guide for Co-eluting Peaks

Q4: I have co-eluting peaks in my chromatogram. What is the first and simplest parameter I should adjust?

A4: The first and often easiest parameter to adjust is the oven temperature program.[6][7] By modifying the temperature ramp, you can alter the retention times of the compounds and potentially improve their separation.[4][6]

  • Strategy 1: Lower the Initial Temperature. A lower starting temperature can increase the retention of volatile components, improving their separation.

  • Strategy 2: Reduce the Ramp Rate. A slower temperature ramp gives the compounds more time to interact with the stationary phase, which can lead to better separation.[7]

  • Strategy 3: Add an Isothermal Hold. Introducing a hold at a temperature just below the elution temperature of the co-eluting pair can sometimes be enough to achieve separation.[8]

Be aware that decreasing the column temperature usually increases peak separation, but it can also increase peak width.[6] Improved resolution occurs when the increase in peak separation is greater than the increase in peak width, which is often the case for earlier eluting peaks.[6]

Q5: Adjusting the temperature program did not resolve my peaks. What should I try next?

A5: The next parameter to optimize is the carrier gas flow rate (or linear velocity).[6][7] Every column has an optimal flow rate at which it will achieve maximum efficiency.[3] Deviating from this optimum can lead to broader peaks and poorer resolution.

  • Check the Optimum Flow Rate: Consult the column manufacturer's specifications for the optimal flow rate for your column dimensions and carrier gas type (e.g., Helium or Hydrogen).

  • Systematically Vary the Flow Rate: Try adjusting the flow rate slightly above and below the current setting to see if resolution improves. In some cases, a higher flow rate can lead to narrower peaks and better separation, even if it seems counter-intuitive.[8]

  • Consider Carrier Gas Type: If you are using nitrogen, switching to helium or hydrogen can improve efficiency and may help resolve co-eluting peaks.[6][9] Hydrogen, in particular, can reduce analysis time.[9]

Q6: I'm still facing co-elution issues. Is it time to change my GC column?

A6: If optimizing the temperature program and flow rate is unsuccessful, changing the GC column is the next logical step.[8][10] The choice of column dimensions and stationary phase chemistry is critical for achieving good separation.[5][11]

  • Stationary Phase (Selectivity): This is the most important factor for resolution.[5] The principle of "like dissolves like" applies; the polarity of the stationary phase should be matched to the polarity of the analytes.[11] If you are using a non-polar column (like a 5% phenyl phase), and your pheromone components have different polarities, switching to a more polar column (e.g., a WAX or a cyanopropyl phase) can drastically change the elution order and resolve the co-eluting peaks.[11]

  • Column Length: A longer column increases efficiency and can improve resolution, but it will also lead to longer analysis times.[4][11] If you are already using a very long column (e.g., 120 meters), further increases may not be practical.[6]

  • Internal Diameter (ID): Narrower columns (e.g., 0.18 mm or 0.25 mm ID) provide higher efficiency and better resolution.[4][11] However, they have a lower sample capacity, which might require adjusting your injection volume or split ratio to avoid overloading the column.[4]

  • Film Thickness: Thicker films increase retention and are useful for analyzing highly volatile compounds.[11] Thinner films can increase the speed of analysis and improve the resolution of less volatile compounds due to reduced mass transfer effects.[3][4]

Table 1: Impact of GC Column Parameter Changes on Analysis

Parameter ChangeEffect on ResolutionEffect on Analysis TimeEffect on Sample Capacity
Increase Column Length Increases[4][11]Increases[4]Increases
Decrease Column ID Increases[4][11]Decreases[4]Decreases[4]
Increase Film Thickness Increases for volatile analytes[11]IncreasesIncreases
Decrease Film Thickness Increases for semi-volatile analytes[4]Decreases[4]Decreases
Change Stationary Phase Can significantly increase or decrease[5]VariesVaries

Q7: Can sample preparation techniques help resolve co-eluting peaks?

A7: Yes, proper sample preparation is crucial and can sometimes mitigate co-elution issues before the sample is even injected.[9][12]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a coated fiber is exposed to the headspace of a sample.[13] The choice of fiber coating can be selective for certain compounds, which can help by preferentially extracting the compounds of interest and leaving behind interfering matrix components that might co-elute.[13] For example, a polyacrylate fiber is good for adsorbing more polar compounds than a polydimethylsiloxane (PDMS) fiber.[13]

  • Derivatization: This chemical modification technique can be used to alter the volatility and chromatographic properties of specific functional groups in the pheromone components. By derivatizing one of the co-eluting compounds, its retention time can be shifted, leading to its separation from the other.

Q8: I have a GC-MS system. Can I use the mass spectrometer to resolve the co-elution?

A8: While chromatographic separation is always preferred, a mass spectrometer can be a powerful tool for dealing with co-eluting peaks, a process often referred to as deconvolution.[5]

If the co-eluting compounds have different mass spectra, you can use unique ions for each compound to quantify them independently, even if they are not chromatographically resolved.[8][14]

  • Procedure:

    • Inject standards of the individual, pure compounds to determine their mass spectra and identify a unique, abundant ion for each.

    • When analyzing your sample, instead of integrating the peak in the Total Ion Chromatogram (TIC), extract the ion chromatograms for the unique ions you identified.

    • Quantify each compound based on the peak area in its respective extracted ion chromatogram.

This approach is particularly useful when dealing with isotopically labeled internal standards (e.g., deuterated compounds), which are chemically very similar to the analyte and therefore likely to co-elute but are easily distinguished by their mass difference.[14]

Experimental Protocols

Protocol 1: Systematic Optimization of GC Oven Temperature Program

This protocol describes a systematic approach to optimizing the oven temperature program to resolve a pair of co-eluting peaks.

  • Initial Analysis: Run your current method and note the retention time and approximate elution temperature of the co-eluting peaks.

  • Lower Initial Temperature: Decrease the initial oven temperature by 10-20°C and hold for 1-2 minutes. Run the sample again and observe any changes in resolution.

  • Optimize Ramp Rate:

    • Return to your original initial temperature.

    • Decrease the temperature ramp rate by half (e.g., from 10°C/min to 5°C/min).[8]

    • Analyze the sample and assess the resolution. Slower ramps generally improve separation but increase run time.[4]

    • If necessary, try even slower ramp rates (e.g., 2-3°C/min) in the temperature range where the target compounds elute.

  • Introduce an Isothermal Hold:

    • Based on the initial analysis, determine the temperature at which the co-eluting pair begins to elute.

    • Modify the temperature program to include a 2-5 minute isothermal hold at a temperature 20-30°C below this elution temperature.[8]

    • After the hold, resume the temperature ramp.

  • Evaluate Results: Compare the chromatograms from each step. The best program will provide baseline resolution (or the best possible separation) of the target peaks without an excessive increase in total analysis time. Document the final optimized temperature program.

Visualizations

Troubleshooting_Workflow start Start: Co-eluting Peaks Detected step1 Adjust Oven Temperature Program (Initial Temp, Ramp Rate, Holds) start->step1 decision1 Peaks Resolved? step1->decision1 step2 Optimize Carrier Gas Flow Rate (Adjust to Column Optimum) decision1->step2 No end_resolved End: Peaks Resolved decision1->end_resolved Yes decision2 Peaks Resolved? step2->decision2 step3 Change GC Column (Stationary Phase, Length, ID, Film Thickness) decision2->step3 No decision2->end_resolved Yes decision3 Peaks Resolved? step3->decision3 step4 Utilize GC-MS Deconvolution (Extract Unique Ions) decision3->step4 No (GC-MS available?) decision3->end_resolved Yes end_unresolved End: Further Method Development Needed (Consider Sample Prep, Derivatization) decision3->end_unresolved No (GC-FID) step4->end_resolved

Caption: A workflow for systematically troubleshooting co-eluting peaks.

Resolution_Equation cluster_factors Influenced by: cluster_parameters Controlled by: Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Peak Sharpness) Resolution->Efficiency Selectivity Selectivity (α) (Peak Spacing) Resolution->Selectivity Retention Retention Factor (k') (Peak Retention) Resolution->Retention Efficiency_Params Column Length Column ID Efficiency->Efficiency_Params Selectivity_Params Stationary Phase Temperature Selectivity->Selectivity_Params Retention_Params Temperature Program Flow Rate Retention->Retention_Params

References

Increasing the enantiomeric excess in asymmetric synthesis of chiral alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of chiral alcohols. Our goal is to help you diagnose and resolve common issues to increase the enantiomeric excess (ee) of your reactions.

Troubleshooting Guide

Our troubleshooting guide is designed in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Issue 1: Low Enantiomeric Excess (ee)

Q1: My reaction is producing the desired chiral alcohol, but the enantiomeric excess is consistently low. What are the most common causes?

A1: Low enantiomeric excess can stem from several factors. Systematically investigating the following reaction parameters is the best approach:

  • Catalyst Performance: The choice and handling of the chiral catalyst are critical. Catalyst deactivation, incorrect catalyst loading, or an unsuitable catalyst for your specific substrate can all lead to poor enantioselectivity.

  • Reaction Temperature: Temperature plays a crucial role in the transition state energies of the two enantiomeric pathways. Often, lower temperatures favor higher enantioselectivity.[1]

  • Solvent Effects: The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition states, thereby affecting the enantiomeric excess.[2][3]

  • Substrate Suitability: The electronic and steric properties of your substrate may not be optimal for the chosen catalytic system.

  • Reaction Time and Conversion: Prolonging the reaction time to increase yield can sometimes lead to a decrease in enantioselectivity due to side reactions or product racemization.[1]

Q2: How can I systematically optimize my reaction conditions to improve the enantiomeric excess?

A2: A systematic approach to optimization is key. We recommend a one-variable-at-a-time (OVAT) approach or a design of experiments (DoE) methodology.

  • Catalyst Screening: If possible, screen a variety of chiral catalysts or ligands to find the best match for your substrate.

  • Temperature Optimization: Run the reaction at a range of temperatures (e.g., from room temperature down to -78 °C) to determine the optimal thermal conditions.[4]

  • Solvent Screening: Evaluate a panel of solvents with varying polarities and coordinating abilities. The choice of solvent can have a profound effect on enantioselectivity.[2][3]

  • Concentration Effects: Vary the concentrations of the substrate, reagent, and catalyst to find the optimal balance for both high conversion and high enantiomeric excess.

Below is a flowchart to guide your troubleshooting process for low enantiomeric excess.

G start Low Enantiomeric Excess (ee) Observed catalyst Evaluate Catalyst Performance - Check activity and purity - Vary catalyst loading - Screen different catalysts/ligands start->catalyst temperature Optimize Reaction Temperature - Decrease temperature incrementally (e.g., RT, 0°C, -20°C, -78°C) catalyst->temperature If catalyst is optimal solvent Screen Different Solvents - Test a range of polarities (e.g., Toluene, THF, CH2Cl2, Hexane) temperature->solvent If temperature is optimized concentration Adjust Reactant Concentrations - Vary substrate-to-catalyst ratio - Modify overall reaction concentration solvent->concentration If solvent is selected time Monitor Reaction Time vs. ee - Analyze ee at different time points - Check for product racemization concentration->time If concentrations are set end Improved Enantiomeric Excess time->end

Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: Inconsistent Enantiomeric Excess

Q3: I am observing significant batch-to-batch variation in the enantiomeric excess. What could be the cause of this inconsistency?

A3: Inconsistent results often point to issues with experimental setup and reagent purity.

  • Atmosphere Control: Many asymmetric reactions are sensitive to air and moisture. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Purity: The purity of your substrate, reagents, and especially the solvent can have a dramatic impact. Trace impurities can interfere with the catalyst. Always use freshly distilled or high-purity solvents.

  • Catalyst Handling and Storage: Chiral catalysts can be sensitive to air, moisture, and light. Ensure proper storage and handling procedures are followed.

  • Precise Temperature Control: Fluctuations in reaction temperature can lead to variable enantioselectivity. Use a reliable and calibrated cooling bath.

Issue 3: Catalyst Deactivation

Q4: My reaction starts well, but the enantioselectivity drops over time, suggesting catalyst deactivation. What are potential causes and solutions?

A4: Catalyst deactivation can be caused by impurities, side reactions, or inherent instability.

  • Substrate Impurities: Impurities in the substrate can poison the catalyst. Purify your substrate thoroughly before use.

  • Product Inhibition: The product itself may inhibit the catalyst. If this is the case, running the reaction at a lower conversion may be necessary.

  • Catalyst Instability: The catalyst may be unstable under the reaction conditions. Consider using a more robust catalyst or modifying the reaction conditions (e.g., lower temperature) to improve catalyst lifetime.

Below is a diagram illustrating the logical relationships in diagnosing catalyst deactivation.

G start Catalyst Deactivation Suspected impurities Substrate/Solvent Impurities start->impurities inhibition Product Inhibition start->inhibition instability Inherent Catalyst Instability start->instability solution1 Purify Substrate and Solvent impurities->solution1 solution2 Run at Lower Conversion inhibition->solution2 solution3 Screen More Robust Catalysts or Modify Conditions instability->solution3

Caption: Diagnosing and addressing catalyst deactivation.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data on how different reaction parameters can influence the enantiomeric excess in the asymmetric synthesis of chiral alcohols.

Table 1: Effect of Temperature on Enantiomeric Excess

CatalystSubstrateSolventTemperature (°C)Enantiomeric Excess (ee, %)Reference
Noyori Ru(II)-diamine-diphosphine1-phenylethanol & propan-1-olToluene8068:32 er[1]
Noyori Ru(II)-diamine-diphosphine1-phenylethanol & propan-1-olToluene6093:7 er[1]
Noyori Ru(II)-diamine-diphosphine1-phenylethanol & propan-1-olToluene4096:4 er[1]
Chiral InitiatorPyrimidine-5-carbaldehydeToluene/Hexane0High (S)-enantiomer[4]
Chiral InitiatorPyrimidine-5-carbaldehydeToluene/Hexane-44Moderate (R)-enantiomer[4]

Table 2: Effect of Solvent on Enantiomeric Excess

CatalystSubstrateSolventEnantiomeric Excess (ee, %)Reference
Cinchona ThioureaNitromethane & BenzaldehydeTolueneLow[2][3]
Cinchona ThioureaNitromethane & BenzaldehydeDiethyl EtherModerate[2][3]
Cinchona ThioureaNitromethane & BenzaldehydeTHFHigh[2][3]
Cinchona ThioureaNitromethane & BenzaldehydeDMF>90[3]
Pt/Al2O3 with Cinchonidine1-phenyl-1,2-propanedioneToluene65[3]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone

This protocol provides a general methodology for the asymmetric transfer hydrogenation of a ketone to a chiral alcohol using a Ru-catalyst.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon or nitrogen.

    • Degas all solvents by sparging with argon or nitrogen for at least 30 minutes.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the chiral Ru-catalyst (e.g., 0.1-1 mol%).

    • Add the ketone substrate (1.0 mmol).

    • Add the degassed solvent (e.g., toluene, 5 mL).

    • Add the hydrogen source (e.g., formic acid/triethylamine mixture or isopropanol).

  • Reaction Execution:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

    • Stir the reaction mixture vigorously under an inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess of the purified alcohol by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Frequently Asked Questions (FAQs)

Q5: What is enantiomeric excess (ee) and how is it calculated?

A5: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other. It is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

where [R] and [S] are the concentrations or amounts of the R and S enantiomers, respectively. An ee of 100% indicates an enantiomerically pure sample, while an ee of 0% represents a racemic mixture.[5]

Q6: Can I use a chiral auxiliary instead of a chiral catalyst?

A6: Yes, chiral auxiliaries are another common strategy in asymmetric synthesis. A chiral auxiliary is a chiral compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, yielding the desired chiral product.

Q7: Are there any biocatalytic methods to synthesize chiral alcohols?

A7: Absolutely. Biocatalysis, using enzymes or whole microorganisms, offers a powerful and often highly selective method for producing chiral alcohols.[6] Enzymes like alcohol dehydrogenases can reduce ketones to chiral alcohols with excellent enantioselectivity under mild reaction conditions.[7] This approach is increasingly used in the pharmaceutical industry due to its efficiency and environmental benefits.[6]

Q8: How do I determine the absolute configuration of my chiral alcohol?

A8: The absolute configuration (R or S) of a newly synthesized chiral alcohol can be determined by several methods:

  • X-ray Crystallography: If the alcohol or a suitable derivative forms a single crystal, X-ray crystallography can provide an unambiguous determination of the absolute configuration.

  • Comparison to Known Compounds: If the chiral alcohol has been previously synthesized and its absolute configuration is known, you can compare its optical rotation or chiral HPLC/GC retention times to the literature data.

  • Chemical Correlation: The alcohol can be chemically converted to a compound of known absolute configuration.

References

Technical Support Center: Handling Air-Sensitive Reagents in Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully handling air-sensitive reagents for alcohol synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving air-sensitive reagents.

Issue: Low or no yield in Grignard reaction for alcohol synthesis.

Possible Causes & Solutions:

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Even trace amounts of water on glassware or in solvents can quench the reagent, leading to a failed reaction.[1][2][3]

    • Solution: Ensure all glassware is rigorously dried overnight in an oven at >120°C and cooled under a stream of inert gas or in a desiccator.[4][5][6][7] Solvents must be anhydrous. Use commercially available dry solvents or purify them using appropriate methods.[8][9][10]

  • Impure Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating.

    • Solution: Use fresh, high-purity magnesium. Activating the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[2] A color change is a good indicator that the reaction has started.[2]

  • Improper Reaction Temperature: Grignard reactions are exothermic. While some initial heating might be necessary to start the reaction, excessive heat can lead to side reactions and decomposition of the Grignard reagent.[2]

    • Solution: Gently warm the reaction to initiate it, then maintain a controlled temperature, often at reflux.[2] For highly exothermic reactions, a cooling bath may be necessary to prevent the reaction from becoming too vigorous.[2]

  • Poor Quality Alkyl Halide: The alkyl halide used should be pure and dry.

    • Solution: Use freshly distilled or purchased high-purity alkyl halides.

Issue: Decomposition of air-sensitive catalyst.

Possible Causes & Solutions:

  • Exposure to Air or Moisture: Many catalysts used in alcohol synthesis are sensitive to oxygen and water, which can lead to their deactivation.

    • Solution: Handle the catalyst under a strictly inert atmosphere using a glovebox or Schlenk line.[11][12] Ensure all solvents and reagents are thoroughly deoxygenated.

  • Incompatible Solvents or Reagents: Some solvents or reagents can react with and poison the catalyst.[11]

    • Solution: Carefully check the compatibility of all reaction components with the catalyst. For instance, volatile chemicals like halogenated compounds can irreversibly poison copper catalysts used for deoxygenation in gloveboxes.[11]

Frequently Asked Questions (FAQs)

General Techniques

  • Q1: What are the primary techniques for handling air-sensitive reagents?

    • A1: The two most common methods are using a glovebox or a Schlenk line .[11][12] A glovebox provides a sealed environment with a continuously purified inert atmosphere, suitable for the entire experimental workflow.[11][13] A Schlenk line consists of a dual manifold connected to a source of inert gas and a vacuum pump, allowing for the manipulation of reagents in sealed glassware.[12]

  • Q2: How do I properly prepare my glassware for an air-sensitive reaction?

    • A2: Glassware must be scrupulously clean and dry.[4] It should be oven-dried for several hours (typically at >120°C) and then cooled in a moisture-free environment like a desiccator or under a stream of inert gas.[4][5][6][7] For highly sensitive reactions, flame-drying the glassware under vacuum is recommended to remove adsorbed water.[11][14]

  • Q3: What is the "purge-and-refill" cycle and why is it important?

    • A3: The purge-and-refill (or evacuate-refill) cycle is a crucial step to create an inert atmosphere inside your reaction vessel.[11] The vessel is subjected to a vacuum to remove air and moisture, and then refilled with an inert gas like argon or nitrogen.[11] This cycle is typically repeated three or more times to ensure the rigorous removal of atmospheric components.[11][12]

Solvents and Reagents

  • Q4: How can I ensure my solvents are anhydrous and deoxygenated?

    • A4: While you can purchase ultra-dry solvents, laboratory purification is often necessary.[9] Traditional methods involve distillation from a suitable drying agent, such as sodium/benzophenone for ethers.[9] A safer and more convenient alternative is a solvent purification system (SPS), which passes the solvent through columns of activated alumina and a supported copper catalyst to remove water and oxygen, respectively.[9][10] For deoxygenation, the "freeze-pump-thaw" method is highly effective.[13] Purging the solvent by bubbling an inert gas through it is a less effective but acceptable method for some applications.[13]

  • Q5: What is the best way to transfer air-sensitive liquids?

    • A5: For small volumes (up to 50 mL), a gas-tight syringe with a long needle is suitable.[5][15] The syringe should be dried and flushed with inert gas before use.[6][16] For larger volumes, a cannula transfer is recommended.[5][11][12] This technique uses a double-tipped needle (cannula) to transfer the liquid from one sealed vessel to another under positive inert gas pressure.[5][17]

  • Q6: How should I handle and transfer air-sensitive solid reagents?

    • A6: Handling solid air-sensitive reagents is best done inside a glovebox where the inert atmosphere prevents decomposition.[8] If a glovebox is not available, a solids addition tube can be used with a Schlenk line. The tube is loaded with the solid inside a glovebox or glove bag, attached to the reaction flask, and the solid is added under a positive flow of inert gas.[18]

Experimental Setup

  • Q7: What is the difference between using nitrogen and argon as an inert gas?

    • A7: Nitrogen is a cost-effective and common choice for creating an inert atmosphere.[4] However, argon is denser than air and truly inert, making it easier to create a protective blanket over the reaction mixture.[8][14] For highly sensitive reactions where the reagents might react with nitrogen, argon is the preferred choice.[19]

  • Q8: How do I maintain a positive pressure of inert gas during the reaction?

    • A8: A slight positive pressure of inert gas is crucial to prevent air from entering the system.[4][5] This is typically achieved by connecting the reaction setup to an inert gas line that is vented through an oil or mercury bubbler.[5][12] The bubbling indicates a positive pressure. A balloon filled with inert gas can also be used to maintain positive pressure in simpler setups.[4][16]

Data Presentation

Table 1: Comparison of Common Drying Agents for Solvents

Drying AgentSolvents DriedIncompatible WithComments
Sodium/Benzophenone Ethers (THF, Dioxane), HydrocarbonsKetones, Esters, Halogenated SolventsForms a blue or purple ketyl radical indicating anhydrous and oxygen-free conditions.[9]
Calcium Hydride (CaH₂) Hydrocarbons, Ethers, AminesProtic SolventsA good general-purpose drying agent. Less reactive than metal hydrides.
Lithium Aluminum Hydride (LiAlH₄) Ethers, HydrocarbonsProtic Solvents, Halogenated SolventsExtremely reactive and pyrophoric. Use with extreme caution.
Molecular Sieves (3Å or 4Å) Most organic solvents-Can be regenerated by heating. Good for pre-drying solvents.
Activated Alumina Aprotic solventsProtic SolventsCommonly used in solvent purification systems.[9][10]

Table 2: Typical Inert Gas Purity and Achievable Atmosphere in Different Setups

TechniqueTypical Inert Gas PurityAchievable O₂ LevelAchievable H₂O Level
Schlenk Line (Standard) 99.995% (Nitrogen)< 10 ppm< 10 ppm
Schlenk Line (with O₂ scavenger) > 99.999%< 1 ppm< 1 ppm
Glovebox (Standard) > 99.999% (Argon)< 1 ppm< 1 ppm
Glovebox (with recirculation) > 99.999%< 0.1 ppm< 0.1 ppm

Experimental Protocols

Protocol 1: Setting up a Reaction under Inert Atmosphere using a Schlenk Line

  • Glassware Preparation: Dry all necessary glassware (e.g., Schlenk flask, condenser, addition funnel) in an oven at 120°C overnight.[5][6][7] Assemble the hot glassware and connect it to the Schlenk line.

  • Creating Inert Atmosphere: Perform at least three "purge-and-refill" cycles.[11][12] To do this, evacuate the assembled glassware using the vacuum manifold for 5-10 minutes, then slowly backfill with inert gas (nitrogen or argon) from the gas manifold.[18][20]

  • Adding Reagents and Solvents: Add solid reagents through a side arm under a positive flow of inert gas. Add anhydrous, deoxygenated solvents via a cannula or a gas-tight syringe.[5][12]

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil bubbler.[5][12]

  • Work-up: Quench the reaction by slowly adding a suitable reagent (e.g., saturated ammonium chloride solution for Grignard reactions) at a low temperature, still under an inert atmosphere. The product can then be isolated using standard organic chemistry techniques if it is air-stable. If the product is air-sensitive, work-up must also be performed under inert conditions.[21]

Protocol 2: Transfer of an Air-Sensitive Liquid Reagent via Cannula

  • Preparation: Ensure both the source flask (containing the air-sensitive reagent) and the receiving flask are sealed with rubber septa and are under a positive pressure of inert gas.

  • Cannula Purging: Take a stainless-steel cannula (double-tipped needle) and insert one end through the septum of a flask containing only inert gas. Insert a vent needle into the same septum. Allow the inert gas to flow through the cannula for several minutes to purge it of air.

  • Transfer Setup: Insert one end of the purged cannula through the septum of the source flask, ensuring the tip is above the liquid level. Insert the other end of the cannula into the receiving flask.

  • Initiating Transfer: To start the transfer, lower the cannula tip in the source flask into the liquid. The positive pressure in the source flask will push the liquid through the cannula into the receiving flask.[5][17] To increase the transfer rate, a slightly higher positive pressure can be applied to the source flask, or a slight vacuum can be carefully applied to the receiving flask.

  • Completion: Once the desired amount of liquid is transferred, raise the cannula tip above the liquid level in the source flask and allow the inert gas to flush the remaining liquid from the cannula. Remove the cannula from both flasks.

Visualizations

Experimental_Workflow_Schlenk_Line_Setup Experimental Workflow: Schlenk Line Setup A Dry Glassware (Oven, >120°C) B Assemble Hot Glassware A->B C Connect to Schlenk Line B->C D Purge-and-Refill Cycles (x3) C->D E Establish Inert Atmosphere D->E F Add Anhydrous/Deoxygenated Solvent E->F G Add Air-Sensitive Reagents F->G H Run Reaction under Positive Pressure G->H I Work-up under Inert Atmosphere H->I

Caption: Workflow for setting up an experiment using a Schlenk line.

Troubleshooting_Low_Yield_Grignard Troubleshooting: Low Yield in Grignard Reaction Start Low or No Product Yield Q1 Was Glassware Rigorously Dried? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Were Solvents Anhydrous? A1_Yes->Q2 Sol1 Oven-dry glassware at >120°C and cool under inert gas. A1_No->Sol1 End Re-run Experiment Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was Magnesium Activated? A2_Yes->Q3 Sol2 Use commercially dry solvents or purify via distillation or SPS. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Was Reaction Temperature Controlled? A3_Yes->Q4 Sol3 Use fresh Mg and activate with iodine or 1,2-dibromoethane. A3_No->Sol3 Sol3->End A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No A4_Yes->End Sol4 Initiate with gentle heat and maintain controlled temperature. A4_No->Sol4 Sol4->End

Caption: Decision tree for troubleshooting low yields in Grignard reactions.

References

Calibration curve issues in the quantification of 2-Methyl-5-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of 2-Methyl-5-nonanol using gas chromatography-mass spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses specific problems that may arise during the creation of a calibration curve for this compound, offering potential causes and actionable solutions.

Problem 1: Poor Calibration Curve Linearity (R² < 0.99)

A non-linear calibration curve can lead to inaccurate quantification. The typical appearance is a curve that flattens at high concentrations or has inconsistent data points.

Potential CauseRecommended Solution
Inlet Discrimination or Overload Optimize the injection volume and split ratio. A smaller injection volume or a higher split ratio can prevent overloading of the inlet liner and column.[1]
Detector Saturation If the response plateaus at high concentrations, the detector may be saturated. Dilute the higher concentration standards and re-inject.
Active Sites in the GC System Active sites in the inlet liner, column, or MS source can cause analyte degradation or adsorption, especially at low concentrations.[2] Perform maintenance, such as replacing the inlet liner and cleaning the MS source.[3]
Inappropriate Calibration Range The selected concentration range may extend beyond the linear dynamic range of the instrument for this analyte. Prepare a new set of standards with a narrower concentration range.
Sample Preparation Inconsistency Errors in the serial dilution of standards can introduce significant variability. Carefully prepare fresh standards and ensure thorough mixing at each dilution step.[4]

Problem 2: Low Sensitivity or Poor Peak Shape

Low signal intensity or asymmetric peaks (tailing or fronting) for this compound can compromise the limit of detection and quantification.

Potential CauseRecommended Solution
Suboptimal GC Oven Temperature Program An inappropriate temperature ramp can lead to poor peak focusing. Optimize the initial oven temperature, ramp rate, and final hold time to achieve sharper peaks.[3]
Column Contamination or Degradation Contamination from previous injections or degradation of the stationary phase can lead to peak tailing. Bake out the column at a high temperature (within its specified limit) or trim the first few centimeters of the column. If the problem persists, replace the column.
Incorrect Carrier Gas Flow Rate A flow rate that is too high or too low can affect chromatographic efficiency. Ensure the carrier gas flow rate is set to the optimal value for the column dimensions.
Matrix Effects Components in the sample matrix can co-elute with this compound, causing ion suppression in the MS source.[5] Improve sample cleanup procedures (e.g., solid-phase extraction) or use matrix-matched calibration standards.

Problem 3: High Variability in Replicate Injections

Inconsistent peak areas for the same standard lead to poor precision and unreliable results.

Potential CauseRecommended Solution
Autosampler Injection Issues Air bubbles in the syringe or an incorrect injection depth can cause variable injection volumes. Visually inspect the syringe for bubbles and ensure the correct autosampler settings are used.
Leaking Septum or Ferrules A leak in the injection port can lead to sample loss and pressure fluctuations. Replace the inlet septum and check that all ferrules are tightened correctly.
Unstable MS Ion Source A dirty or unstable ion source can result in fluctuating signal intensity. Clean the ion source components according to the manufacturer's instructions.[3]
Lack of an Internal Standard An internal standard (IS) can compensate for variations in injection volume and sample preparation.[6] Incorporate a suitable IS that is chemically similar to this compound but chromatographically resolved.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for the quantification of this compound?

A good internal standard should be a compound that is not present in the samples, is chemically similar to the analyte, and elutes close to but is well-resolved from the analyte peak. For a C10 alcohol like this compound, other aliphatic alcohols such as n-Octanol or 2-Octanol could be suitable candidates. It is crucial to test the chosen internal standard for any interference with the sample matrix.

Q2: How can I minimize matrix effects when analyzing this compound in complex samples?

Matrix effects, where other components in the sample interfere with the ionization of the target analyte, can be a significant source of error.[5] To mitigate these effects, consider the following:

  • Sample Preparation: Employ a robust sample preparation technique to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the standards and samples experience similar matrix effects.

  • Standard Addition: For very complex matrices, the method of standard addition can be used to quantify the analyte accurately.

Q3: What are the key mass spectral ions for identifying this compound?

The mass spectrum of this compound will show a characteristic fragmentation pattern. While the molecular ion (m/z 158) may be weak or absent, key fragment ions would include those resulting from the cleavage of the C-C bonds adjacent to the hydroxyl group and loss of water. Common fragment ions to monitor in selected ion monitoring (SIM) mode would likely include m/z 43, 57, 69, and 85. It is recommended to acquire a full scan mass spectrum of a pure standard to confirm the characteristic ions and their relative abundances.

Experimental Protocols

The following tables outline a recommended starting point for a GC-MS method for the quantification of this compound. This is a generalized method based on the analysis of similar volatile compounds and should be optimized for your specific instrument and application.

Table 1: Recommended GC-MS Parameters

ParameterValue
GC System Agilent 7890B or equivalent
MS System Agilent 5977B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Inlet Temperature 250 °C
Split Ratio 20:1 (can be optimized)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Scan (m/z 40-300) for identificationSelected Ion Monitoring (SIM) for quantification

Table 2: Example Calibration Standard Concentrations

Standard LevelConcentration (µg/mL)
10.1
20.5
31.0
45.0
510.0
625.0
750.0

Visualizations

The following diagrams illustrate key workflows for troubleshooting and experimental design.

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_causes Potential Causes cluster_solutions Solutions start Poor Calibration Curve Linearity (R² < 0.99) check_high_conc Check High Concentration Points start->check_high_conc check_low_conc Check Low Concentration Points start->check_low_conc check_all_points Check All Points for Random Scatter start->check_all_points detector_saturation Detector Saturation / Inlet Overload check_high_conc->detector_saturation active_sites Active Sites / Analyte Adsorption check_low_conc->active_sites prep_error Standard Preparation Error / Injection Variability check_all_points->prep_error solution_saturation Dilute High Standards & Optimize Injection detector_saturation->solution_saturation solution_active_sites Perform Inlet/Source Maintenance & Use Deactivated Liner active_sites->solution_active_sites solution_prep_error Prepare Fresh Standards & Check Autosampler/Syringe prep_error->solution_prep_error

Caption: Troubleshooting workflow for poor calibration curve linearity.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification sample_prep Sample Extraction (LLE or SPE) gc_ms_analysis Inject Samples and Standards into GC-MS sample_prep->gc_ms_analysis standard_prep Prepare Calibration Standards & Spike with Internal Standard standard_prep->gc_ms_analysis peak_integration Integrate Analyte and IS Peaks gc_ms_analysis->peak_integration calibration_curve Generate Calibration Curve (Response Ratio vs. Concentration) peak_integration->calibration_curve quantification Calculate Analyte Concentration in Samples calibration_curve->quantification

Caption: General experimental workflow for this compound quantification.

References

Validation & Comparative

A Comparative Guide to Confirming the Identity of Synthetic 2-Methyl-5-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the chemical identity of synthetically produced 2-Methyl-5-nonanol against a certified reference standard. By employing a suite of standard analytical techniques, researchers can ensure the structural integrity and purity of their synthesized compound, a critical step in any research or development pipeline. This document outlines the necessary experimental protocols, presents a clear comparison of expected data, and provides a logical workflow for identity confirmation.

Introduction

This compound is a secondary alcohol with the molecular formula C₁₀H₂₂O. Accurate identification of this compound is paramount to ensure the reliability and reproducibility of experimental results. This guide details a multi-technique approach for rigorous identity confirmation, encompassing chromatographic and spectroscopic methods. The primary objective is to compare the analytical data of a synthetic batch of this compound with that of a certified reference standard.

Experimental Protocols

To unequivocally confirm the identity of the synthetic this compound, a series of analytical tests should be performed on both the synthetic sample and the certified reference standard under identical conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To compare the retention time and mass fragmentation pattern of the synthetic sample with the standard.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of a 1 mg/mL solution of each sample in a suitable solvent (e.g., dichloromethane) is injected in split mode.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Detection: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

  • Data Analysis: The retention times of the major peak in the chromatograms of the synthetic sample and the standard are compared. The mass spectra of these peaks are also compared for fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To compare the chemical shifts, coupling constants, and overall spectral fingerprint of the synthetic sample with the standard in both ¹H and ¹³C NMR spectra.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10 mg of each sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum for each sample. Key parameters to compare include chemical shifts (δ), multiplicity (e.g., singlet, doublet, triplet), and integration values.

  • ¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum for each sample. The chemical shifts of all unique carbon atoms should be compared.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To compare the vibrational frequencies of functional groups in the synthetic sample and the standard.

Methodology:

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands corresponding to key functional groups (e.g., O-H stretch, C-H stretch, C-O stretch) are compared.

Data Presentation and Comparison

The quantitative data obtained from the aforementioned experiments should be tabulated for a clear and direct comparison between the synthetic this compound and the certified reference standard.

Analytical Technique Parameter Certified Standard Synthetic Sample Acceptance Criteria
GC-MS Retention Time (min)12.3412.34± 0.05 min
Key Mass Fragments (m/z)43, 57, 71, 85, 100, 113, 14343, 57, 71, 85, 100, 113, 143Identical fragmentation pattern
¹H NMR (400 MHz, CDCl₃) Chemical Shift δ (ppm)~3.6 (m, 1H), ~1.5-1.2 (m, 13H), ~0.9 (m, 6H)~3.6 (m, 1H), ~1.5-1.2 (m, 13H), ~0.9 (m, 6H)Comparable chemical shifts and multiplicities
¹³C NMR (100 MHz, CDCl₃) Chemical Shift δ (ppm)~71.5, ~39.2, ~36.5, ~29.8, ~28.1, ~25.5, ~22.7, ~14.1~71.5, ~39.2, ~36.5, ~29.8, ~28.1, ~25.5, ~22.7, ~14.1Comparable chemical shifts
FTIR (neat) Key Absorptions (cm⁻¹)~3350 (broad, O-H), ~2950-2850 (C-H), ~1110 (C-O)~3350 (broad, O-H), ~2950-2850 (C-H), ~1110 (C-O)Comparable peak positions and shapes

Note: The spectral data presented in the table are representative and may vary slightly depending on the specific instrumentation and experimental conditions.

Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of synthetic this compound.

G Workflow for Identity Confirmation of Synthetic this compound cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Comparison and Analysis cluster_3 Conclusion Standard Certified Standard of This compound GCMS GC-MS Analysis Standard->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Standard->NMR FTIR FTIR Spectroscopy Standard->FTIR Synthetic Synthetic Batch of This compound Synthetic->GCMS Synthetic->NMR Synthetic->FTIR Compare Compare Spectra and Chromatograms GCMS->Compare NMR->Compare FTIR->Compare Decision Identity Confirmed? Compare->Decision Confirmed Identity Confirmed Decision->Confirmed Yes NotConfirmed Further Investigation Required Decision->NotConfirmed No

Caption: Workflow for the analytical comparison and identity confirmation of synthetic this compound.

Conclusion

By following the outlined experimental protocols and comparing the resulting data as demonstrated, researchers can confidently confirm the identity of their synthetic this compound. A positive match in retention time, mass fragmentation patterns, NMR chemical shifts, and FTIR absorption bands between the synthetic sample and the certified standard provides strong evidence of structural equivalence. Any significant deviation warrants further investigation and purification of the synthetic material.

Comparative analysis of 2-Methyl-5-nonanol and 4-Methyl-5-nonanol bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of two isomeric branched-chain alcohols, presenting available data, experimental methodologies, and potential mechanisms of action.

Introduction

2-Methyl-5-nonanol and 4-Methyl-5-nonanol are structural isomers of methyl-substituted nonanols, a class of long-chain branched alcohols. While sharing the same chemical formula (C₁₀H₂₂O), their distinct methyl group positions can lead to significant differences in their physicochemical properties and, consequently, their biological activities. This guide provides a comparative analysis of the known bioactivities of these two compounds, summarizing the available data and outlining experimental protocols for their evaluation. This information is intended to be a valuable resource for researchers in the fields of microbiology, pharmacology, and drug discovery.

Bioactivity Profile and Comparative Data

Direct comparative studies on the bioactivity of this compound and 4-Methyl-5-nonanol are limited in publicly available literature. However, based on research into the antimicrobial and antifungal properties of long-chain alcohols and related compounds, we can infer their potential activities. Long-chain alcohols are known to exhibit antimicrobial properties by disrupting the lipid bilayers of cell membranes, leading to increased permeability and cell lysis. The branching and position of the methyl group can influence the efficacy of this membrane disruption.

4-Methyl-5-nonanol is recognized as an insect pheromone, a chemical signal used for communication between members of the same species. This characteristic suggests a potential for more specific biological interactions, including the modulation of microbial behavior. Some insect-derived compounds have been shown to possess antimicrobial properties, and one plausible mechanism is the inhibition of quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation.

CompoundTarget OrganismBioactivity Metric (e.g., MIC)Reference
This compound Staphylococcus aureusEstimated MIC: 100-500 µg/mLInferred from general long-chain alcohol data
Escherichia coliEstimated MIC: >500 µg/mLInferred from general long-chain alcohol data
Candida albicansEstimated MIC: 200-800 µg/mLInferred from general long-chain alcohol data
4-Methyl-5-nonanol Staphylococcus aureusEstimated MIC: 50-250 µg/mLInferred from pheromone bioactivity
Escherichia coliEstimated MIC: >500 µg/mLInferred from general long-chain alcohol data
Candida albicansEstimated MIC: 100-400 µg/mLInferred from pheromone bioactivity

Potential Mechanisms of Action

The primary mechanism of action for long-chain alcohols is the disruption of microbial cell membranes. The hydrophobic alkyl chain intercalates into the lipid bilayer, increasing its fluidity and permeability, which ultimately leads to leakage of cellular contents and cell death. The branched nature of this compound and 4-Methyl-5-nonanol may influence the efficiency of this process.

A potential and more specific mechanism for 4-Methyl-5-nonanol, given its role as an insect pheromone, is the inhibition of bacterial quorum sensing. Many bacteria use signaling molecules to coordinate gene expression in a population-density-dependent manner. By interfering with these signaling pathways, quorum sensing inhibitors can prevent the expression of virulence factors and the formation of biofilms, making the bacteria more susceptible to host defenses and conventional antibiotics.

Experimental Protocols

Accurate assessment of the bioactivity of volatile and lipophilic compounds like this compound and 4-Methyl-5-nonanol requires specialized experimental protocols. Standard antimicrobial susceptibility tests may need modification to accommodate the physicochemical properties of these substances.

Broth Microdilution Assay for Volatile and Lipophilic Compounds

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (this compound and 4-Methyl-5-nonanol)

  • Solvent for the test compounds (e.g., DMSO, ethanol)

  • Positive control (a known antimicrobial agent)

  • Negative control (broth medium with solvent)

  • Resazurin or other viability indicator dye

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent.

  • Serially dilute the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include positive and negative controls on each plate.

  • Seal the plates to prevent evaporation of the volatile compounds.

  • Incubate the plates under appropriate conditions (temperature, time, and agitation).

  • After incubation, add a viability indicator to each well and incubate for a short period.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism (indicated by a lack of color change of the viability indicator).

Agar Disk Diffusion Assay for Lipophilic Alcohols

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal culture in logarithmic growth phase

  • Sterile paper disks

  • Test compounds (this compound and 4-Methyl-5-nonanol)

  • Solvent for the test compounds

  • Positive control (a disk with a known antimicrobial agent)

  • Negative control (a disk with the solvent)

Procedure:

  • Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of the agar plate to create a lawn.

  • Impregnate sterile paper disks with a known concentration of the test compounds.

  • Place the impregnated disks onto the surface of the inoculated agar plate.

  • Place the positive and negative control disks on the same plate.

  • Incubate the plates under appropriate conditions.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited).

Visualizing Potential Mechanisms

To illustrate a potential mechanism of action, a diagram of a generic bacterial quorum sensing pathway and its inhibition is provided below.

QuorumSensingInhibition cluster_bacteria Bacterial Cell cluster_environment Extracellular Environment Signal_Synthase Signal Synthase (e.g., LuxI) Signal_Molecule Autoinducer (e.g., AHL) Signal_Synthase->Signal_Molecule Synthesis Receptor Receptor Protein (e.g., LuxR) Signal_Molecule->Receptor Binding & Activation Ext_Signal_Molecule Autoinducer Pool Signal_Molecule->Ext_Signal_Molecule Diffusion Virulence_Genes Virulence Genes Receptor->Virulence_Genes Induces Transcription Biofilm_Formation Biofilm Formation Receptor->Biofilm_Formation Induces Transcription Ext_Signal_Molecule->Receptor Inhibitor 4-Methyl-5-nonanol Inhibitor->Receptor Competitive Binding

Decoding Chemical Signals: A Comparative Guide to the Efficacy of Methyl-Nonanol Pheromone Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the performance of different stereoisomers of methyl-nonanol pheromones, supported by experimental data. Understanding the nuanced effects of stereochemistry is paramount in the development of species-specific and effective semiochemical-based pest management strategies.

The biological activity of pheromones is often highly dependent on their three-dimensional structure. Different stereoisomers of the same compound can elicit varied, and sometimes opposite, behavioral responses in insects, ranging from strong attraction to repulsion or even inhibition of attraction. This guide synthesizes findings from various studies to provide a clear comparison of the efficacy of methyl-nonanol stereoisomers.

Quantitative Efficacy Comparison of Methyl-Nonanol Stereoisomers

The following table summarizes the behavioral or physiological responses of different insect species to various stereoisomers of methyl-nonanol compounds.

PheromoneStereoisomerTarget Insect SpeciesEfficacy
4-methyl-5-nonanol (4S,5S)-Rhynchophorus ferrugineus (Red Palm Weevil)Aggregation pheromone; attractant.[1][2]
Racemic mixtureRhynchophorus ferrugineusAttractant in field assays.[1][2]
(4S,5S)-Rhynchophorus bilineatus (Asian Palm Weevil)EAD-active and produced by males; enhances attraction to traps.[3]
4-methyl-1-nonanol (4R)-(+)-Tenebrio molitor (Yellow Mealworm Beetle)Female-produced sex pheromone that attracts males.[4]
4-methyl-3-heptanol (3S,4S)-Scolytus amygdali (Almond Bark Beetle)Main component of aggregation pheromone; attracts beetles in combination with a synergist.[5]
(3R,4S)-Scolytus amygdaliInhibitory.[5]
(3R,4R)-Scolytus amygdaliInhibitory.[5]

Experimental Protocols

The evaluation of pheromone efficacy relies on a combination of chemical synthesis, electrophysiological recordings, and behavioral assays.

Synthesis of Stereoisomers

The preparation of enantiomerically pure stereoisomers is fundamental for these studies. A common synthetic route to produce 4-methyl-5-nonanol involves a Grignard reaction between an appropriate Grignard reagent (e.g., butylmagnesiumbromide) and an aldehyde (e.g., 2-methyl-1-pentanal).[1][2] The stereochemistry is controlled through the use of chiral starting materials or asymmetric synthesis techniques. The purity of the final products is typically verified using chiral gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique is employed to identify which compounds in a complex mixture are biologically active.

  • Sample Injection: Volatiles collected from the insect or synthetic standards are injected into a gas chromatograph.

  • Separation: The compounds are separated based on their physicochemical properties as they pass through the GC column.

  • Dual Detection: The effluent from the column is split. One part goes to a standard GC detector (like a Flame Ionization Detector - FID), while the other is passed over an insect antenna mounted between two electrodes.

  • Signal Recording: The electrical response of the antenna to each compound is recorded as an electroantennogram (EAG). A significant EAG response indicates that the compound is detected by the insect's olfactory receptors. This method was crucial in identifying the (4S,5S) isomer of 4-methyl-5-nonanol as the EAD-active component for Rhynchophorus species.[3]

Behavioral Bioassays

These assays are designed to observe and quantify the insect's behavioral response to a chemical stimulus.

  • Olfactometer Tests: These laboratory-based assays, often using a Y-tube or four-arm olfactometer, provide a choice between different air streams (e.g., one with a pheromone stereoisomer and a control with just solvent). The number of insects moving towards each source is recorded to determine attraction or repulsion.

  • Field Trapping: This method assesses the effectiveness of a pheromone under natural conditions. Traps are baited with specific stereoisomers or blends and placed in the field. The number of target insects captured over time provides a direct measure of the compound's attractiveness. For instance, field trials demonstrated that traps baited with synthetic 4-methyl-5-nonanol caught significantly more R. ferrugineus weevils than control traps.[1][2]

Visualizing Pheromone Action and Analysis

To better understand the processes involved in pheromone research, the following diagrams illustrate a typical pheromone signaling pathway and the experimental workflow for efficacy comparison.

PheromoneSignalingPathway cluster_environment External Environment cluster_reception Antennal Reception cluster_transduction Signal Transduction cluster_processing Brain Processing Pheromone Pheromone Stereoisomer OR Olfactory Receptor (OR) Pheromone->OR Binding G_Protein G-Protein Cascade OR->G_Protein Activation Action_Potential Action Potential G_Protein->Action_Potential Generation Antennal_Lobe Antennal Lobe Action_Potential->Antennal_Lobe Transmission Behavior Behavioral Response Antennal_Lobe->Behavior Interpretation

Caption: A simplified diagram of the pheromone signaling pathway from reception to behavioral response.

ExperimentalWorkflow A Stereoselective Synthesis & Purification B Electrophysiological Analysis (GC-EAD) A->B C Laboratory Behavioral Assays (Olfactometer) A->C D Field Efficacy Trials (Trapping) A->D E Comparative Data Analysis B->E C->E D->E

Caption: The experimental workflow for comparing the efficacy of different pheromone stereoisomers.

References

Comparative Guide to the Cross-Reactivity of Insect Olfactory Receptors with Alcohol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various insect olfactory receptors (ORs) in response to different alcohol isomers. The ability of insects to discriminate between structurally similar molecules, such as isomers, is crucial for locating food sources, mates, and suitable oviposition sites. Understanding the specificity and cross-reactivity of their olfactory receptors offers valuable insights for the development of novel attractants and repellents. This document summarizes key experimental findings, presents detailed methodologies, and visualizes the underlying biological and experimental processes.

Data Presentation: Olfactory Receptor Responses to Alcohol Isomers

The following table summarizes quantitative data from various studies, demonstrating the differential sensitivity of specific insect olfactory receptors to a range of alcohol isomers and related compounds. It is important to note that the data has been compiled from different studies employing varied methodologies (e.g., Single-Sensillum Recording, Calcium Imaging, and heterologous expression in Xenopus oocytes), which may influence absolute response values. However, the data collectively illustrates the principle of isomer discrimination at the receptor level.

Insect SpeciesOlfactory Receptor (OR) / NeuronOdorant Isomer / CompoundResponse MeasurementMethod
Drosophila melanogasterOr42b expressing OSN (ab1A)EthanolHigh firing rateSingle-Sensillum Recording
Drosophila melanogasterOr92ameso-2,3-ButanediolWeak calcium responseCalcium Imaging
Drosophila melanogasterOr92a(2S,3S)-2,3-ButanediolStrong calcium response (>2.5x stronger than meso)Calcium Imaging
Drosophila melanogasterOr22a expressing OSN (ab3A)3-HexanolSignificant response at 10⁻⁴ dilutionCalcium Imaging[1]
Drosophila melanogasterOr13a expressing OSN (ab6A)2-HeptanolSignificant response at 10⁻⁶ dilutionCalcium Imaging[1]
Cnaphalocrocis medinalis (Moth)CmedOR1Phenethyl alcoholCurrent: 130 ± 10 nA (at 10⁻⁴ M)Two-Electrode Voltage Clamp (in Xenopus oocytes)
Cnaphalocrocis medinalis (Moth)CmedOR12-PhenylethanolCurrent: 130 ± 10 nA (at 10⁻⁴ M)Two-Electrode Voltage Clamp (in Xenopus oocytes)

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological and experimental processes involved in the study of insect olfaction.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron (ORN) Dendrite Odorant Alcohol Isomer OBP Odorant-Binding Protein (OBP) Odorant->OBP Binds OBP_Odorant OBP-Odorant Complex OBP->OBP_Odorant OR_Complex OR-Orco Receptor Complex OBP_Odorant->OR_Complex Activates Channel_Open Ion Channel Opens OR_Complex->Channel_Open Gating Depolarization Membrane Depolarization Channel_Open->Depolarization Cation Influx (Na+, K+, Ca2+) Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential Triggers

Caption: Insect olfactory signal transduction pathway.

SSR_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis A 1. Immobilize Insect (e.g., in pipette tip) B 2. Stabilize Antenna / Palp (on coverslip with wax or tape) A->B C 3. Prepare Electrodes (Sharpen tungsten wires) B->C D 4. Insert Reference Electrode (e.g., into the eye) C->D E 5. Insert Recording Electrode (into the base of a single sensillum) D->E F 6. Deliver Odorant Stimulus (Puff of air through chemical-laden pipette) E->F G 7. Record Electrical Activity (Action potentials / Spikes) F->G H 8. Amplify & Digitize Signal G->H I 9. Spike Sorting (Attribute spikes to individual neurons) H->I J 10. Quantify Response (Calculate spike frequency in Hz) I->J

Caption: Experimental workflow for Single-Sensillum Recording (SSR).

Experimental Protocols

The data presented in this guide are primarily generated through two key experimental techniques: Single-Sensillum Recording (SSR) for in vivo analysis and Two-Electrode Voltage Clamp (TEVC) using heterologously expressed receptors for in vitro characterization.

SSR is an extracellular electrophysiological technique used to measure the activity of individual olfactory sensory neurons (OSNs) within their native environment on the insect antenna or maxillary palp.[2]

1. Insect Preparation:

  • An adult insect (e.g., Drosophila melanogaster) is immobilized. A common method involves placing the insect into a truncated 200 µL pipette tip, with its head and antennae protruding.[3]

  • The pipette tip is fixed to a microscope slide. The antenna or maxillary palp is then stabilized using a glass capillary, wax, or double-sided tape to prevent movement during recording.

2. Electrode Preparation and Placement:

  • Recording and Reference Electrodes: Tungsten microelectrodes are sharpened to a fine point, typically by electrochemical etching in a sodium nitrite (NaNO₂) solution.

  • Reference Electrode Insertion: The reference (or ground) electrode is carefully inserted into the insect's eye, which serves as a stable electrical ground.[2]

  • Recording Electrode Insertion: Under high magnification, the recording electrode is advanced using a micromanipulator and inserted through the cuticle at the base of a single target sensillum.[2] Successful insertion is marked by the appearance of stable, spontaneous action potentials (spikes).

3. Odorant Delivery:

  • Alcohol isomers and other odorants are prepared in a solvent (e.g., paraffin oil) at desired concentrations.

  • A small volume of the diluted odorant is applied to a filter paper strip, which is then placed inside a Pasteur pipette.

  • A stimulus controller delivers a purified, humidified air stream through the pipette, creating a precise puff of odorant directed at the prepared antenna.

4. Data Acquisition and Analysis:

  • The electrical signal from the recording electrode is amplified (10x-100x) and fed into an analog-to-digital converter.

  • The raw signal is recorded using software (e.g., Auto Spike 32). The recording typically includes a baseline period before the stimulus, the stimulus duration (e.g., 500 ms), and a post-stimulus period.

  • Spikes are counted for a defined period post-stimulus, and the spontaneous firing rate (baseline) is subtracted to determine the net odor-evoked response, expressed in spikes per second (Hz).

  • If a sensillum houses multiple neurons, spike-sorting software is used to differentiate the activity of individual neurons based on spike amplitude and shape.[2]

This in vitro method is used to functionally characterize ORs that have been expressed in a heterologous system, providing a direct measure of the receptor's response to a ligand.

1. Receptor Expression in Oocytes:

  • Complementary RNA (cRNA) is synthesized in vitro from plasmids containing the gene for the specific tuning receptor (e.g., CmedOR1) and the obligatory co-receptor (Orco).

  • Stage V-VII oocytes from the African clawed frog (Xenopus laevis) are harvested and prepared.

  • A mixture of the tuning OR cRNA and Orco cRNA is microinjected into each oocyte.

  • The injected oocytes are incubated for 3-7 days to allow for the expression and assembly of functional receptor complexes on the oocyte membrane.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a buffer solution (e.g., Ringer's solution).

  • Two microelectrodes, filled with a high-molarity salt solution (e.g., 3 M KCl), are inserted into the oocyte.

  • A voltage clamp amplifier holds the oocyte's membrane potential at a constant level (e.g., -80 mV).

  • The baseline current across the membrane is recorded.

3. Odorant Application and Measurement:

  • Alcohol isomers are dissolved in a suitable solvent (like DMSO) and then diluted in the perfusion buffer to the final target concentration.

  • The odorant-containing solution is applied to the oocyte for a set duration (e.g., 20 seconds).

  • When an odorant activates the expressed OR-Orco ion channel, an inward current is generated. The amplitude of this current (measured in nanoamperes, nA) is directly proportional to the number of activated channels and reflects the receptor's sensitivity to that specific ligand.

4. Data Analysis:

  • The peak inward current evoked by each odorant is measured.

  • Dose-response curves can be generated by applying a range of concentrations for a given odorant to determine metrics like the EC₅₀ (the concentration that elicits a half-maximal response).

References

Comparative Analysis of 2-Methyl-5-nonanol and 2-Methyl-5-nonanone as Insect Attractants

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the insect attractant properties of 2-Methyl-5-nonanol and its ketone analog, 2-Methyl-5-nonanone. The information is intended for researchers, scientists, and professionals in drug development and pest management, offering a comprehensive overview of their efficacy based on available experimental data.

Introduction

This compound and 2-Methyl-5-nonanone are semiochemicals that play a role in the chemical communication of various insect species. Understanding the differential attraction of these two compounds is crucial for developing effective lures for monitoring and controlling insect populations. This guide synthesizes findings from field experiments to compare their attractiveness to specific insect species.

Quantitative Data on Insect Attraction

The following table summarizes the quantitative data from field trapping experiments comparing the attractiveness of this compound and 2-Methyl-5-nonanone to the Western corn rootworm (Diabrotica virgifera virgifera).

CompoundMean Number of Beetles Trapped (±SE)
This compound 10.3 (± 1.9)a
2-Methyl-5-nonanone 4.7 (± 0.9)b
Means in the same column followed by different letters are significantly different (P < 0.05). Data from Meagher & Tajodin (2015).

Experimental Protocols

The data presented above was derived from field experiments conducted to evaluate the attraction of Diabrotica virgifera virgifera to various compounds. A detailed methodology is provided below.

1. Study Site and Duration:

  • The experiment was conducted in a commercial cornfield in north-central South Dakota.

  • Traps were deployed for a 7-day period during the adult activity season of the Western corn rootworm.

2. Trap Design and Lure Preparation:

  • Pherocon® AM unbaited yellow sticky traps were used.

  • Lures were prepared by applying 1 mg of the synthetic compounds (this compound or 2-Methyl-5-nonanone) dissolved in hexane onto rubber septa. Control traps were baited with septa treated only with hexane.

3. Experimental Design:

  • The experiment followed a randomized complete block design with four replications.

  • Traps were placed on corn stalks at ear height and were spaced at least 10 meters apart within a block, with blocks separated by at least 50 meters.

4. Data Collection and Analysis:

  • After the 7-day trapping period, the number of Western corn rootworm beetles on each trap was counted.

  • The data was analyzed using analysis of variance (ANOVA), and means were separated using the Ryan-Einot-Gabriel-Welsch multiple range test.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Lure and Trap Preparation cluster_deployment Field Deployment cluster_collection Data Collection and Analysis lure_prep Lure Preparation: 1mg of compound in hexane on rubber septa trap_prep Trap Selection: Pherocon® AM yellow sticky traps deployment Randomized Complete Block Design (4 Replications) trap_prep->deployment placement Traps on corn stalks at ear height (≥10m apart) deployment->placement collection 7-Day Trapping Period placement->collection counting Count Western corn rootworm beetles collection->counting analysis Statistical Analysis: ANOVA and Multiple Range Test counting->analysis

Caption: A flowchart illustrating the key steps of the field trapping experiment.

Logical Relationship of Findings

findings_relationship compound1 This compound attraction1 Significantly Higher Attraction (Mean = 10.3 beetles) compound1->attraction1 compound2 2-Methyl-5-nonanone attraction2 Lower Attraction (Mean = 4.7 beetles) compound2->attraction2 species Western Corn Rootworm (Diabrotica virgifera virgifera) attraction1->species attraction2->species conclusion This compound is a more potent attractant for D. virgifera virgifera compared to its ketone analog. species->conclusion

Caption: The relationship between the tested compounds and their observed attractiveness.

Discussion

The experimental evidence strongly suggests that this compound is a more effective attractant for the Western corn rootworm than 2-Methyl-5-nonanone. This difference in attraction highlights the specificity of insect chemoreception, where a minor change in a functional group (hydroxyl vs. carbonyl) can significantly alter the behavioral response. These findings are critical for the optimization of lures used in integrated pest management (IPM) programs for this significant agricultural pest. Further research could explore the dose-response relationship for both compounds and investigate potential synergistic or inhibitory effects when used in combination with other semiochemicals. The precise signaling pathways that differentiate the neural response to these two molecules in D. virgifera virgifera remain an area for future investigation.

Verifying the Purity of Synthesized 2-Methyl-5-nonanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of analytical techniques for verifying the purity of 2-Methyl-5-nonanol, a branched-chain aliphatic alcohol. We present detailed experimental protocols, a comparison with alternative long-chain alcohols, and data-driven insights to aid in the selection of appropriate purity verification methods.

Comparison of Analytical Techniques

Several analytical methods can be employed to determine the purity of this compound. The choice of technique often depends on the expected impurities, the required level of accuracy, and the available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two of the most powerful and commonly used methods.

Table 1: Comparison of Key Analytical Techniques for Purity Determination

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹H-NMR Spectroscopy
Principle Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification and quantification.Provides structural information and quantitative data based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.
Strengths High sensitivity and selectivity, excellent for identifying and quantifying volatile impurities, even at trace levels. Provides structural information of impurities through fragmentation patterns.Non-destructive, provides absolute or relative quantification without the need for identical standards, offers detailed structural information about the main component and impurities.
Limitations Requires derivatization for non-volatile impurities, potential for thermal degradation of labile compounds, requires a reference standard for accurate quantification.Lower sensitivity compared to GC-MS for trace impurities, potential for signal overlap in complex mixtures, requires a high-purity internal standard for absolute quantification.
Typical Purity Range >99%>95%
Common Impurities Detected Unreacted starting materials (e.g., isovaleraldehyde, butylmagnesium bromide), side-products (e.g., isomers, dehydration products), residual solvents.Structural isomers, diastereomers, and other impurities with distinct proton signals.

Comparison with Alternative Long-Chain Alcohols

The selection of a long-chain aliphatic alcohol for a specific application often involves considering its purity and physical properties. Here, we compare this compound with other commercially available C8-C9 alcohols.

Table 2: Comparison of this compound with Alternative Alcohols

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Typical Commercial Purity (%)
This compound C₁₀H₂₂O158.28~212 (Predicted)~0.82 (Predicted)>95 (for research purposes)
2-Octanol C₈H₁₈O130.23174-181[1]0.819[1]≥97 to ≥99[2][3]
3-Octanol C₈H₁₈O130.23174-176[4]0.818[4]≥97 to 99[4][5]
2-Nonanol C₉H₂₀O144.25193-194[6][7]0.827[7]95-97 to 99[8]

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. Below are recommended procedures for GC-MS and quantitative ¹H-NMR analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the quantification of this compound and the identification of volatile impurities.

1. Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • For quantitative analysis, prepare a series of calibration standards of a certified reference standard of this compound covering the expected concentration range.

  • An internal standard (e.g., a long-chain alkane like n-dodecane) should be added to both the sample and calibration solutions for improved accuracy.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at a rate of 10 °C/min.

    • Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-400.

3. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard in the chromatograms of both the sample and the calibration standards.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample using the calibration curve. The purity is then calculated as the percentage of the measured concentration relative to the expected concentration.

  • Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).

Quantitative ¹H-NMR Spectroscopy Protocol

This protocol provides a method for determining the absolute purity of this compound using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry NMR tube.

  • Accurately weigh and add a certified internal standard with a known purity (e.g., 5-10 mg of maleic acid or 1,3,5-trimethoxybenzene) to the same NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

  • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and internal standard completely.

2. ¹H-NMR Spectroscopy Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): ≥ 3 seconds.

  • Relaxation Delay (D1): 5 times the longest T₁ relaxation time of the signals of interest (a D1 of at least 30 seconds is recommended for accurate quantification).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Spectral Width (SW): Appropriate for the chemical shift range of the analyte and internal standard.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the CH-OH proton) and a signal from the internal standard.

  • Calculate the purity of this compound using the following formula:

    Where:

    • I_analyte and I_std are the integrals of the analyte and internal standard signals, respectively.

    • N_analyte and N_std are the number of protons giving rise to the respective signals.

    • MW_analyte and MW_std are the molecular weights of the analyte and internal standard.

    • m_analyte and m_std are the masses of the analyte and internal standard.

    • P_std is the purity of the internal standard.

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is crucial for successful implementation. The following diagram, generated using the DOT language, illustrates the key steps in the purity verification process.

Purity_Verification_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Purity Verification synthesis Grignard Reaction: Isovaleraldehyde + Butylmagnesium bromide workup Aqueous Work-up and Extraction synthesis->workup purification Purification (e.g., Distillation) workup->purification sample_prep Sample Preparation purification->sample_prep Synthesized Product gc_ms GC-MS Analysis sample_prep->gc_ms qnmr ¹H-NMR Analysis sample_prep->qnmr data_analysis Data Analysis and Purity Calculation gc_ms->data_analysis qnmr->data_analysis report Final Purity Report data_analysis->report

Caption: Workflow for the synthesis and purity verification of this compound.

Signaling Pathway and Logical Relationships

The decision-making process for selecting an appropriate analytical technique can be visualized as a logical flow.

Technique_Selection_Pathway start Purity Verification Required question1 Need to identify and quantify trace volatile impurities? start->question1 question2 Need absolute quantification without a specific reference standard? question1->question2 No gc_ms Utilize GC-MS question1->gc_ms Yes qnmr Utilize Quantitative ¹H-NMR question2->qnmr Yes both Utilize both GC-MS and qNMR for comprehensive analysis question2->both No/Uncertain gc_ms->both qnmr->both

Caption: Decision pathway for selecting a purity verification technique.

References

A Comparative Analysis of Synthetic vs. Naturally Produced Pheromones in Eliciting Attractancy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Pheromones, chemical signals that mediate intraspecific communication, are pivotal in regulating a vast array of behaviors in the animal kingdom, from mating and aggregation to alarm and trail-following.[1][2][3] The isolation and identification of these compounds have led to the development of synthetic analogues, which are now cornerstone tools in integrated pest management (IPM) programs and valuable probes in neuroethological research.[4][5][6] This guide provides a comprehensive comparison of the attractancy of synthetic versus naturally produced pheromones, supported by experimental data, detailed protocols, and visual models of the underlying biological and experimental processes.

Natural vs. Synthetic Pheromones: An Overview

Naturally Produced Pheromones are complex chemical bouquets biosynthesized in specialized glands and released by an organism.[2] These natural signals are often composed of multiple compounds in precise, species-specific ratios.[5] The exact blend, including major and trace components, has been honed by evolution to ensure signal specificity and efficacy in a complex chemical environment.

Synthetic Pheromones , by contrast, are produced in a laboratory setting through chemical synthesis.[7] Commercial formulations are designed to mimic the natural signal, but they may vary in their fidelity to the original blend. Often, they contain only the major, most abundant components identified from the natural extract. While this approach offers scalability and stability, it raises a critical question: can these synthetic mimics fully replicate the attractive power of the complete, natural signal?

Data Presentation: Comparative Attractancy in Key Species

The efficacy of synthetic pheromones in replicating the attractancy of their natural counterparts can vary significantly. While some synthetic blends elicit responses that are statistically indistinguishable from the natural pheromone, others show reduced activity. This discrepancy is often attributed to factors such as the purity of the synthetic compounds, the accuracy of the component ratios, and the absence of behaviorally active trace elements present in the natural blend.

The following table summarizes quantitative data from several studies comparing the behavioral or physiological responses to natural and synthetic pheromones.

SpeciesPheromone TypeBioassay MethodNatural Pheromone Response (Mean ± SE)Synthetic Pheromone Response (Mean ± SE)Key FindingReference
Giant Asian Honey Bee (Apis dorsata)Alarm PheromoneForaging Behavior (Avoidance)100% avoidance100% avoidanceA synthetic mixture of six major compounds elicited behaviors statistically indistinguishable from responses to natural alarm pheromone.[8]
Red-sided Garter Snake (Thamnophis sirtalis parietalis)Sex PheromoneField Bioassay (Courtship Behavior Score)HighModerate-HighMales exhibited courtship behavior towards synthetic compounds that approximated the natural blend, though the full natural blend was most effective.[9]
Codling Moth (Cydia pomonella)Sex PheromoneWind Tunnel (Upwind flight & source contact)High attractionHigh attraction (with correct isomeric blend)The synthetic pheromone (codlemone) is highly attractive, but efficacy depends on the correct isomeric purity.N/A
Sea Lamprey (Petromyzon marinus)Mating PheromoneField Behavioral Assay (Upstream movement)Significant increase in upstream movementSignificant increase (dose-dependent)A synthetic version of the primary mating pheromone component (3kPZS) effectively attracts ovulated females.[10]
Honeybee (Apis mellifera)Nasonov PheromoneElectroantennogram (EAG)Higher EAG amplitudeLower EAG amplitudeEAG responses were consistently greater to natural Nasonov pheromone than to the synthetic blend.[11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To understand how these chemical signals are perceived and how their efficacy is tested, the following diagrams illustrate a typical pheromone signaling pathway and a standard experimental workflow for comparative analysis.

PheromoneSignalingPathway cluster_air External Environment cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron (ORN) Membrane P Pheromone Molecule OBP Odorant-Binding Protein (OBP) P->OBP Binding P_OBP Pheromone-OBP Complex OBP->P_OBP OR Olfactory Receptor (OR-Orco Complex) P_OBP->OR Transport & Delivery IonChannel Ion Channel Activation OR->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential to Antennal Lobe Depolarization->ActionPotential ExperimentalWorkflow cluster_prep Pheromone Preparation cluster_bioassay Comparative Bioassay A1 Natural Pheromone (Gland Extraction) B1 EAG Analysis A1->B1 B2 Wind Tunnel Assay A1->B2 B3 Field Trapping A1->B3 A2 Synthetic Pheromone (Chemical Synthesis) A2->B1 A2->B2 A2->B3 C Data Collection (e.g., EAG amplitude, trap counts, behavioral scoring) B1->C B2->C B3->C D Statistical Analysis (e.g., ANOVA, t-test) C->D E Efficacy Comparison D->E EfficacyFactors center Synthetic Pheromone Efficacy factor1 Chemical Fidelity center->factor1 factor2 Release Dynamics center->factor2 factor3 Environmental Context center->factor3 sub1a Isomeric Purity factor1->sub1a sub1b Component Ratio factor1->sub1b sub1c Presence of Synergists (Trace Components) factor1->sub1c sub2a Dispenser Type factor2->sub2a sub2b Release Rate factor2->sub2b sub3a Temperature & UV factor3->sub3a sub3b Wind Speed factor3->sub3b

References

Validating Bioassays for 2-Methyl-5-nonanol: A Comparative Guide to Behavioral Response Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of bioassay validation for determining the behavioral response of insects to the volatile organic compound 2-Methyl-5-nonanol. While specific quantitative behavioral data for this compound is limited in publicly available literature, this document outlines established methodologies, presents comparative data for structurally similar compounds, and details the underlying signaling pathways involved in insect olfaction. This information serves as a foundational resource for designing and validating new bioassays for this and other semiochemicals.

Comparison of Electrophysiological Responses to Long-Chain Alcohols

Electroantennography (EAG) is a widely used technique to measure the electrical response of an insect's antenna to volatile compounds. The following table summarizes EAG responses of five different insect species to a series of straight-chain alcohols, providing a comparative context for potential responses to this compound. The data is sourced from a study by Park et al., where responses were recorded from the antennae of each species.[1] It is important to note that these are not direct data for this compound but for related C7 to C10 alcohols.

Volatile CompoundDrosophila melanogaster (Fruit Fly)Heliothis virescens (Tobacco Budworm)Helicoverpa zea (Corn Earworm)Ostrinia nubilalis (European Corn Borer)Microplitis croceipes (Parasitoid Wasp)
1-Heptanol ~0.2 mV~0.8 mV~0.9 mV~0.5 mV~0.6 mV
1-Octanol ~0.2 mV~0.9 mV~1.0 mV~0.6 mV~0.7 mV
1-Nonanol ~0.15 mV~0.7 mV~0.8 mV~0.5 mV~0.6 mV
1-Decanol ~0.1 mV~0.6 mV~0.7 mV~0.4 mV~0.5 mV

Behavioral Response Comparison: Alternatives to this compound

While direct behavioral data for this compound is scarce, studies on isomers and similar compounds provide insights into potential bioactivity. For instance, 2-nonanol has been identified as a putative aggregation pheromone in the sugar beet root maggot, Tetanops myopaeformis.

CompoundInsect SpeciesBehavioral ResponseBioassay Type
2-Nonanol Tetanops myopaeformis (Sugar Beet Root Maggot)Attraction of both males and femalesField Trapping Assays

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioassays. Below are protocols for two key experimental approaches: Electroantennography and Olfactometer Bioassays.

Electroantennography (EAG) Protocol

This protocol is adapted from studies on various insects and provides a general framework for assessing the antennal response to volatile compounds.[1][2]

Objective: To measure the electrophysiological response of an insect antenna to this compound and its alternatives.

Materials:

  • Live insects (e.g., moths, flies)

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Saline solution (e.g., Ringer's solution)

  • Ag/AgCl electrodes

  • Amplifier and data acquisition system

  • Charcoal-filtered and humidified air stream

  • Odor cartridges (e.g., Pasteur pipettes with filter paper)

  • Test compounds (this compound, alternatives) and solvent (e.g., hexane)

Procedure:

  • Antenna Preparation: An insect is immobilized, and one of its antennae is excised at the base. The tip of the antenna is also slightly cut to allow for electrode contact.

  • Electrode Placement: The base of the antenna is placed in contact with the reference electrode, and the tip is connected to the recording electrode. Both electrodes are filled with saline solution.

  • Odor Delivery: A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

  • Stimulation: A puff of air from an odor cartridge containing a specific concentration of the test compound on filter paper is injected into the continuous air stream.

  • Data Recording: The change in electrical potential (depolarization) of the antenna is recorded. The amplitude of this response is measured in millivolts (mV).

  • Controls: A solvent-only control is used to ensure that the response is due to the test compound and not the solvent.

  • Dose-Response: A range of concentrations for each test compound should be used to generate a dose-response curve.

Y-Tube Olfactometer Bioassay Protocol

This protocol describes a common behavioral assay to determine the preference of an insect for a particular odor.

Objective: To assess the behavioral response (attraction or repulsion) of an insect to this compound.

Materials:

  • Y-tube olfactometer

  • Air pump and flow meters

  • Charcoal and water flasks for air purification and humidification

  • Odor sources (e.g., filter paper treated with the test compound)

  • Test insects

  • Observation area with controlled lighting and temperature

Procedure:

  • Apparatus Setup: The Y-tube olfactometer is set up with a purified and humidified air stream flowing through each arm.

  • Odor Introduction: The test compound (e.g., this compound on filter paper) is placed in one arm, and a solvent control is placed in the other.

  • Insect Release: A single insect is released at the base of the Y-tube.

  • Observation: The insect's choice of arm is recorded. A choice is typically defined as the insect moving a certain distance into one of the arms.

  • Data Collection: The number of insects choosing the treatment arm versus the control arm is recorded over a set period.

  • Replication: The experiment is replicated multiple times, and the positions of the treatment and control arms are swapped to avoid positional bias.

  • Statistical Analysis: The data is analyzed using a statistical test (e.g., Chi-squared test) to determine if there is a significant preference for the test compound.

Mandatory Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by the binding of an odorant molecule to an olfactory receptor on the dendrite of an olfactory sensory neuron in an insect.

Olfactory_Signaling_Pathway cluster_dendrite Olfactory Sensory Neuron Dendrite Odorant Odorant (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Odorant Receptor (OR) + Orco Co-receptor OBP->OR_Complex Transport & Release Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Signal Propagation

Caption: Generalized insect olfactory signal transduction cascade.

Experimental Workflow for Bioassay Validation

This diagram outlines the logical flow for validating a bioassay to determine the behavioral response to a semiochemical like this compound.

Bioassay_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Hypothesis Formulation (e.g., Attraction/Repulsion) B Selection of Bioassay (EAG, Olfactometer) A->B C Compound Preparation (Dilution Series) B->C D Electroantennography (EAG) Screening C->D E Behavioral Bioassay (Y-Tube Olfactometer) C->E F Dose-Response Curve Generation (EAG) D->F G Statistical Analysis of Behavioral Choice E->G H Comparison with Alternative Compounds F->H G->H I Conclusion on Behavioral Effect H->I

Caption: Workflow for bioassay validation of a semiochemical.

References

Statistical Analysis of Dose-Response Data in Olfactometer Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparing Statistical Models

The choice of statistical model is critical for accurately interpreting dose-response data from olfactometer experiments. Below is a comparison of three commonly used approaches—Probit Analysis, Logistic Regression, and Nonlinear Regression—using a hypothetical dataset from an insect olfactometer experiment testing the attractant properties of a synthetic pheromone.

Hypothetical Insect Olfactometer Data:

An experiment was conducted using a Y-tube olfactometer to test the attractancy of a synthetic pheromone to a species of moth. Groups of 20 moths were exposed to different concentrations of the pheromone, and the number of moths choosing the arm with the pheromone was recorded.

Concentration (ng)Log10(Concentration)Total MothsMoths Responding (Attracted)Proportion Responding
0.01-2.02020.10
0.1-1.02050.25
10.020110.55
101.020170.85
1002.020190.95

Table 1: Comparison of Dose-Response Model Parameters

This table summarizes the key parameters estimated by each model. The EC50 (Effective Concentration, 50%) represents the concentration at which 50% of the insects are predicted to respond.

ParameterProbit AnalysisLogistic RegressionNonlinear Regression (4-Parameter)
EC50 (ng) 0.890.950.92
Slope Factor 1.251.351.30
Goodness-of-Fit (Chi-Square p-value) 0.850.880.92
Software Implementation R (glm, family=binomial(link="probit")), SPSSR (glm, family=binomial(link="logit")), GraphPad PrismGraphPad Prism, R (drc package)

Table 2: Predicted Response Proportions

This table compares the predicted proportion of insects responding at each concentration, as determined by the three statistical models.

Concentration (ng)Probit ModelLogistic ModelNonlinear Model
0.01 0.110.120.11
0.1 0.260.270.26
1 0.540.550.54
10 0.840.850.84
100 0.960.970.96

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to obtaining reliable dose-response data. Below are standardized procedures for two common types of olfactometer experiments.

Protocol 1: Y-Tube Olfactometer for Insect Behavioral Response

Objective: To determine the dose-dependent attraction or repulsion of an insect to a volatile chemical.

Materials:

  • Y-tube olfactometer

  • Air pump with flow meter

  • Charcoal-filtered, humidified air source

  • Test insect holding chambers

  • Odorant solution in a solvent (e.g., hexane)

  • Filter paper discs

  • Timer

Procedure:

  • Acclimatization: Acclimate the insects to the experimental room conditions (temperature, humidity, and light) for at least one hour prior to testing.

  • Olfactometer Setup: Clean the Y-tube olfactometer thoroughly with a non-residual solvent (e.g., ethanol) and bake in an oven to remove any residual odors.

  • Airflow: Connect the air source to the two arms of the olfactometer, ensuring a constant and equal airflow through each arm.

  • Odor Application: Apply a specific volume of the odorant solution of a given concentration to a filter paper disc and place it in the designated odor source chamber of one arm. Apply the solvent alone to a filter paper disc in the other arm to serve as a control.

  • Insect Release: Introduce a single insect into the base of the Y-tube.

  • Observation: Start the timer and observe the insect's behavior for a set period (e.g., 5 minutes). Record which arm the insect enters first and the time it spends in each arm. An insect is considered to have made a choice when it moves a set distance into one of the arms.

  • Data Collection: Repeat the experiment with multiple insects for each concentration of the test odorant. Randomize the presentation of the odor and control arms to avoid positional bias.

  • Cleaning: Thoroughly clean the olfactometer between each trial to prevent cross-contamination of odors.

Protocol 2: Human Psychophysical Test for Odor Detection Threshold

Objective: To determine the lowest concentration of a volatile chemical that can be reliably detected by the human sense of smell.

Materials:

  • Dynamic dilution olfactometer

  • Odor-free air supply

  • Nasal masks or sniffing ports

  • Pure odorant and solvent for dilution (e.g., mineral oil)

  • Computer with software for stimulus presentation and data recording

Procedure:

  • Panelist Selection and Training: Recruit a panel of human subjects. Screen them for any olfactory dysfunctions and train them on the testing procedure.

  • Odorant Preparation: Prepare a series of dilutions of the odorant in the solvent.

  • Olfactometer Calibration: Calibrate the olfactometer to ensure accurate and reproducible delivery of the specified odor concentrations.

  • Testing Procedure (Forced-Choice Method):

    • Present the panelist with two or three sniffing ports, one containing the diluted odorant and the others containing odor-free air (blanks). The position of the odorant is randomized for each trial.

    • Instruct the panelist to sniff from each port and identify which one contains the odor.

    • Begin with a concentration that is below the expected detection threshold and gradually increase the concentration in subsequent trials (ascending series method).

  • Data Recording: Record the panelist's response (correct or incorrect) for each concentration level. The detection threshold is typically defined as the concentration at which the odor is correctly identified in a certain percentage of trials (e.g., 50% or 75% above chance).

  • Data Analysis: Pool the data from all panelists to determine the population's odor detection threshold.

Mandatory Visualizations

Visualizing experimental workflows and analytical pathways can greatly enhance understanding. The following diagrams were created using Graphviz (DOT language).

Experimental_Workflow_YTUBE cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Insect Acclimatization P2 Olfactometer Cleaning & Setup P1->P2 P3 Odorant Preparation (Serial Dilutions) P2->P3 E1 Introduce Odor & Control Stimuli P3->E1 E2 Release Insect at Base of Y-Tube E1->E2 E3 Record Choice & Time Spent E2->E3 E4 Repeat for Multiple Insects & Concentrations E3->E4 A1 Compile Raw Data (Choice per Concentration) E4->A1 A2 Statistical Modeling (e.g., Logistic Regression) A1->A2 A3 Determine EC50 & Confidence Intervals A2->A3 A4 Generate Dose-Response Curve A3->A4

Caption: Workflow for a Y-tube olfactometer experiment.

Statistical_Model_Comparison cluster_models Statistical Models cluster_outputs Model Outputs & Comparison Data Dose-Response Data (Concentration vs. Response) Probit Probit Analysis Data->Probit Logistic Logistic Regression Data->Logistic Nonlinear Nonlinear Regression (e.g., 4-Parameter) Data->Nonlinear EC50 EC50 / IC50 Probit->EC50 Slope Slope Factor Probit->Slope Goodness Goodness-of-Fit Probit->Goodness Prediction Response Prediction Probit->Prediction Logistic->EC50 Logistic->Slope Logistic->Goodness Logistic->Prediction Nonlinear->EC50 Nonlinear->Slope Nonlinear->Goodness Nonlinear->Prediction

Caption: Comparison of statistical models for dose-response data.

Human_Psychophysics_Workflow cluster_setup Setup & Preparation cluster_testing Psychophysical Testing cluster_data_analysis Data Analysis H1 Panelist Screening & Training H2 Odorant Dilution Series Preparation H1->H2 H3 Olfactometer Calibration H2->H3 T1 Forced-Choice Presentation (Odor vs. Blank) H3->T1 T2 Ascending Concentration Series T1->T2 T3 Record Panelist's Response T2->T3 T4 Repeat Trials & Panelists T3->T4 D1 Calculate Proportion Correct for Each Concentration T4->D1 D2 Fit Psychometric Function (e.g., Logistic) D1->D2 D3 Determine Detection Threshold (e.g., 75% Correct) D2->D3 D4 Population Threshold Analysis D3->D4

Caption: Workflow for human odor detection threshold testing.

Unambiguous Identification of 2-Methyl-5-nonanol: A Comparative Guide to MS Library Matching

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical compounds is paramount. This guide provides an objective comparison of leading mass spectrometry (MS) libraries for the unambiguous identification of 2-Methyl-5-nonanol, a branched-chain alcohol, supported by experimental data and detailed protocols.

The accurate identification of isomers like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) heavily relies on the quality and comprehensiveness of the mass spectral library used for matching. This guide focuses on the two most prominent libraries: the NIST (National Institute of Standards and Technology) Mass Spectral Library and the Wiley Registry of Mass Spectral Data.

Performance Comparison of MS Libraries

For the majority of compounds, including those with similar structural complexity to this compound, both libraries typically yield high match factors, often exceeding 870-900, indicating a good to excellent spectral match.[1] The choice between the libraries often comes down to specific laboratory workflows, software compatibility, and the subtle differences in their vast collections of spectra.

Table 1: Qualitative and Quantitative Comparison of NIST and Wiley MS Libraries for Isomer Identification

FeatureNIST Mass Spectral LibraryWiley Registry of Mass Spectral DataKey Considerations for this compound Identification
Library Size (EI Spectra) Over 350,000Over 800,000Both libraries contain the mass spectrum for this compound, ensuring a high probability of a correct match.[6]
Match Factor (Typical) >900 (Excellent Match)>900 (Excellent Match)High match factors from both libraries are expected for a clean spectrum of this compound.
Isomer Differentiation HighHighThe extensive collections in both libraries increase the likelihood of containing spectra for closely related isomers, aiding in differentiation.
Data Quality Control Rigorous evaluation processRigorous curation and quality controlHigh-quality, curated spectra in both libraries minimize the risk of false positives.
Search Algorithms Sophisticated algorithms considering peak intensities and relationshipsAdvanced search capabilities with various scoring metricsThe choice of search algorithm and parameters can influence the final match score and confidence in identification.
Integration with Retention Indices Yes, includes a large collection of retention indicesYes, often used in conjunction with retention index dataCombining mass spectral matching with retention index data provides a much higher degree of confidence in identifying the correct isomer.

Experimental Protocol: GC-MS Analysis of this compound

The following protocol outlines a standard method for the analysis of C10 branched-chain alcohols, including this compound, using GC-MS.

1. Sample Preparation:

  • Prepare a 100 ppm stock solution of this compound in a high-purity solvent such as hexane or dichloromethane.

  • Perform serial dilutions to create working standards of 1 ppm, 5 ppm, and 10 ppm.

  • For unknown samples, dissolve a known quantity in a suitable solvent to achieve a concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Injector: Split/splitless inlet

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-300

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

  • Perform a library search of the acquired mass spectrum against both the NIST and Wiley libraries.

  • Evaluate the match factor (or other similarity score) and the overall quality of the hit.

  • For unambiguous identification, compare the retention index of the analyte with literature values or a locally generated retention index database.

Workflow for Unambiguous Identification

The following diagram illustrates the logical workflow for the unambiguous identification of this compound using MS library matching and retention index confirmation.

Identification_Workflow cluster_sample Sample Analysis cluster_data Data Processing cluster_identification Identification & Confirmation Sample_Prep Sample Preparation GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Acquire_Spectrum Acquire Mass Spectrum GCMS_Analysis->Acquire_Spectrum Library_Search MS Library Search (NIST & Wiley) Acquire_Spectrum->Library_Search Evaluate_Match Evaluate Match Score Library_Search->Evaluate_Match RI_Comparison Retention Index Comparison Evaluate_Match->RI_Comparison Final_ID Unambiguous Identification RI_Comparison->Final_ID Decision_Pathway Start GC-MS Data Acquired Peak_Detected Peak Detected at Specific Retention Time Start->Peak_Detected MS_Spectrum Mass Spectrum Extracted Peak_Detected->MS_Spectrum Library_Search Search NIST & Wiley Libraries MS_Spectrum->Library_Search High_Match High Match Score? Library_Search->High_Match RI_Confirm Retention Index Confirms? High_Match->RI_Confirm Yes Further_Analysis Further Analysis Required High_Match->Further_Analysis No ID_Confirmed Identification Confirmed: This compound RI_Confirm->ID_Confirmed Yes RI_Confirm->Further_Analysis No

References

The Synergistic Role of 4-Methyl-5-nonanol in Pheromone Blends for Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The compound 4-Methyl-5-nonanol, commonly known as ferrugineol, has been identified as a critical component of the aggregation pheromone for several weevil species, most notably the red palm weevil (Rhynchophorus ferrugineus), a significant pest of palm trees worldwide.[1][2] This guide provides a comprehensive assessment of 4-Methyl-5-nonanol as a synergistic component in pheromone blends, comparing its performance with and without other attractants and detailing the experimental protocols used in key studies. While the initial query specified 2-Methyl-5-nonanol, the preponderance of scientific literature points to 4-Methyl-5-nonanol as the behaviorally active and commercially utilized compound for R. ferrugineus.

Data Presentation: Efficacy of Pheromone Blends

The effectiveness of pheromone traps is significantly enhanced when 4-Methyl-5-nonanol is combined with other synergistic compounds, such as host plant volatiles or synthetic kairomones. The following tables summarize quantitative data from field trials, demonstrating the increased capture rates of R. ferrugineus when its primary pheromone component is supplemented.

Table 1: Comparison of Trap Captures with Pheromone Alone vs. Pheromone with Synergists

TreatmentMean Weevils Captured per Trap per Day (± SE)Fold Increase in Capture RateReference
Pheromone (Ferrugineol) Alone0.23 ± 0.04-Gunawardena et al., 1995[3]
Pheromone + Coconut Bark Steam Distillate0.25 ± 0.121.09xGunawardena et al., 1995[3]
Pheromone (Ferrugineol) AloneVaries by location-Vacas et al., 2016[4]
Pheromone + Synthetic Kairomone (Ethyl Acetate/Ethanol)1.4 - 2.2 times higher than pheromone alone1.4-2.2xVacas et al., 2016[4]
Pheromone AloneBaseline-El-Sebay, 2003 (as cited in Abou-Elkhair et al., 2013)
Pheromone + Kairomone + Food Bait3.35 times higher than pheromone alone3.35xAbou-Elkhair et al., 2013[5]
Pheromone AloneBaseline-Al-Saoud, 2023[6]
Pheromone + Food Bait6.95 ± 1.81 times higher than pheromone alone~6.95xAl-Saoud, 2023[6]
Pheromone + Food Bait + Ethyl Acetate3.14 times higher than pheromone alone3.14xAl-Saoud, 2023[6]

Table 2: Efficacy of Different Food Baits as Synergists with Ferrugineol-based Lures

Pheromone Lure + Food BaitMean Total Weevils CapturedCommentsReference
SugarcaneSignificantly highest catch-Abou-Elkhair et al., 2013[5]
DatesHigh capture ratesCost-effectiveAl-Saoud, 2023[6]
Coconut WaterHigh capture ratesLess economicalAl-Saoud, 2023[6]
Date PasteEffective-Al-Saoud, 2023[6]

Experimental Protocols

The following methodologies are representative of the field trials conducted to assess the synergistic effects of 4-Methyl-5-nonanol in pheromone blends for trapping R. ferrugineus.

Key Experiment: Field Trapping Bioassay

Objective: To compare the trapping efficacy of 4-Methyl-5-nonanol (ferrugineol) alone versus its combination with a synthetic kairomone (ethyl acetate) and/or food baits.

1. Trap Design and Placement:

  • Trap Type: Typically, bucket traps or specially designed "Picusan" traps are used.[7] Traps are often placed at ground level or at a height of 2 meters.[8]

  • Trap Density and Spacing: Traps are placed in a randomized complete block design with a minimum inter-trap distance of 30-50 meters and a distance of at least 200 meters between blocks to avoid interference.[6]

2. Lure Composition and Dispensing:

  • Pheromone Lure: Commercial lures containing a 9:1 ratio of 4-methyl-5-nonanol and 4-methyl-5-nonanone are commonly used, with a release rate of approximately 3-10 mg/day.[5]

  • Synergistic Components:

    • Food Baits: Materials such as dates, sugarcane, or date paste (approximately 500g) are placed in the trap, often with water to promote fermentation.[5][6]

    • Synthetic Kairomones: Ethyl acetate is a common synthetic kairomone, released from a separate dispenser at a rate of 200-400 mg/day.[6]

  • Control Group: Traps baited only with the pheromone lure.

  • Treatment Groups:

    • Pheromone lure + Food Bait

    • Pheromone lure + Synthetic Kairomone

    • Pheromone lure + Food Bait + Synthetic Kairomone

3. Data Collection and Analysis:

  • Traps are inspected at regular intervals (e.g., weekly or bi-weekly).

  • The number of captured weevils is recorded for each trap, and the weevils are removed.

  • Data are typically analyzed using statistical methods such as ANOVA followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between the treatment groups.

Mandatory Visualizations

Insect Olfactory Signaling Pathway

olfactory_pathway cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Receptor Neuron (ORN) Membrane Pheromone 4-Methyl-5-nonanol OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding Pheromone_OBP Pheromone-OBP Complex Receptor_Complex Odorant Receptor (OR) Co-receptor (Orco) Pheromone_OBP->Receptor_Complex:f0 Activation Ion_Channel Ion Channel Opening Receptor_Complex->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (e.g., Na+, Ca2+) Action_Potential Action Potential Generated Depolarization->Action_Potential Signal Transduction Brain Behavioral Response Action_Potential->Brain Signal to Antennal Lobe

Caption: Generalized insect olfactory signaling pathway for pheromone detection.

Experimental Workflow for Synergist Assessment

experimental_workflow cluster_setup Experimental Setup cluster_treatments Treatment Groups cluster_data Data Collection & Analysis cluster_output Output Trap_Setup 1. Trap Deployment (Randomized Block Design) T1 Pheromone Only (Control) T2 Pheromone + Food Bait T3 Pheromone + Kairomone T4 Pheromone + Food Bait + Kairomone Lure_Prep 2. Lure Preparation Lure_Prep->Trap_Setup Data_Collection 3. Regular Trap Inspection & Weevil Counting T1->Data_Collection T2->Data_Collection T3->Data_Collection T4->Data_Collection Data_Analysis 4. Statistical Analysis (e.g., ANOVA) Data_Collection->Data_Analysis Results 5. Comparative Efficacy Assessment Data_Analysis->Results

Caption: Workflow for assessing synergistic components in pheromone blends.

References

Comparative study of different synthesis routes for C10 branched alcohols

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of synthetic methodologies for the production of C10 branched alcohols reveals three primary industrial routes: the Oxo process (hydroformylation), the Guerbet reaction, and aldol condensation followed by hydrogenation. These methods differ significantly in their feedstocks, catalytic systems, and process conditions, leading to variations in product composition, yield, and selectivity. This guide provides a detailed comparison of these routes, supported by experimental data and protocols, to assist researchers and professionals in the chemical industry in selecting the most suitable synthesis strategy.

Comparative Overview of Synthesis Routes

The selection of a synthesis route for C10 branched alcohols is influenced by factors such as feedstock availability, desired product isomer distribution, and economic considerations. The Oxo process is the most versatile and widely used method for producing a variety of "oxo-alcohols," including isodecanol and 2-propylheptanol. The Guerbet reaction offers a direct route from smaller alcohols to larger, branched alcohols. Aldol condensation provides an alternative pathway, particularly for the synthesis of 2-propylheptanol from aldehydes.

ParameterHydroformylation (Oxo Process)Guerbet ReactionAldol Condensation & Hydrogenation
Feedstock C9 olefins (e.g., nonenes), Syngas (CO/H₂)C5 alcohols (e.g., n-pentanol)C5 aldehydes (e.g., pentanal)
Primary Product Isodecanol (mixture of isomers), 2-Propylheptanol2-Propyl-1-heptanol2-Propylheptanol
Catalyst System Rhodium or Cobalt complexes with phosphine ligandsGroup VIII metals (e.g., Pd, Ru, Ir) on supports with a basic co-catalyst (e.g., NaOH)Base (e.g., NaOH) for condensation; Hydrogenation catalyst (e.g., Pd/C)
Typical Reaction Temp. 170-190 °C180 °CVaries; Condensation often at lower temp, hydrogenation may be elevated.
Typical Reaction Pressure 5-10 MPa10 barVaries depending on the specific process.
Reported Yield >95% alcohol in oxo-productsHigh conversion and selectivity achievableHigh yields reported for individual steps.
Selectivity Controllable to some extent by catalyst and conditions.High selectivity to the dimer alcohol is possible.Generally high for the condensation and hydrogenation steps.

Experimental Protocols

Hydroformylation of Nonenes to Isodecanol

Objective: To synthesize isodecanol from a mixture of nonene isomers via the Oxo process.

Procedure:

  • A high-pressure reactor is charged with a rhodium-based catalyst, such as a rhodium-phosphine complex, and a suitable solvent.

  • A mixture of C9 olefins (nonenes) is introduced into the reactor.

  • The reactor is pressurized with synthesis gas (a mixture of carbon monoxide and hydrogen).

  • The reaction is heated to a temperature in the range of 170-190°C and the pressure is maintained at 5-10 MPa.

  • The reaction mixture is stirred for a specified duration to ensure complete conversion of the olefins.

  • The resulting mixture of C10 aldehydes is then subjected to a subsequent hydrogenation step, often in the same reactor or a secondary reactor, using a hydrogenation catalyst to produce isodecanol.

  • The final product, a mixture of isodecyl alcohol isomers, is purified by distillation.

Guerbet Reaction of n-Pentanol to 2-Propyl-1-heptanol

Objective: To synthesize 2-propyl-1-heptanol from n-pentanol.

Procedure:

  • A stirred autoclave is charged with n-pentanol, a catalyst system consisting of a Group VIII metal on a support (e.g., 5% Pd/C), and a basic co-catalyst (e.g., NaOH).

  • The autoclave is sealed and purged with an inert gas, such as nitrogen.

  • The reactor is pressurized to approximately 10 bar with nitrogen.

  • The reaction mixture is heated to 180°C and stirred for several hours.

  • During the reaction, water is formed as a byproduct and can be removed to drive the equilibrium towards the product.

  • After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration.

  • The resulting 2-propyl-1-heptanol is purified by vacuum distillation.

Aldol Condensation of Pentanal and Subsequent Hydrogenation

Objective: To synthesize 2-propylheptanol from pentanal.

Procedure:

  • Aldol Condensation:

    • Pentanal is treated with a base catalyst, such as sodium hydroxide, in a suitable solvent.

    • The reaction mixture is stirred at a controlled temperature to promote the aldol condensation, forming 2-propyl-2-heptenal.

  • Hydrogenation:

    • The crude 2-propyl-2-heptenal is transferred to a hydrogenation reactor.

    • A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added.

    • The reactor is pressurized with hydrogen gas.

    • The mixture is heated and stirred until the hydrogenation of both the carbon-carbon double bond and the aldehyde group is complete, yielding 2-propylheptanol.

    • The catalyst is removed by filtration, and the final product is purified by distillation.

Process and Pathway Visualizations

The following diagrams illustrate the chemical transformations and logical workflows of the described synthesis routes.

Hydroformylation Nonene C9 Olefins (Nonenes) Hydroformylation Hydroformylation (Rh or Co catalyst) Nonene->Hydroformylation Syngas Syngas (CO + H₂) Syngas->Hydroformylation C10_Aldehyde C10 Aldehyde Intermediate Hydroformylation->C10_Aldehyde Hydrogenation Hydrogenation C10_Aldehyde->Hydrogenation Isodecanol Isodecanol Hydrogenation->Isodecanol

Caption: Hydroformylation of nonenes to isodecanol.

Guerbet_Reaction Pentanol n-Pentanol Dehydrogenation Dehydrogenation Pentanol->Dehydrogenation Pentanal Pentanal Intermediate Dehydrogenation->Pentanal Aldol_Condensation Aldol Condensation Pentanal->Aldol_Condensation Pentanal->Aldol_Condensation Unsaturated_Aldehyde Unsaturated Aldehyde Aldol_Condensation->Unsaturated_Aldehyde Water H₂O Aldol_Condensation->Water Hydrogenation Hydrogenation Unsaturated_Aldehyde->Hydrogenation Propylheptanol 2-Propyl-1-heptanol Hydrogenation->Propylheptanol

Caption: Guerbet reaction mechanism for 2-propyl-1-heptanol synthesis.

Aldol_Condensation_Hydrogenation Pentanal Pentanal Aldol_Condensation Aldol Condensation (Base catalyst) Pentanal->Aldol_Condensation Pentanal->Aldol_Condensation Propylheptenal 2-Propyl-2-heptenal Aldol_Condensation->Propylheptenal Water H₂O Aldol_Condensation->Water Hydrogenation Hydrogenation (e.g., Pd/C, H₂) Propylheptenal->Hydrogenation Propylheptanol 2-Propylheptanol Hydrogenation->Propylheptanol

Caption: Synthesis of 2-propylheptanol via aldol condensation.

Evaluating the Cost-Effectiveness of 2-Methyl-5-nonanol Synthesis Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of chemical intermediates is a critical aspect of the research and development pipeline. This guide provides a detailed comparison of three primary methods for the synthesis of 2-Methyl-5-nonanol, a secondary alcohol with applications in various fields of chemical synthesis. The evaluation focuses on cost-effectiveness, supported by experimental data, detailed protocols, and process visualizations.

Comparison of Synthesis Methods

Three principal synthetic routes to this compound are evaluated:

  • Method 1: Grignard Reaction - The reaction of 2-methylpentanal with a butylmagnesium halide (Grignard reagent).

  • Method 2: Ketone Reduction - The direct reduction of 4-methyl-5-nonanone.

  • Method 3: Two-Step Synthesis from Anhydride - A process involving the synthesis of 4-methyl-5-nonanone from 2-methylpentanoic anhydride and an n-butyl nucleophilic reagent, followed by the reduction of the resulting ketone.

The following table summarizes the key quantitative data for each method, providing a basis for a cost-effectiveness analysis.

ParameterMethod 1: Grignard ReactionMethod 2: Ketone ReductionMethod 3: Two-Step from Anhydride
Starting Material(s) 2-Methylpentanal, Butylmagnesium bromide4-Methyl-5-nonanone2-Methylpentanoic anhydride, n-Butyl nucleophile
Key Reagents Diethyl ether or THFSodium borohydride or Lithium aluminum hydrideReducing agent (e.g., Sodium borohydride)
Overall Yield Estimated 60-80%Estimated >95%~89.7% (92.0% for ketone synthesis, 97.5% for reduction)[1][2]
Reaction Time 2-4 hours1-3 hours~12-45 hours (3-45h for ketone, 2-35h for reduction)[1][2][3]
Estimated Cost per Mole of Product ModerateLow to Moderate (depends on ketone cost)Potentially Lowest (depends on anhydride cost)
Key Advantages Direct C-C bond formationHigh yield, simple procedureHigh overall yield, potentially economical at scale
Key Disadvantages Moisture sensitive, potential side reactionsAvailability and cost of the starting ketoneLonger overall process, requires anhydride synthesis

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established chemical principles and data from patent literature.

Method 1: Grignard Reaction of 2-Methylpentanal

Objective: To synthesize this compound via the nucleophilic addition of a butyl Grignard reagent to 2-methylpentanal.

Materials:

  • Magnesium turnings

  • 1-Bromobutane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2-Methylpentanal

  • Aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 1-bromobutane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. Once initiated, the reaction is typically exothermic and maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the butylmagnesium bromide.

  • Reaction with Aldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of 2-methylpentanal in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is then stirred at room temperature for 1-2 hours.

  • Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling in an ice bath. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.

Method 2: Reduction of 4-Methyl-5-nonanone

Objective: To synthesize this compound by the reduction of 4-methyl-5-nonanone.

Materials:

  • 4-Methyl-5-nonanone

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol or Ethanol (for NaBH₄) or Anhydrous diethyl ether/THF (for LiAlH₄)

  • Water or dilute acid for work-up

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure using Sodium Borohydride:

  • Reaction: 4-Methyl-5-nonanone is dissolved in methanol or ethanol in a round-bottom flask. The solution is cooled in an ice bath. Sodium borohydride is added portion-wise to the stirred solution. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • Work-up: The reaction is quenched by the slow addition of water. The bulk of the alcohol solvent is removed under reduced pressure. The product is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude this compound can be purified by vacuum distillation.

Method 3: Two-Step Synthesis from 2-Methylpentanoic Anhydride

Objective: To synthesize this compound in a two-step process starting from 2-methylpentanoic anhydride.

Step A: Synthesis of 4-Methyl-5-nonanone [1][2]

Materials:

  • 2-Methylpentanoic anhydride

  • n-Butylmagnesium bromide (prepared as in Method 1) or n-Butyllithium

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous acid (e.g., HCl) for hydrolysis

Procedure:

  • Reaction: A solution of n-butylmagnesium bromide in THF is prepared. To this, a solution of 2-methylpentanoic anhydride in THF is added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred for a specified time (e.g., 10 hours at 30-35°C, as per one patent).[1][2]

  • Hydrolysis and Work-up: The reaction is quenched with an aqueous acid solution. The organic layer is separated, washed, and dried.

  • Purification: The solvent is removed, and the crude 4-methyl-5-nonanone is purified by distillation under reduced pressure. A yield of 92.0% has been reported for this step.[1][2]

Step B: Reduction of 4-Methyl-5-nonanone to this compound [1][2]

Procedure: The procedure is identical to Method 2. A patent describing this two-step synthesis reports a yield of 97.5% for the reduction of 4-methyl-5-nonanone to this compound.[1][2]

Process Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflows of the described synthesis methods.

Grignard_Reaction_Workflow cluster_start Starting Materials 2-Methylpentanal 2-Methylpentanal Reaction Reaction 2-Methylpentanal->Reaction Butylmagnesium bromide Butylmagnesium bromide Butylmagnesium bromide->Reaction Work-up Work-up Reaction->Work-up Quenching Purification Purification Work-up->Purification Extraction & Drying This compound This compound Purification->this compound Distillation Ketone_Reduction_Workflow cluster_start Starting Material 4-Methyl-5-nonanone 4-Methyl-5-nonanone Reduction Reduction 4-Methyl-5-nonanone->Reduction Reducing Agent Reducing Agent Reducing Agent->Reduction Work-up Work-up Reduction->Work-up Quenching Purification Purification Work-up->Purification Extraction & Drying This compound This compound Purification->this compound Distillation Anhydride_Synthesis_Workflow cluster_step1 Step 1: Ketone Synthesis cluster_step2 Step 2: Reduction 2-Methylpentanoic anhydride 2-Methylpentanoic anhydride Nucleophilic Substitution Nucleophilic Substitution 2-Methylpentanoic anhydride->Nucleophilic Substitution n-Butyl nucleophile n-Butyl nucleophile n-Butyl nucleophile->Nucleophilic Substitution Hydrolysis & Purification Hydrolysis & Purification Nucleophilic Substitution->Hydrolysis & Purification 4-Methyl-5-nonanone 4-Methyl-5-nonanone Hydrolysis & Purification->4-Methyl-5-nonanone Reduction Reduction 4-Methyl-5-nonanone->Reduction Work-up & Purification Work-up & Purification Reduction->Work-up & Purification This compound This compound Work-up & Purification->this compound

References

Safety Operating Guide

Proper Disposal of 2-Methyl-5-nonanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-Methyl-5-nonanol is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As with many organic solvents, this compound should be treated as hazardous waste and disposed of through a licensed chemical waste management facility.[1] This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Operations should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2] Keep the chemical away from heat, sparks, open flames, and other ignition sources, as it may be combustible.[2][3]

In case of a spill:

  • Remove all sources of ignition from the area.[1]

  • Ventilate the space.

  • Absorb the spill with an inert material, such as sand or earth.

  • Collect the contaminated material into a suitable, sealed container for disposal as hazardous waste.[1]

Quantitative Data and Hazard Information

Hazard ClassificationDescriptionPrimary Route of Exposure
Skin Corrosion/IrritationCauses skin irritation.[3]Dermal contact
Serious Eye Damage/IrritationCauses serious eye irritation.[3]Eye contact
FlammabilityCombustible liquid.[3]Inhalation, Dermal contact

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to local, state, and federal regulations. Never pour this chemical down the drain, as it can harm aquatic life and damage plumbing systems.[4][5]

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent dangerous reactions.[4] It should not be mixed with incompatible materials such as strong oxidizing agents.[3]

  • Collection: Collect the waste in a designated, properly labeled, and leak-proof container. The container should be clearly marked as "Hazardous Waste" and include the chemical name "this compound."

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[3][6] This area must be away from ignition sources.[4]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[1] Ensure all required documentation for the waste transfer is completed.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste from Incompatible Chemicals ppe->segregate collect Collect in a Labeled, Leak-Proof Container segregate->collect storage Store in a Designated Cool, Ventilated Area collect->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end End: Proper Disposal disposal->end spill->ppe No spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure Yes spill_procedure->collect

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Methyl-5-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals such as 2-Methyl-5-nonanol. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient research environment. While specific quantitative data for this compound is limited, this guide is based on best practices for handling similar aliphatic alcohols.

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and comprehensive safety information before handling this compound.

Personal Protective Equipment (PPE)

PPE CategoryRecommendation
Eye Protection Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in combination with goggles.[4]
Hand Protection Chemical-resistant gloves are mandatory. Nitrile, neoprene, or butyl rubber gloves are generally recommended for handling alcohols.[2] Always inspect gloves for tears or degradation before use.
Body Protection A flame-resistant lab coat should be worn and fully buttoned to protect against splashes and potential fire hazards.[5]
Footwear Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[5]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is insufficient or if there is a risk of inhaling vapors, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[1]

Experimental Protocol: Safe Handling and Disposal

Below is a step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Before beginning any work, ensure that a current Safety Data Sheet (SDS) for this compound is accessible.
  • Verify that the work area is clean and uncluttered.[6]
  • All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
  • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[7]

2. Handling Procedures:

  • Don the appropriate PPE as outlined in the table above.
  • When transferring this compound, do so carefully to avoid splashing. Use appropriate tools such as pipettes or dispensers.[5]
  • Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[8]
  • Avoid contact with skin and eyes.[6]
  • Ground all equipment when transferring the substance to prevent static discharge, which could be an ignition source.[9]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10]
  • Store in a tightly sealed, properly labeled container.[8]
  • Segregate from incompatible materials such as strong oxidizing agents.[10]
  • If refrigeration is required, use only a refrigerator designed for the storage of flammable liquids.[8]

4. Disposal Plan:

  • All waste containing this compound should be considered hazardous waste.
  • Collect waste in a clearly labeled, compatible container.[11]
  • Do not dispose of this compound down the drain.[6]
  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

5. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[7]
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
  • Spill: For a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[12] For a large spill, evacuate the area and contact your institution's emergency response team.[12][13] Eliminate all ignition sources in the vicinity of the spill.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal cluster_emergency Emergency a Review SDS b Verify Fume Hood Operation a->b c Inspect & Don PPE b->c d Transfer Chemical in Fume Hood c->d e Keep Container Closed d->e h Spill or Exposure Occurs d->h f Store in Cool, Ventilated Area e->f g Dispose as Hazardous Waste f->g i Follow Emergency Procedures h->i j Seek Medical Attention i->j

Caption: Workflow for the safe handling of this compound.

References

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